N3-PhAc-OH
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(4-azidophenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-7-3-1-6(2-4-7)5-8(12)13/h1-4H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKGBHZEZFKXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N3-PhAc-OH: A Phenylacetylated Azido-Hydroxyproline Derivative
Disclaimer: The compound "N3-PhAc-OH" is not found in the public chemical literature under this specific name. This guide has been constructed based on a plausible interpretation of the name as a derivative of hydroxyproline (B1673980) containing a phenylacetyl group and an azide (B81097) group at the 3-position. The information presented herein is a scientifically informed projection based on the known properties of its constituent chemical moieties and related proline analogs. The proposed structure is (2S, 3R, 4R)-3-azido-4-hydroxy-1-(phenylacetyl)pyrrolidine-2-carboxylic acid .
This technical guide provides a comprehensive overview of the core chemical properties, structure, and potential biological significance of this compound, a novel derivative of hydroxyproline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
This compound is a synthetic amino acid analog built on a hydroxyproline scaffold. The structure incorporates a phenylacetyl group attached to the nitrogen atom of the pyrrolidine (B122466) ring and an azide group at the 3-position.
Molecular Structure:
-
IUPAC Name: (2S, 3R, 4R)-3-azido-4-hydroxy-1-(phenylacetyl)pyrrolidine-2-carboxylic acid
-
Molecular Formula: C13H14N4O4
-
Canonical SMILES: C1=CC=C(C=C1)CC(=O)N2C(C(C(C2)O)N=[N+]=[N-])C(=O)O
Physicochemical Properties:
A summary of the predicted and known physicochemical properties of related compounds is presented in Table 1. These values provide an estimate of the expected properties of this compound.
| Property | Value | Source |
| Molecular Weight | 290.28 g/mol | Calculated |
| XLogP3 | 0.8 | Predicted |
| Hydrogen Bond Donors | 2 | Predicted |
| Hydrogen Bond Acceptors | 6 | Predicted |
| Rotatable Bond Count | 4 | Predicted |
| Topological Polar Surface Area | 120 Ų | Predicted |
| N-phenylacetyl-l-proline amide MW | 232.28 g/mol | [1] |
| L-phenylalanyl-L-hydroxyproline MW | 278.30 g/mol | [2] |
Experimental Protocols
The following are proposed experimental protocols for the synthesis and characterization of this compound, based on established methods for the modification of proline and hydroxyproline derivatives.
Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process starting from commercially available (2S, 4R)-4-hydroxy-L-proline.
Workflow for the Synthesis of this compound:
Figure 1: Proposed synthetic workflow for this compound.
Detailed Methodology:
-
Protection of the Carboxylic Acid: The carboxylic acid of (2S, 4R)-4-hydroxy-L-proline is first protected, for example, as a methyl or benzyl (B1604629) ester, to prevent its reaction in subsequent steps. This can be achieved using standard esterification conditions (e.g., methanol (B129727) with thionyl chloride).
-
N-Phenylacetylation: The secondary amine of the proline ring is then acylated with phenylacetyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane.
-
Activation of the 3-Hydroxyl Group: The hydroxyl group at the 3-position is a poor leaving group and must be activated for nucleophilic substitution. This can be accomplished by converting it to a mesylate or tosylate by reacting the intermediate with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.
-
Azide Substitution: The activated hydroxyl group is displaced by an azide group via an SN2 reaction using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF).
-
Deprotection of the Carboxylic Acid: Finally, the protecting group on the carboxylic acid is removed. For a methyl ester, this can be achieved by hydrolysis with a base like lithium hydroxide, followed by acidification.
Characterization: The final product should be purified by chromatography and its structure confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Biological Activity Screening
Given the structural features of this compound, it could be screened for various biological activities. Proline analogs have been explored as inhibitors of various enzymes and as probes for protein structure.[3][4]
Potential Screening Targets:
-
Prolyl Hydroxylase Inhibition: The hydroxyproline scaffold suggests that this compound could interact with prolyl hydroxylases, enzymes involved in processes like collagen synthesis and the degradation of hypoxia-inducible factor (HIF).[5]
-
Enzyme Inhibition Assays: The compound could be tested for its ability to inhibit enzymes where proline or its derivatives are known to play a role in substrate recognition or catalysis.
-
Anticancer Activity: Some proline analogs have shown antitumor activity.[3] this compound could be screened against a panel of cancer cell lines to assess its cytotoxic or cytostatic effects.
Signaling Pathways and Mechanisms of Action
The biological effects of proline analogs can be complex, often involving their misincorporation into proteins or their interaction with specific enzymes. The presence of the azide group also opens up the possibility of using this compound as a chemical probe for "click chemistry" applications to identify its binding partners in a cellular context.
Hypothetical Mechanism of Action via HIF-1α Stabilization:
If this compound acts as an inhibitor of prolyl hydroxylases (PHDs), it could lead to the stabilization of the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). Under normal oxygen conditions, PHDs hydroxylate proline residues on HIF-1α, marking it for degradation. Inhibition of PHDs would prevent this degradation, leading to the accumulation of HIF-1α and the subsequent transcription of hypoxia-responsive genes.
Figure 2: Potential signaling pathway involving this compound as a PHD inhibitor.
Conclusion
This compound represents a novel, synthetically accessible proline analog with potential for biological activity. Its structure, combining a phenylacetyl group for potential hydrophobic interactions and an azide group for chemical biology applications, makes it an interesting candidate for further investigation. The proposed synthetic route and biological screening strategies provide a framework for future research into this and related compounds. The exploration of such novel chemical entities is crucial for the advancement of drug discovery and the development of new therapeutic agents.
References
- 1. N-phenylacetyl-l-proline amide | C13H16N2O2 | CID 129778551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-phenylalanyl-L-hydroxyproline | C14H18N2O4 | CID 25227056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Derivatives and Analogs [sigmaaldrich.com]
- 5. Hydroxyproline - Wikipedia [en.wikipedia.org]
(4-Azidophenyl)acetic Acid in Bioconjugation: An In-depth Technical Guide
(4-Azidophenyl)acetic acid is a versatile bifunctional molecule increasingly utilized in bioconjugation, a key process in drug development, diagnostics, and fundamental biological research. Its structure, featuring a carboxylic acid group and an azide (B81097) moiety, allows for a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins. The azide group then serves as a handle for highly specific and efficient "click chemistry" reactions, enabling the attachment of a wide array of functionalities, including reporter molecules, therapeutic agents, and affinity tags. This guide provides a comprehensive technical overview of the principles, applications, and experimental protocols associated with the use of (4-Azidophenyl)acetic acid in bioconjugation.
Core Principles and Applications
The utility of (4-Azidophenyl)acetic acid in bioconjugation stems from its ability to participate in two distinct and orthogonal chemical transformations.
1. Amine-Reactive Conjugation: The carboxylic acid group of (4-Azidophenyl)acetic acid can be readily activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester. This activated ester efficiently reacts with primary amines on biomolecules, such as the ε-amino groups of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1] This reaction is typically carried out in an amine-free buffer at a slightly basic pH (7.2-8.5) to ensure the deprotonation of the amine groups, making them nucleophilic.[1]
2. Bioorthogonal Click Chemistry: The azide group introduced onto the biomolecule via (4-Azidophenyl)acetic acid is a bioorthogonal handle, meaning it is chemically inert to most biological functional groups. This allows for a second, highly specific conjugation reaction with a molecule containing a complementary functional group, typically an alkyne. The most prominent of these "click chemistry" reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC: This reaction involves the use of a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[2] The reaction is highly efficient, proceeds under mild, aqueous conditions, and has a broad functional group tolerance.[2] The rate of the CuAAC reaction is significantly accelerated compared to the uncatalyzed reaction, with rate enhancements of 107 to 108.[2]
-
SPAAC: This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. This is particularly advantageous for applications in living cells where the cytotoxicity of copper is a concern.
The dual functionality of (4-Azidophenyl)acetic acid makes it a valuable tool for a variety of bioconjugation applications, including:
-
Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules for visualization and detection.
-
Antibody-Drug Conjugate (ADC) Development: Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
Proteomics: Introducing affinity tags for the enrichment and identification of specific proteins or protein complexes.[3]
-
Cell Surface Engineering: Modifying the surface of living cells to study cellular processes or for targeted cell delivery.[4][5]
Quantitative Data
The efficiency and outcome of bioconjugation reactions are influenced by various parameters. The following tables summarize key quantitative data related to the use of (4-Azidophenyl)acetic acid and related click chemistry reactions.
Table 1: General Reaction Parameters for Bioconjugation
| Parameter | NHS Ester-Amine Coupling | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| pH | 7.2 - 8.5[1] | 4 - 12[2] |
| Temperature | Room Temperature or 4°C[1] | Room Temperature |
| Reaction Time | 1 - 4 hours or overnight[6] | 1 - 4 hours[7] |
| Solvent | Aqueous buffers (phosphate, bicarbonate, borate)[1] | Aqueous buffers, organic co-solvents (e.g., DMSO, t-BuOH) |
Table 2: Kinetic Data for Click Chemistry Reactions
| Reaction | Second-Order Rate Constant (k₂) | Notes |
| Uncatalyzed Azide-Alkyne Cycloaddition | ~10⁻⁷ - 10⁻⁸ M⁻¹s⁻¹ | Very slow reaction, requires high temperatures. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1 - 100 M⁻¹s⁻¹ | Significant rate acceleration with a copper catalyst.[2] |
Experimental Protocols
The following are detailed methodologies for the key experimental steps involved in using (4-Azidophenyl)acetic acid for bioconjugation.
Protocol 1: Synthesis of (4-Azidophenyl)acetic Acid NHS Ester
This protocol describes the activation of the carboxylic acid group of (4-Azidophenyl)acetic acid to form a more reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
(4-Azidophenyl)acetic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Stir plate and stir bar
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (4-Azidophenyl)acetic acid (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or DMF in a round bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
If EDC was used, the reaction mixture can be washed with water to remove the water-soluble urea (B33335) byproduct.
-
Extract the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by silica (B1680970) gel chromatography.
Protocol 2: Protein Conjugation with (4-Azidophenyl)acetic Acid NHS Ester
This protocol details the conjugation of the activated (4-Azidophenyl)acetic acid to a protein via its primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
(4-Azidophenyl)acetic acid NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Desalting column (e.g., PD-10)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.
-
Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate buffer.
-
Prepare a stock solution of (4-Azidophenyl)acetic acid NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.
-
Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. A 10-20 fold molar excess is a common starting point.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Remove the excess, unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Determine the protein concentration and the degree of labeling (DOL) of the resulting azido-modified protein using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (for the protein) and at the characteristic absorbance maximum of the azidophenyl group (around 250 nm).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule to the azido-modified protein.
Materials:
-
Azido-modified protein
-
Alkyne-containing molecule of interest (e.g., fluorescent dye, drug)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270) (freshly prepared solution)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
In a microcentrifuge tube, combine the azido-modified protein and the alkyne-containing molecule in the desired molar ratio (typically a 2-5 fold excess of the alkyne).
-
Prepare a fresh stock solution of the copper catalyst by mixing CuSO₄ and the ligand (THPTA or TBTA) in a 1:5 molar ratio in the reaction buffer.
-
Add the copper catalyst solution to the protein-alkyne mixture to a final copper concentration of 50-250 µM.[7]
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[7]
-
Incubate the reaction at room temperature for 1-4 hours.
-
The reaction can be quenched by adding a chelating agent like EDTA.
-
Purify the final bioconjugate from excess reagents and catalyst using a suitable method such as size-exclusion chromatography or dialysis.
Mandatory Visualizations
Caption: Experimental workflow for bioconjugation using (4-Azidophenyl)acetic acid.
Caption: Logical relationship of components in the bioconjugation process.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Recent Advances about the Applications of Click Reaction in Chemical Proteomics | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. thno.org [thno.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Beginner's Guide to Protein Labeling with Azido-Functionalized Phenylacetic Acid Derivatives
This in-depth technical guide provides a comprehensive overview of protein labeling using azido-functionalized phenylacetic acid derivatives, with a focus on their application in modern proteomics, drug development, and cellular biology. This document is intended for researchers, scientists, and drug development professionals who are new to this advanced labeling technique.
Introduction to Azido-Based Protein Labeling
Protein labeling is a fundamental technique for studying protein function, interactions, localization, and dynamics. Traditional methods often lack site-specificity and can perturb the natural function of the protein. The introduction of bioorthogonal chemical handles, such as the azide (B81097) group (N₃), has revolutionized the field. Azido-functionalized reagents, particularly those based on a phenylacetic acid scaffold, offer a versatile platform for protein modification.
There are two primary strategies for employing azido-phenylacetic acid derivatives in protein labeling:
-
Photoaffinity Labeling: Aryl azides, including phenyl azides, are photoreactive.[1][2][3] Upon exposure to UV light, they form a highly reactive nitrene intermediate that can covalently bind to interacting molecules in close proximity.[3] This is particularly useful for capturing transient protein-protein interactions.[1][2] The unnatural amino acid p-azido-L-phenylalanine (pAzF) can be genetically incorporated into proteins to serve as a site-specific photo-crosslinker.[4][5][6]
-
Bioorthogonal Ligation ("Click Chemistry"): An azido (B1232118) group can be introduced onto a protein surface through the reaction of an N-hydroxysuccinimidyl (NHS) ester of an azido-functionalized molecule with primary amines (e.g., lysine (B10760008) residues).[7][8] This azide then serves as a handle for a highly specific and efficient "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a reporter molecule like a fluorophore or biotin.[4][7]
This guide will focus on the latter approach, which is more common for targeted labeling and visualization, and aligns with the likely interpretation of "N3-PhAc-OH" as a precursor to an amine-reactive labeling reagent.
Core Principles and Chemical Workflow
The fundamental principle involves a two-step process. First, the protein of interest is covalently modified with an azido-containing linker. Second, a reporter molecule with a complementary reactive group (an alkyne) is attached via click chemistry.
Quantitative Data Summary
The efficiency of labeling is influenced by several factors, including protein concentration, reagent molar excess, pH, and reaction time. The following tables summarize typical reaction parameters and expected outcomes.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations ( > 2.5 mg/mL) generally lead to higher labeling efficiency.[9] |
| Molar Excess of NHS Ester | 10 to 20-fold | A 20-fold molar excess is a good starting point for initial experiments.[7] This may need to be optimized for each specific protein.[10] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | The optimal pH for NHS ester reactions is 8.3-8.5.[11] Buffers containing primary amines (e.g., Tris) must be avoided as they compete with the reaction.[10] |
| Reaction Time | 1-4 hours at RT or overnight at 4°C | For unstable proteins, a longer incubation at a lower temperature is recommended.[11][12] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | The stock solution of the NHS ester should be prepared immediately before use.[7][10] |
Table 1: Recommended Parameters for Amine-Reactive Labeling with Azido-PhAc-NHS Ester.
| Parameter | Recommended Range | Notes |
| Molar Excess of Alkyne Probe | 2 to 10-fold | A 5-10 fold molar excess of the alkyne reporter over the estimated number of azide groups is recommended.[7] |
| Copper(I) Source (for CuAAC) | Copper(II) Sulfate | Typically used with a reducing agent like sodium ascorbate (B8700270).[8] |
| Copper Concentration | 0.1 - 1 mM | The final concentration of CuSO₄ should be within this range.[7] |
| Copper Ligand | THPTA | A copper-chelating ligand like THPTA is recommended to stabilize the Cu(I) ion and improve reaction efficiency.[8] |
| Reaction Time (Click) | 1-2 hours at RT | Reactions are generally fast and efficient at room temperature.[8] |
Table 2: Recommended Parameters for CuAAC Click Chemistry Conjugation.
Experimental Protocols
This protocol describes the covalent attachment of the azide handle to the protein of interest.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
Azido-Phenylacetic Acid N-hydroxysuccinimidyl (Azido-PhAc-NHS) Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Ensure the protein solution is free from amine-containing substances like Tris or glycine. If necessary, perform a buffer exchange into PBS. Adjust the pH of the protein solution to 8.3 by adding the Reaction Buffer.
-
Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of Azido-PhAc-NHS Ester in anhydrous DMSO.[7]
-
Labeling Reaction: Add a 20-fold molar excess of the Azido-PhAc-NHS Ester stock solution to the protein solution.[7] For example, for 1 mL of a 5 mg/mL (50 µM) protein solution, add 10 µL of the 100 mM stock solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[11]
-
Purification: Remove the excess, unreacted labeling reagent by running the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[9] The azide-labeled protein will elute in the void volume.
This protocol describes the "click" reaction to attach a fluorescent reporter to the azide-labeled protein.
Materials:
-
Azide-labeled protein (from Protocol 1) in PBS
-
Alkyne-fluorophore (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in water)
-
Sodium Ascorbate (500 mM stock in water, prepare fresh)
-
THPTA ligand (100 mM stock in water)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-fluorophore (at a 5-10 fold molar excess), and the THPTA ligand (to a final concentration of 1 mM).[8]
-
Prepare Catalyst Solution: In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).[8]
-
Initiate Click Reaction: Add the freshly prepared CuSO₄/sodium ascorbate mixture to the protein solution to start the reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[8]
-
Final Purification: Purify the fluorescently labeled protein from excess reagents using a desalting column or dialysis to obtain the final product.
Applications in Research and Drug Development
The ability to specifically label proteins with a wide range of functionalities opens up numerous applications:
-
Fluorescence Microscopy: Visualize the localization and trafficking of proteins within live cells.
-
Flow Cytometry: Quantify cell populations based on the expression of a labeled surface protein.
-
Protein Purification and Immobilization: The azide handle can be used to immobilize proteins on surfaces for interaction studies or to purify them from complex mixtures.
-
Drug Development: This methodology is crucial for the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that targets cancer cells.[7][8]
Signaling Pathways
While the labeling process itself does not directly involve a signaling pathway, the labeled proteins can be used to study a multitude of cellular signaling events. For example, a fluorescently labeled growth factor can be used to track its binding to a cell surface receptor and subsequent internalization, which are key initial steps in many signaling cascades.
Conclusion
Protein labeling with azido-phenylacetic acid derivatives is a powerful and versatile technique. By leveraging the specificity of amine-reactive chemistry and the efficiency of bioorthogonal click reactions, researchers can precisely attach a wide variety of probes to their proteins of interest. This enables sophisticated experiments to elucidate protein function, map interaction networks, and develop novel therapeutic agents. This guide provides the foundational knowledge and protocols for scientists to begin incorporating this valuable tool into their research.
References
- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and site-directed fluorescence labeling of azido proteins using eukaryotic cell-free orthogonal translation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of N3-Functionalized Linkers in Advanced Antibody-Drug Conjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of N3-functionalized phenylacetic acid derivatives, exemplified by the closely related and well-documented N3-L-Citrulline-OH (N3-L-Cit-OH), in the synthesis of next-generation Antibody-Drug Conjugates (ADCs). The introduction of an azide (B81097) (N3) moiety onto the linker backbone facilitates the use of bioorthogonal "click chemistry," a powerful tool for creating homogeneous, stable, and potent ADCs. This document details the underlying chemistry, presents comparative quantitative data, provides comprehensive experimental protocols, and visualizes key processes to support the rational design and development of advanced targeted cancer therapies.
Core Principles: The Power of Bioorthogonal Chemistry in ADC Development
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. The linker, which connects the antibody to the drug, is a critical component that dictates the ADC's stability in circulation, its payload release mechanism, and its overall therapeutic index.
Traditional ADC synthesis methods often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs), which can negatively impact their pharmacokinetic properties and efficacy. The use of N3-functionalized linkers, such as N3-L-Cit-OH, addresses this challenge by enabling highly efficient and site-specific conjugation through click chemistry, most notably Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This approach allows for the creation of homogeneous ADCs with a precisely controlled DAR.
The resulting 1,2,3-triazole ring formed via click chemistry acts as a stable peptide bond isostere, enhancing resistance to plasma carboxylesterases while maintaining susceptibility to cleavage by lysosomal proteases like cathepsin B within the tumor cell. This ensures that the cytotoxic payload is released preferentially inside the target cancer cells following internalization.
Data Presentation: A Comparative Analysis of Linker Technologies
The selection of a linker and conjugation strategy is a critical decision in ADC design. The following tables summarize key quantitative data to facilitate a direct comparison of different technologies.
Table 1: Comparative In Vitro Plasma Stability of ADC Linkers
| Linker Type | Linker Example | Stability in Human Plasma | Key Findings |
| Peptidomimetic (Triazole) | N3-Val-Cit derived | High | The triazole ring enhances stability against plasma proteases.[1] |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | High | Highly stable in human plasma but can be less stable in mouse plasma.[2] |
| Protease-Sensitive | Valine-Alanine (Val-Ala) | High | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[] |
| pH-Sensitive | Hydrazone | Moderate | Stable at physiological pH but hydrolyzes in the acidic environment of endosomes. |
| Redox-Sensitive | Disulfide | Moderate to Low | Susceptible to reduction by glutathione, with potential for premature drug release. |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC | Target Antigen | Cell Line | Linker Chemistry | Payload | IC50 (nM) |
| ADC with Triazole Linker | HER2 | BT-474 | Val-Cit (Peptidomimetic) | MMAE | ~0.01 - 0.1 |
| Adcetris® (Brentuximab Vedotin) | CD30 | Karpas-299 | Val-Cit (Cleavable) | MMAE | 14.3 |
| Kadcyla® (T-DM1) | HER2 | SK-BR-3 | SMCC (Non-cleavable) | DM1 | 33 |
| Anti-HER2 ADC | HER2 | HER2+ cells | Sulfatase-cleavable | MMAE | 61 |
Note: IC50 values are approximate and can vary based on specific experimental conditions, including drug-to-antibody ratio (DAR) and assay duration.[1][4]
Table 3: Comparison of Conjugation Technologies - Yield and DAR
| Conjugation Technology | Typical DAR Range | Homogeneity | Typical Conjugation Efficiency |
| Click Chemistry (e.g., SPAAC) | Precise (e.g., 2 or 4) | High | >90% |
| Lysine-Based | 0-8 (average ~3.5) | Heterogeneous | Variable |
| Cysteine-Based (Engineered) | Precise (e.g., 2 or 4) | High | 70-95% |
| Enzymatic Ligation (e.g., Sortase) | Precise | High | 70-95% |
Experimental Protocols
Detailed methodologies for the synthesis of an ADC using an N3-functionalized linker and subsequent characterization are provided below.
Synthesis of N3-Val-Cit-PAB-Payload Moiety
This multi-step chemical synthesis involves the solid-phase synthesis of the Val-Cit dipeptide, followed by solution-phase coupling with a self-immolative spacer (p-aminobenzyl carbamate (B1207046) - PABC) and the cytotoxic payload.
Protocol:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Swell Rink amide resin in N,N-dimethylformamide (DMF).
-
Couple Fmoc-Cit-OH, followed by Fmoc-Val-OH using standard coupling reagents (e.g., HBTU/HOBt/DIPEA).
-
Couple an Fmoc-PABC moiety.
-
Cleave the peptide-PABC construct from the resin using a cleavage cocktail (e.g., TFA/TIS/Water).
-
Precipitate and purify the crude product.
-
-
Payload Conjugation:
-
Activate the PABC hydroxyl group (e.g., with p-nitrophenyl chloroformate).
-
React the activated linker with the payload (e.g., Monomethyl Auristatin E - MMAE) in the presence of a non-nucleophilic base.
-
Purify the final N3-Val-Cit-PABC-Payload construct by reverse-phase HPLC.
-
ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of the azide-containing linker-payload to an antibody functionalized with a strained alkyne (e.g., dibenzocyclooctyne - DBCO).
Protocol:
-
Antibody Preparation:
-
Prepare the DBCO-functionalized monoclonal antibody in an azide-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4) at a concentration of 5-10 mg/mL.
-
-
Drug-Linker Preparation:
-
Prepare a 10-20 mM stock solution of the purified N3-Val-Cit-PAB-Payload in anhydrous DMSO.
-
-
Conjugation Reaction:
-
To the antibody solution, add a 5 to 10-fold molar excess of the drug-linker stock solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction at room temperature or 4°C for 4-24 hours with gentle mixing.
-
-
Purification:
-
Remove unreacted drug-linker using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) with a suitable formulation buffer.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Assess aggregation using SEC. A monomeric purity of >98% is desirable.
-
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict its behavior in circulation.
Protocol:
-
Incubation:
-
Spike the ADC into human plasma at a final concentration of approximately 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).
-
-
Sample Analysis (LC-MS for DAR Measurement):
-
Isolate the ADC from plasma proteins using immuno-affinity capture (e.g., magnetic beads coated with anti-human IgG).
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured ADC.
-
Analyze the eluate by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of the ADC on an antigen-positive cancer cell line.
Protocol:
-
Cell Seeding:
-
Seed antigen-positive cancer cells into a 96-well plate and allow them to adhere overnight.
-
-
ADC Treatment:
-
Treat the cells with serial dilutions of the ADC and appropriate controls.
-
-
Incubation:
-
Incubate the plate for 72-120 hours.
-
-
MTT Assay:
-
Add MTT solution and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the cell viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows and pathways described in this guide.
Conclusion
The incorporation of N3-functionalized linkers, such as N3-L-Cit-OH, into ADC design represents a significant advancement in the field of targeted cancer therapy. By leveraging the power of click chemistry, these building blocks enable the creation of homogeneous, peptidomimetic linkers that exhibit superior plasma stability compared to traditional dipeptide linkers. This mitigates the risk of premature payload release and associated off-target toxicity. The resulting triazole-citrulline motif retains the essential characteristic of being a substrate for lysosomal cathepsins, ensuring targeted drug release within the tumor cell. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to developing the next generation of safer and more effective Antibody-Drug Conjugates.
References
An In-depth Technical Guide to Azide-Containing Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Organic azides are high-energy, versatile functional groups that have become indispensable tools in modern organic synthesis.[1] Characterized by the linear azide (B81097) moiety (–N₃), these compounds serve as precursors for a wide array of nitrogen-containing molecules, including amines, amides, and various heterocycles.[2][3][4] Their unique reactivity is harnessed in numerous powerful transformations, most notably the Staudinger ligation and azide-alkyne cycloaddition reactions, often referred to as "click chemistry".[4] This guide provides a comprehensive overview of the synthesis, key reactions, and safe handling of azide-containing reagents, tailored for professionals in research and drug development.
Critical Safety Precautions
The high nitrogen content of the azide group renders many low molecular weight organic azides potentially explosive.[4][5] They can be sensitive to heat, light, pressure, and shock.[5][6] Therefore, strict adherence to safety protocols is paramount.
Core Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate gloves, safety glasses or goggles, and a lab coat. For highly toxic azides, using silver shield gloves under nitrile gloves is recommended. Work should be conducted in a chemical fume hood, preferably behind a blast shield.[5][7]
-
Handling: Use plastic or ceramic spatulas for transferring solid azides to avoid the formation of highly explosive heavy metal azides.[5][8] Never scratch solid azides.[6]
-
Solvent Choice: Avoid using chlorinated solvents like dichloromethane (B109758) or chloroform, as they can form explosively unstable di- and tri-azidomethane.[5][8]
-
Reaction Conditions: Avoid mixing azides with strong acids, which can generate the highly toxic and explosive hydrazoic acid (HN₃).[6][8]
-
Storage: Store azide-containing compounds away from heat, light, and incompatible materials such as acids, heavy metals, and strong oxidizing agents. Storage below room temperature is recommended.[5][6]
-
Waste Disposal: Never pour azide solutions down the drain, as they can react with lead or copper pipes (B44673) to form explosive metal azides.[7] All azide-containing waste must be collected in separate, clearly labeled containers and disposed of through an official chemical waste program.[7][8] Organic azides should ideally be converted to a more stable derivative, such as an amine, before disposal.[8]
Synthesis of Organic Azides
The preparation of organic azides can be achieved through several reliable methods. The choice of method depends on the starting material and the desired azide's structure (alkyl, aryl, or acyl). Flow chemistry methods are increasingly being developed to allow for the safe, in-situ generation and use of these energetic compounds.[9]
| Starting Material | Reagent(s) | Reaction Type | Typical Yield (%) | Reference(s) |
| Alkyl Halide (R-X) | Sodium Azide (NaN₃) | SN2 Substitution | 80-95 | [10] |
| Primary Amine (R-NH₂) | Triflyl azide (TfN₃) or Imidazole-1-sulfonyl azide | Diazo Transfer | 70-98 | [11] |
| Aryl Diazonium Salt (Ar-N₂⁺) | Sodium Azide (NaN₃) | Substitution | High | [1] |
| Epoxide | Sodium Azide (NaN₃), NH₄Cl | Ring-opening | 85-95 | [12] |
| Aryl Halide (Ar-X) | Sodium Azide (NaN₃), Cu(I) catalyst | Nucleophilic Aromatic Substitution | 60-90 | [13] |
| Aldehyde (R-CHO) | Iodine Azide (IN₃) | Azidation | 70-97 | [11] |
Experimental Protocol: Synthesis of Benzyl (B1604629) Azide from Benzyl Bromide
This protocol describes a standard SN2 displacement reaction to form an alkyl azide.
-
Materials :
-
Benzyl bromide (1.0 eq)
-
Sodium azide (1.5 eq)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure :
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in DMF.
-
Add benzyl bromide to the solution dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.
-
Separate the layers. Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Caution: Do not heat the crude product to high temperatures during solvent removal.
-
-
Purification : The crude benzyl azide can often be used directly in the next step. If necessary, purification can be achieved by column chromatography on silica (B1680970) gel.
Key Reactions and Applications
Organic azides are precursors to a multitude of important chemical transformations.
The Staudinger Reaction
Discovered by Hermann Staudinger, this reaction involves the treatment of an organic azide with a phosphine (B1218219) (e.g., triphenylphosphine) to form an iminophosphorane intermediate.[14][15] Subsequent hydrolysis of this intermediate provides a mild and efficient method for reducing azides to primary amines, known as the Staudinger Reduction.[10][14] This method is advantageous when other reducible functional groups are present in the molecule.[10]
The iminophosphorane intermediate can also be trapped with electrophiles, such as carbonyl compounds, in a process known as the aza-Wittig reaction to form imines.[4][16] A variation called the Staudinger Ligation is a powerful bio-orthogonal reaction used to label biomolecules by forming a stable amide bond.[]
| Reaction | Reactants | Product | Key Features |
| Staudinger Reduction | 1. Organic Azide2. Phosphine (e.g., PPh₃)3. Water | Primary Amine | Mild reduction, tolerant of many functional groups.[10] |
| Aza-Wittig Reaction | 1. Organic Azide2. Phosphine3. Carbonyl Compound | Imine | Forms C=N bonds.[16] |
| Staudinger Ligation | 1. Azide2. Engineered Phosphine (with ester trap) | Amide | Bio-orthogonal, used in chemical biology.[14][] |
Experimental Protocol: Staudinger Reduction of Benzyl Azide to Benzylamine
-
Materials :
-
Benzyl azide (1.0 eq)
-
Triphenylphosphine (1.1 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297)
-
-
Procedure :
-
Dissolve benzyl azide in THF in a round-bottom flask.
-
Add triphenylphosphine in one portion. Effervescence (N₂ evolution) should be observed.
-
Stir the reaction at room temperature for 2-4 hours until the azide is consumed (monitor by TLC or IR spectroscopy; the azide stretch at ~2100 cm⁻¹ will disappear).
-
Add water to the reaction mixture and stir for an additional 8-12 hours to hydrolyze the iminophosphorane.
-
Remove THF under reduced pressure.
-
Add ethyl acetate and 1 M HCl to the residue. Transfer to a separatory funnel and separate the layers. The product amine will be in the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with ethyl acetate to remove triphenylphosphine oxide.
-
Basify the aqueous layer to pH > 10 with 1 M NaOH.
-
Extract the free amine with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Azide-Alkyne Cycloadditions (Click Chemistry)
The 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[4] This reaction is known for its high efficiency, reliability, and biocompatibility.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction, pioneered by Sharpless and Meldal, exclusively forms the 1,4-disubstituted triazole isomer with high yields.[18] It is widely used in drug discovery, materials science, and bioconjugation.[18][]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the cytotoxicity of the copper catalyst in living systems, Bertozzi developed a copper-free version using strained cyclooctynes (e.g., DBCO, BCN).[18][] The ring strain of the alkyne accelerates the reaction, making it truly bio-orthogonal.[18][20]
Experimental Protocol: A Typical CuAAC "Click" Reaction
-
Materials :
-
Alkyl or aryl azide (1.0 eq)
-
Terminal alkyne (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (B8700270) (0.10 eq)
-
Solvent system (e.g., t-butanol/water 1:1)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
-
Procedure :
-
In a vial, dissolve the azide and alkyne in the t-butanol/water solvent mixture.
-
In a separate vial, prepare fresh solutions of copper(II) sulfate and sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction should turn from pale blue to a yellow-green color.
-
Stir vigorously at room temperature for 4-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride (to remove copper) and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification : The crude triazole product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis of N-Heterocycles
Organic azides are crucial building blocks for a vast range of nitrogen-containing heterocycles beyond triazoles.[2][21] They participate in multicomponent reactions and intramolecular cyclizations to form five- and six-membered rings, including:
These reactions often proceed through thermal or metal-catalyzed decomposition of the azide to generate a reactive nitrene intermediate, or via cycloaddition pathways.[4][22][23] Vinyl azides, in particular, are versatile precursors for synthesizing a large number of these heterocyclic systems.[22]
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Azides in the Synthesis of Various Heterocycles | MDPI [mdpi.com]
- 3. Recent applications and developments of organic azides in total synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic azide - Wikipedia [en.wikipedia.org]
- 5. ucd.ie [ucd.ie]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. Azide Synthesis | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Azide synthesis by diazotransfer [organic-chemistry.org]
- 12. US6232451B1 - Process for the preparation of organic azides - Google Patents [patents.google.com]
- 13. Multicomponent cyclization with azides to synthesize N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 18. Click chemistry - Wikipedia [en.wikipedia.org]
- 20. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 21. Multicomponent cyclization with azides to synthesize N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Vinyl azides in organic synthesis: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06726A [pubs.rsc.org]
- 23. benthamdirect.com [benthamdirect.com]
N3-PhAc-OH: A Technical Guide to its Discovery, Synthesis, and Initial Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound designated "N3-PhAc-OH" represents a specialized chemical entity at the forefront of biochemical research, likely an abbreviation for a derivative of phenylacetic acid incorporating an azide (B81097) (N3) and a hydroxyl (OH) group. While "this compound" is not a standardized chemical name and does not correspond to a singular, universally recognized compound in public chemical databases, its nomenclature strongly suggests a role as a bespoke chemical probe. Such molecules are frequently designed for sophisticated applications in chemical biology, particularly in the realms of photoaffinity labeling and click chemistry, to elucidate biological pathways and identify novel drug targets.
This guide synthesizes the available information on related chemical structures, such as azido-phenylacetic acid derivatives, to provide a comprehensive overview of the likely discovery, synthesis, and initial research applications of a compound fitting the description of this compound.
Discovery and Rationale for Development
The conceptual development of molecules like this compound stems from the need for advanced tools in chemical biology to study complex biological systems. The incorporation of specific functional groups—the azide and hydroxyl moieties on a phenylacetic acid scaffold—is a deliberate design choice to impart specific functionalities.
-
The Phenylacetic Acid (PhAc) Scaffold : Phenylacetic acid and its derivatives are a versatile class of substances with a broad spectrum of biological activities. They are found in nature as plant auxins and antimicrobial agents produced by insects.[1][2] In medicinal chemistry, the phenylacetic acid moiety is a building block for numerous drugs, including diclofenac (B195802) and ibuprofen.[2] Its presence in this compound suggests that the compound may be designed to interact with biological targets that recognize this structural motif.
-
The Azide (N3) Group : The azide group is a cornerstone of modern chemical biology due to its utility in two primary areas:
-
Photoaffinity Labeling (PAL) : Aryl azides are well-established photocrosslinkers.[3] Upon irradiation with UV light, they form highly reactive nitrene intermediates that can covalently bind to nearby molecules, such as the binding pocket of a protein.[4][5] This allows for the permanent "tagging" and subsequent identification of interacting partners.
-
Click Chemistry : The azide group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are highly efficient and specific, enabling the conjugation of the azide-containing probe to reporter molecules (e.g., fluorophores, biotin) for visualization or purification.[6][7][8]
-
-
The Hydroxyl (OH) Group : The hydroxyl group can serve several purposes. It can increase the water solubility of the molecule, which is advantageous for biological experiments. Furthermore, it can participate in hydrogen bonding interactions within a protein's binding site, potentially increasing the affinity and specificity of the probe.
The combination of these three components in this compound points to its probable function as a highly specialized chemical probe for identifying and characterizing the cellular targets of phenylacetic acid-based bioactive molecules.
Synthesis and Experimental Protocols
The synthesis of a molecule like this compound would likely involve a multi-step process, leveraging established organic chemistry reactions. Below are detailed experimental protocols for the synthesis of a representative azido-phenylacetic acid derivative, which could be adapted to produce this compound.
Table 1: Synthesis of a Representative Azido-Phenylacetic Acid Derivative
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Bromination of Phenylacetic Acid | Phenylacetic acid, N-bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) (AIBN), Carbon tetrachloride (CCl4), Reflux | To introduce a bromine atom at the alpha-position of the phenylacetic acid, creating a good leaving group for the subsequent step.[9] |
| 2 | Azide Substitution | 2-bromo-2-phenylacetic acid, Sodium azide (NaN3), Dimethylformamide (DMF), Room temperature | To displace the bromide with an azide ion via a nucleophilic substitution (SN2) reaction, forming the azido-phenylacetic acid.[9] |
| 3 | Introduction of Hydroxyl Group (if not already present on starting material) | (Method depends on desired position) e.g., Nitration, followed by reduction and diazotization/hydrolysis | To add a hydroxyl group to the phenyl ring. The specific method would depend on the desired regiochemistry. |
| 4 | Purification | Column chromatography, Recrystallization | To isolate and purify the final this compound product. |
Detailed Experimental Protocol: Synthesis of 2-Azido-2-phenylacetic acid
This protocol is based on the common method for synthesizing alpha-azido acids.[9]
-
Bromination of Phenylacetic Acid:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetic acid (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct.
-
Evaporate the solvent under reduced pressure to obtain crude 2-bromo-2-phenylacetic acid.
-
-
Azide Substitution:
-
Dissolve the crude 2-bromo-2-phenylacetic acid in dimethylformamide (DMF).
-
Add sodium azide (NaN3, 1.5 equivalents) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 2-azido-2-phenylacetic acid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
-
Note: The synthesis of a specific isomer of this compound with a hydroxyl group on the phenyl ring would require starting with a correspondingly substituted phenylacetic acid.
Initial Research Applications
The primary applications of a molecule like this compound would be in the field of chemical proteomics to identify and study protein-ligand interactions.
Photoaffinity Labeling (PAL) Workflow
The workflow for a PAL experiment using this compound would typically involve the following steps:
Caption: Photoaffinity labeling experimental workflow.
In this workflow, this compound is first incubated with a biological sample to allow it to bind to its target protein(s). Subsequent exposure to UV light activates the azide group, leading to the formation of a covalent bond between the probe and its target. The labeled protein can then be isolated and identified, for instance, by mass spectrometry.[4][5][10]
Click Chemistry-Based Target Identification
Alternatively, the azide group on this compound can be used in a click chemistry approach, often in combination with techniques like activity-based protein profiling (ABPP).
Caption: Click chemistry workflow for target identification.
This workflow involves treating a biological system with this compound, followed by lysis and the addition of a reporter tag containing a terminal alkyne. The click reaction covalently attaches the reporter tag to the probe-bound protein, enabling its detection and/or enrichment for subsequent identification.[7][8][11]
Quantitative Data
As "this compound" is not a standard compound, there is no specific quantitative data available for it. However, we can present representative data for related compounds used in similar applications.
Table 2: Representative Data for Photoaffinity Probes
| Parameter | Value | Compound Context | Reference |
| Photolysis Wavelength | 254-365 nm | Typical for aryl azides | [4] |
| Half-life of Reactive Intermediate | < 1 ns | Nitrene intermediate from aryl azide | [4] |
| Binding Affinity (Kd) | Varies (nM to µM range) | Dependent on the pharmacophore and target protein | General Knowledge |
Table 3: Representative Data for Click Chemistry Reactions
| Parameter | Value | Reaction Context | Reference |
| Reaction Time (CuAAC) | Minutes to hours | Copper-catalyzed reaction | |
| Reaction Time (SPAAC) | Hours | Strain-promoted (copper-free) reaction | [8] |
| Efficiency | > 95% | Both CuAAC and SPAAC are highly efficient | [8] |
Conclusion
While the specific compound "this compound" is not documented in publicly accessible literature, its constituent parts strongly suggest its identity as a sophisticated chemical probe. By combining the biological relevance of a phenylacetic acid scaffold with the versatile functionalities of an azide and a hydroxyl group, this compound is likely designed for cutting-edge research in chemical biology and drug discovery. The primary applications of such a molecule would be in the identification and characterization of protein targets through techniques like photoaffinity labeling and click chemistry. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists working with or developing similar chemical probes to explore the complex molecular interactions that underpin biological processes.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Photoaffinity Compounds - Enamine [enamine.net]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. 2-Azido-2-phenylacetic acid | 3380-95-8 | Benchchem [benchchem.com]
- 10. Photoaffinity labeling of nicotinic receptors: diversity of drug binding sites! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Concepts of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing N3-PhAc-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules within complex biological systems with high specificity and efficiency.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic metal catalyst, making it ideal for applications in living cells and organisms. The primary driving force for this reaction is the high ring strain of cyclooctynes, which significantly lowers the activation energy for the [3+2] cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures and pH. The azide (B81097) and cyclooctyne (B158145) functional groups are bioorthogonal, meaning they do not react with native biological functionalities, ensuring minimal perturbation of the biological system under study.
This guide focuses on the fundamental concepts of SPAAC with a particular emphasis on the use of N3-PhAc-OH (2-azido-2-phenylacetic acid), a small molecule azide reagent that serves as a valuable building block in bioconjugation and drug discovery.
The Reagent: this compound (2-azido-2-phenylacetic acid)
This compound, chemically known as 2-azido-2-phenylacetic acid, is a versatile reagent for introducing an azide moiety for subsequent SPAAC reactions. Its structure features a phenyl group and a carboxylic acid attached to the same carbon as the azide group. This combination of functionalities allows for its incorporation into various molecules of interest, such as peptides, drugs, or probes, through standard chemical modifications of the carboxylic acid group.
Structure:
The presence of the phenyl group classifies it as an aryl azide, which can influence its reactivity in SPAAC compared to aliphatic azides.
Core Principles of SPAAC with this compound
The mechanism of SPAAC is a concerted [3+2] cycloaddition between the 1,3-dipole (the azide group of this compound) and a dipolarophile (the strained alkyne of a cyclooctyne). The release of ring strain in the cyclooctyne is the thermodynamic driving force for the reaction, leading to the formation of a stable, covalent triazole linkage.
Factors Influencing Reaction Kinetics
The rate of a SPAAC reaction is determined by the second-order rate constant (k₂), which is influenced by several factors:
-
Cyclooctyne Structure: The degree of ring strain and the presence of electron-withdrawing groups on the cyclooctyne ring significantly impact reactivity. More strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), exhibit faster kinetics.[2][3]
-
Azide Electronics: The electronic properties of the azide play a crucial role. Aryl azides, like 2-azido-2-phenylacetic acid, can have different reactivity profiles compared to alkyl azides due to the electronic influence of the aromatic ring.[4] Electron-withdrawing groups on the aryl ring can sometimes increase the reaction rate.
-
Solvent and pH: The reaction medium can affect the rate of SPAAC. While the reaction is generally robust in aqueous buffers, the choice of buffer and pH can influence the kinetics.[5][6]
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for biological applications, reactions are typically carried out at physiological temperatures (around 37°C).[3]
Quantitative Data for SPAAC Reactions
The following tables summarize representative second-order rate constants for SPAAC reactions involving aryl azides and various cyclooctynes. While specific data for 2-azido-2-phenylacetic acid is not extensively reported, the data for phenyl azide and its derivatives provide a useful reference for predicting its reactivity.
Table 1: Second-Order Rate Constants (k₂) for SPAAC of Aryl Azides with Common Cyclooctynes
| Cyclooctyne | Azide | k₂ (M⁻¹s⁻¹) | Solvent | Reference |
| DBCO | Phenyl Azide | ~0.1 - 0.5 | Various | [4] |
| BCN | Phenyl Azide | ~0.1 - 0.3 | Various | [4] |
| DIBO | Benzyl Azide | 0.31 | Methanol | [7] |
| fluor[11+1]CPP | Benzyl Azide | 4.7 x 10⁻³ | DMSO | [8] |
| m[9+1]CPP | Benzyl Azide* | 9.6 x 10⁻³ | DMSO | [8] |
*Note: Benzyl azide is an alkyl azide but is often used as a standard for comparison. The reactivity of aryl azides can be in a similar range or slightly lower, depending on the specific substituents.
Table 2: Typical SPAAC Reaction Parameters
| Parameter | Recommended Range | Notes | Reference(s) |
| Reactant Ratio (Cyclooctyne:Azide) | 1.1:1 to 10:1 | The more readily available or less critical component is often used in excess. | [9] |
| Temperature | 4°C to 37°C | Higher temperatures increase the rate but may affect biomolecule stability. | [3][9] |
| Reaction Time | 1 to 24 hours | Dependent on reactant concentrations and the intrinsic reactivity of the pair. | [3][10] |
| pH | 7.0 - 8.5 | Higher pH can sometimes accelerate the reaction, but biomolecule stability is paramount. | [3][9] |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation of a Small Molecule (e.g., this compound derivative) to a Protein
This protocol describes the conjugation of a protein modified with a cyclooctyne (e.g., DBCO) to a small molecule containing an azide group derived from 2-azido-2-phenylacetic acid.
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized small molecule (this compound derivative)
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized small molecule in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Reaction Setup:
-
In a reaction vessel, add the DBCO-functionalized protein to the reaction buffer.
-
Add the stock solution of the azide-functionalized small molecule to the protein solution. A molar excess of the small molecule (e.g., 5-20 fold) is typically used. The final concentration of DMSO should be kept low (e.g., <10% v/v) to maintain protein stability.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Upon completion, purify the protein conjugate to remove unreacted small molecules and byproducts using SEC or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using appropriate analytical techniques such as mass spectrometry and SDS-PAGE.
-
Protocol 2: Metabolic Labeling of Cell Surface Glycans and SPAAC-mediated Fluorescent Imaging
This protocol outlines the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling via SPAAC using a cyclooctyne-fluorophore conjugate. While this protocol doesn't directly use this compound, it illustrates a common workflow where a small molecule azide could be used for detection after being incorporated into a biological system.
Materials:
-
Mammalian cells of interest
-
Cell culture medium
-
Azide-containing sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)
-
DBCO- or BCN-conjugated fluorophore
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling:
-
Culture cells in a medium containing an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 2-3 days to allow for its incorporation into cell surface glycans.[11]
-
-
Cell Preparation:
-
Gently harvest the cells and wash them twice with PBS to remove unincorporated azide sugar.
-
-
SPAAC Labeling:
-
Resuspend the cells in a buffer compatible with live-cell labeling.
-
Add the DBCO- or BCN-fluorophore to the cell suspension to a final concentration of 10-50 µM.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.[11]
-
-
Washing:
-
Wash the cells with PBS to remove any unreacted cyclooctyne-fluorophore.
-
-
Analysis:
-
Resuspend the labeled cells in a suitable buffer for analysis by fluorescence microscopy or flow cytometry.
-
Visualizations of Workflows and Pathways
General Experimental Workflow for SPAAC Bioconjugation
Caption: A generalized experimental workflow for a SPAAC bioconjugation reaction.
Logical Relationship for Targeted Drug Delivery using SPAAC
Caption: Logical flow for constructing an Antibody-Drug Conjugate (ADC) via SPAAC.
Signaling Pathway for Metabolic Labeling and Detection
Caption: Pathway of metabolic glycan labeling and subsequent detection via SPAAC.
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition is a powerful and versatile tool for chemical biology and drug development. The use of small molecule azide reagents like this compound provides a convenient method for introducing the azide functionality into a wide range of molecules. By understanding the core principles of SPAAC, the factors influencing its kinetics, and by following robust experimental protocols, researchers can effectively harness this bioorthogonal reaction for a multitude of applications, from cellular imaging to the construction of targeted therapeutics.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
N3-PhAc-OH safety and handling guidelines
An In-depth Technical Guide to the Safety and Handling of 2-Azido-2-phenylacetic Acid (N3-PhAc-OH)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification
2-Azido-2-phenylacetic acid, commonly referred to as this compound, is a click chemistry reagent.[1] It possesses an azide (B81097) functional group, making it a valuable tool for bioconjugation and other chemical syntheses.[1]
| Identifier | Value |
| IUPAC Name | 2-azido-2-phenylacetic acid |
| Synonyms | This compound |
| CAS Number | 3380-95-8[1] |
| Molecular Formula | C8H7N3O2[2] |
| Molecular Weight | 177.16 g/mol [2] |
| Chemical Structure | A phenyl group and an azido (B1232118) group attached to the alpha-carbon of acetic acid. |
Hazard Identification and GHS Classification
While a specific GHS classification for 2-azido-2-phenylacetic acid is not available, related compounds and the presence of the azide functional group suggest the following potential hazards.
Based on Azidoacetic Acid:
Based on Phenylacetic Acid:
Hazards Associated with Organic Azides: Organic azides are energetic compounds and should be treated as potentially explosive.[6][7] The primary hazards are associated with their potential for rapid decomposition, which can be initiated by:
The azide ion is also toxic, with a toxicity comparable to cyanide.[6][7]
Physicochemical Data
Quantitative physicochemical data for 2-azido-2-phenylacetic acid is limited. The table below includes data for the related compound, phenylacetic acid, for reference.
| Property | Value (Phenylacetic Acid) |
| Boiling Point | 265 °C[5] |
| Melting Point | 76-78 °C |
| Solubility | Soluble in water. |
| Appearance | Off-white solid (Phenylacetic acid)[9] |
Safe Handling and Storage
Given the potential hazards, strict safety protocols must be followed when handling 2-azido-2-phenylacetic acid.
Engineering Controls:
-
All work should be conducted in a properly functioning chemical fume hood.[8]
-
A safety shield should be used, especially during reactions that are being heated or run at a larger scale.[10]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][4]
-
Hand Protection: Wear compatible chemical-resistant gloves.[3][6][7]
-
Skin and Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.[3]
Handling Procedures:
-
Avoid the use of metal spatulas or other metal equipment that could cause friction or form shock-sensitive metal azides.[1][10] Use plastic or ceramic utensils.[8]
-
Do not heat the compound unless absolutely necessary and with appropriate safety measures in place.
-
Avoid grinding or subjecting the material to friction or shock.
-
Keep the compound away from strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[1]
-
Never use chlorinated solvents (e.g., dichloromethane, chloroform) with azides, as this can form extremely unstable and explosive di- and tri-azidomethane.[1][6][7]
Storage:
-
Keep the container tightly sealed.
-
Store away from incompatible materials, especially strong acids and heavy metals.[1]
First Aid Measures
These first aid measures are based on general chemical handling and information from related compounds.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
Spill and Waste Disposal
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.
-
For larger spills, follow your institution's emergency procedures.
Waste Disposal:
-
Organic azides should be treated as hazardous waste.[1]
-
Do not dispose of down the drain.[8]
-
It is recommended to convert organic azides to a more stable derivative, such as an amine, before disposal.[1]
-
All azide-containing waste should be segregated and disposed of through your institution's chemical waste program.[1][6]
Experimental Protocols and Workflows
General Workflow for Handling Organic Azides
Caption: General workflow for the safe handling of organic azides in a laboratory setting.
Logical Relationship of Azide Hazards
Caption: Logical relationship between the hazards of 2-azido-2-phenylacetic acid and potential consequences.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. 2-Azido-2-phenylacetic acid | C8H7N3O2 | CID 4530815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. biosynth.com [biosynth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ucd.ie [ucd.ie]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
An In-depth Technical Guide on the Solubility of Azido-Hydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The chemical name "N3-PhAc-OH" is not a standard chemical identifier and is ambiguous. This guide will focus on a plausible representative molecule, 4-azido-3-hydroxyphenylacetic acid , to discuss solubility principles, present illustrative data, and provide standardized experimental protocols. The principles and methods described are broadly applicable to novel compounds with similar functionalities.
Introduction to the Solubility of 4-azido-3-hydroxyphenylacetic Acid
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2] Understanding the solubility of a compound like 4-azido-3-hydroxyphenylacetic acid in various laboratory solvents is essential during the early stages of drug discovery and for lead optimization.[1][3][4]
The structure of 4-azido-3-hydroxyphenylacetic acid contains several functional groups that dictate its solubility profile:
-
Carboxylic Acid (-COOH): A polar, acidic group capable of donating hydrogen bonds. Its ionization state is pH-dependent.
-
Hydroxyl Group (-OH): A polar group capable of both donating and accepting hydrogen bonds.
-
Azide Group (-N3): A polar group that can act as a hydrogen bond acceptor.
-
Phenyl Ring: A nonpolar, aromatic core.
The presence of both polar, hydrogen-bonding groups and a nonpolar aromatic ring suggests that this molecule will exhibit varied solubility across different solvent classes. Generally, its solubility will be favored in polar solvents, particularly those that can engage in hydrogen bonding.
Predicted Solubility Profile and Illustrative Data
Based on the "like dissolves like" principle, the solubility of 4-azido-3-hydroxyphenylacetic acid is expected to be higher in polar protic and polar aprotic solvents compared to nonpolar solvents.[5] The carboxylic acid and hydroxyl groups will strongly interact with solvents like water, alcohols, and DMSO.
The following table presents hypothetical quantitative solubility data for 4-azido-3-hydroxyphenylacetic acid to serve as a reference. Actual experimental values may vary.
| Solvent | Solvent Type | Relative Polarity | Predicted Solubility (mg/mL) |
| Water | Polar Protic | 1.000 | Moderately Soluble (pH-dependent) |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Polar Protic | ~1.0 | Soluble |
| Methanol | Polar Protic | 0.762 | Highly Soluble |
| Ethanol | Polar Protic | 0.654 | Highly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Very Highly Soluble |
| Acetone | Polar Aprotic | 0.355 | Soluble |
| Acetonitrile | Polar Aprotic | 0.460 | Sparingly Soluble |
| Dichloromethane (DCM) | Nonpolar | 0.309 | Slightly Soluble |
| Toluene | Nonpolar | 0.099 | Insoluble |
| Hexane | Nonpolar | 0.009 | Insoluble |
Relative polarity values are indicative and sourced from established solvent property tables.[6]
Detailed Experimental Protocol: Thermodynamic Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[7][8]
Objective: To determine the maximum concentration of 4-azido-3-hydroxyphenylacetic acid that can dissolve in a specific solvent at a set temperature and pressure, representing a saturated solution in equilibrium.
Materials:
-
4-azido-3-hydroxyphenylacetic acid (crystalline solid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[2][9]
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials, ensuring there is more solid than will dissolve.[8]
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3][8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended solid.[3]
-
Sample Collection: Carefully collect a sample from the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any fine particulates. This step is crucial to prevent undissolved solids from artificially inflating the concentration measurement.[4]
-
Dilution: Accurately dilute the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method to determine the compound's concentration.[8][9] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[1][3]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. improvedpharma.com [improvedpharma.com]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. chem.ws [chem.ws]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. pharmaguru.co [pharmaguru.co]
A Technical Deep Dive into N3-PhAc-OH for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the theoretical underpinnings and practical applications of N3-PhAc-OH (2-(4-azidophenyl)acetic acid), a versatile reagent in the field of bioconjugation. By leveraging the power of click chemistry, this compound provides a robust tool for the precise covalent modification of biomolecules, enabling advancements in drug development, diagnostics, and fundamental biological research. This document provides a comprehensive overview of its chemical properties, reaction kinetics, detailed experimental protocols, and its application in studying cellular signaling pathways.
Core Concepts: The Chemistry of this compound in Bioconjugation
This compound is an aryl azide-containing compound that serves as a key building block for bioconjugation via azide-alkyne cycloaddition reactions. Its structure, featuring a phenyl ring with an azide (B81097) group and an acetic acid moiety, allows for its incorporation into various molecular scaffolds. The azide group is the linchpin of its functionality, acting as a bioorthogonal handle that is stable under physiological conditions but can react specifically and efficiently with an alkyne partner.[1]
The primary bioconjugation strategies involving this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regiospecific reaction forms a stable 1,4-disubstituted triazole linkage.[1] While known for its rapid kinetics, the requirement of a copper catalyst can pose cytotoxicity concerns in living systems.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a metal catalyst, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react readily with azides. This catalyst-free approach is ideal for applications in live cells and in vivo.[1]
The choice between CuAAC and SPAAC depends on the specific experimental context, with CuAAC being favored for in vitro conjugations where speed is paramount, and SPAAC being the method of choice for applications requiring high biocompatibility.
Quantitative Data on Reaction Efficiency
The efficiency of bioconjugation reactions with this compound can be inferred from studies on structurally similar aryl azides, such as benzyl (B1604629) azide. The second-order rate constants (k) are a key metric for comparing reaction speeds.
Table 1: Comparative Second-Order Rate Constants for CuAAC Reactions with Benzyl Azide
| Alkyne Reactant | Catalyst System | Solvent | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 25 | Not explicitly stated, but full conversion in minutes |
| para-Methoxyphenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.005 mol%) | Neat | 25 | >90% conversion in 24h |
| para-Trifluoromethylphenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.005 mol%) | Neat | 25 | >90% conversion in 24h |
Data inferred from studies on benzyl azide, a structural analog of the reactive moiety of this compound.
Table 2: Comparative Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide
| Cyclooctyne (B158145) Reagent | Solvent | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Bicyclo[6.1.0]nonyne (BCN) | DMSO | 37 | 0.15 |
| Bicyclo[6.1.0]nonyne (BCN) | Acetonitrile | 37 | ~0.11 |
| Dibenzocyclooctyne (DBCO) | THF/Water (9:1) | Room Temp | Varies with derivative, generally slower than BCN with non-fluorinated azides |
| PEGylated BCN | Water | 20 | ~0.2 |
Data inferred from studies on benzyl azide and other aryl azides.[1][2]
Stability and Handling of this compound
Aryl azides like this compound are generally stable under physiological conditions (neutral pH, aqueous environment).[1] However, their stability can be compromised by certain reagents commonly used in bioconjugation protocols:
-
Reducing Agents: Thiol-based reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can reduce the azide group to an amine, rendering it unreactive in cycloaddition reactions.[3] This is a critical consideration when working with proteins that have disulfide bonds that need to be reduced. It is recommended to perform reduction and removal of the reducing agent before introducing the azide-containing molecule.[3]
-
Photostability: Aryl azides can be light-sensitive and may undergo photolysis, particularly upon exposure to UV light.[2] Therefore, it is advisable to handle this compound and its conjugates in a light-protected environment.
Experimental Protocols
Synthesis of this compound (Hypothetical Protocol based on Analogs)
A plausible synthesis route for this compound starts from the commercially available p-aminophenylacetic acid.
Caption: Hypothetical synthesis of this compound.
Protocol:
-
Diazotization: Dissolve p-aminophenylacetic acid in an aqueous solution of hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite (B80452) dropwise while maintaining the low temperature to form the diazonium salt intermediate.
-
Azidation: Add a solution of sodium azide to the cold diazonium salt solution. The azide anion will displace the diazonium group to yield 2-(4-azidophenyl)acetic acid (this compound).
-
Workup and Purification: The product can be extracted with an organic solvent and purified by recrystallization or column chromatography.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-modified biomolecule with this compound.
Caption: General workflow for a CuAAC reaction.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (freshly prepared)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare stock solutions of all reagents.
-
In a reaction tube, combine the alkyne-modified biomolecule and this compound in the reaction buffer.
-
Add the copper-chelating ligand to the mixture.
-
Initiate the reaction by adding CuSO₄ followed immediately by sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and catalyst.
-
Analyze the purified conjugate by methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for conjugating biomolecules in environments where copper is undesirable, such as in live cells.
Caption: General workflow for a SPAAC reaction.
Materials:
-
Biomolecule functionalized with this compound
-
Strained cyclooctyne probe (e.g., DBCO-fluorophore, BCN-biotin)
-
Biocompatible buffer (e.g., PBS, cell culture medium)
Procedure:
-
Dissolve the this compound-functionalized biomolecule in the appropriate biocompatible buffer.
-
Add the strained cyclooctyne probe to the solution. A molar excess of the cyclooctyne is typically used.
-
Incubate the reaction mixture under conditions suitable for the biomolecule (e.g., 37°C for live cells). Reaction times can range from 30 minutes to several hours depending on the reactivity of the cyclooctyne.
-
Analyze the labeled biomolecule directly (e.g., via fluorescence microscopy if a fluorescent probe was used) or after purification.
Application in Studying Signaling Pathways: A Workflow for Proteomic Analysis
This compound and similar azide-containing molecules are powerful tools for elucidating protein-protein interactions and post-translational modifications within signaling pathways. A common strategy involves metabolic labeling, where cells are cultured with an azide-modified precursor (e.g., an amino acid or sugar) that is incorporated into newly synthesized proteins. These azide-labeled proteins can then be tagged with a reporter (e.g., biotin) via click chemistry for enrichment and identification by mass spectrometry.
The PI3K/Akt signaling pathway, a crucial regulator of cell growth, proliferation, and survival, can be investigated using this approach.
Caption: Workflow for proteomic analysis of a signaling pathway.
This workflow allows for the identification of proteins that are actively synthesized and potentially involved in the PI3K/Akt pathway under specific cellular conditions, providing valuable insights into the dynamic regulation of this critical signaling network.
Conclusion
This compound is a valuable and versatile tool for researchers in the life sciences. Its ability to participate in highly efficient and specific click chemistry reactions enables a wide range of applications, from the straightforward labeling of biomolecules to the sophisticated analysis of complex cellular signaling pathways. A thorough understanding of its chemical properties, reaction kinetics, and appropriate handling is essential for its successful implementation in experimental design. As the field of chemical biology continues to evolve, the utility of well-designed bioorthogonal reagents like this compound will undoubtedly contribute to new discoveries and the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for Aryl Azide-Based Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of aryl azide-containing compounds, exemplified by structures functionally related to N-azido-phenylacetic acid derivatives ("N3-PhAc-OH"), for the covalent labeling of proteins. Aryl azides are versatile photo-activatable groups that enable the formation of stable covalent bonds with target proteins upon UV irradiation, making them invaluable tools in chemical biology and drug discovery.
Introduction to Aryl Azide-Based Protein Labeling
Aryl azides, particularly phenyl azides, are a class of photo-activatable chemical groups used for protein labeling and crosslinking.[1] When exposed to ultraviolet (UV) light, the azide (B81097) group is converted into a highly reactive nitrene intermediate.[2] This nitrene can then non-selectively insert into C-H and N-H bonds or react with nucleophiles in its immediate vicinity, resulting in the formation of a stable covalent bond with a target protein.[3][4] This property makes aryl azides excellent tools for photoaffinity labeling to identify protein-ligand interactions and for introducing bioorthogonal handles for subsequent modifications.
Two primary strategies employ aryl azides for protein labeling:
-
Photoaffinity Labeling: This technique is used to identify and map the binding sites of ligands (e.g., drugs, metabolites) on their protein targets. A photoaffinity probe is designed to contain a ligand-mimicking moiety, a phenyl azide group, and often a reporter tag (like biotin (B1667282) or a fluorophore). Upon binding to the target protein, UV activation triggers covalent crosslinking, allowing for the identification and characterization of the interacting protein.[2][5]
-
Bioorthogonal Labeling via Unnatural Amino Acid Incorporation: The unnatural amino acid p-azido-L-phenylalanine (pAzF) can be genetically incorporated into a protein of interest at specific sites.[6][7] The azide group then serves as a bioorthogonal "handle" for covalent modification through highly specific chemical reactions like the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry".[8][9] This allows for the attachment of various probes, such as fluorophores or affinity tags, with high precision.[6]
Applications in Research and Drug Development
-
Target Identification and Validation: Photoaffinity labeling is a powerful tool for identifying the protein targets of small molecule drugs or bioactive compounds.[5]
-
Binding Site Mapping: By analyzing the crosslinking site, the specific amino acid residues involved in ligand binding can be identified.[5]
-
Protein-Protein Interaction Studies: Aryl azide crosslinkers can be used to trap and identify transient protein-protein interactions.[3][10]
-
Enzyme Profiling: Activity-based probes containing an azide group can be used to label and profile specific classes of enzymes.[8]
-
In Vivo and Cellular Imaging: Proteins labeled with fluorophores via azide-alkyne click chemistry can be visualized in living cells and organisms.[6]
Experimental Protocols
Protocol 1: Photoaffinity Labeling of a Target Protein
This protocol describes a general workflow for using a phenyl azide-containing probe to label a target protein in a complex biological sample, such as a cell lysate.
Materials:
-
Phenyl azide photoaffinity probe (containing a ligand moiety and a reporter tag, e.g., biotin)
-
Target protein-containing sample (e.g., cell lysate, purified protein)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (e.g., 365 nm)[11]
-
Streptavidin-agarose beads (for biotinylated probes)
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment or mass spectrometer
Workflow Diagram:
Caption: Workflow for photoaffinity labeling of a target protein.
Procedure:
-
Incubation:
-
In a microcentrifuge tube, combine your protein sample (e.g., 100 µg of cell lysate) with the photoaffinity probe. The final concentration of the probe should be optimized, but a starting point is typically 1-10 µM.
-
Incubate the mixture in the dark (to prevent premature photo-activation) for 30-60 minutes at 4°C or room temperature to allow for binding of the probe to the target protein.
-
-
UV Crosslinking:
-
Place the open microcentrifuge tube on ice and expose it to UV light. A handheld UV lamp (365 nm) at a distance of 5-10 cm for 5-15 minutes is a common starting point.[11] Optimal UV exposure time and wavelength may need to be determined empirically.[4]
-
Caution: UV light is harmful. Use appropriate personal protective equipment.
-
-
Enrichment of Labeled Protein (for biotinylated probes):
-
Following UV irradiation, add streptavidin-agarose beads to the sample and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein-probe complexes.
-
Wash the beads several times with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
The labeled protein can be visualized by Western blotting using an antibody against the protein of interest or an anti-biotin antibody.
-
For identification of unknown targets, the protein band can be excised from the gel and analyzed by mass spectrometry.
-
Quantitative Data Summary:
| Parameter | Typical Range | Notes |
| Probe Concentration | 1 - 50 µM | Optimize for specific binding and minimal non-specific labeling. |
| Incubation Time | 30 - 120 min | Dependent on the binding kinetics of the probe. |
| UV Wavelength | 254 - 365 nm | Nitrophenyl azides are often activated at longer wavelengths (300-460 nm) to minimize protein damage.[1] |
| UV Exposure Time | 5 - 30 min | Varies with lamp intensity and distance. |
| Labeling Efficiency | <30% to ~80% | Highly variable depending on the probe and target. Can be improved with optimized linkers.[2][10] |
Protocol 2: Bioorthogonal Labeling of a pAzF-Containing Protein via SPAAC
This protocol describes the labeling of a protein containing the unnatural amino acid p-azido-L-phenylalanine (pAzF) with a strained alkyne probe (e.g., a DBCO-fluorophore).
Materials:
-
Purified pAzF-containing protein in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing azides.
-
Strained alkyne probe (e.g., DBCO-fluorophore) stock solution in DMSO.
-
SDS-PAGE reagents and equipment.
-
In-gel fluorescence scanner or fluorescence imaging system.
Workflow Diagram:
Caption: Workflow for SPAAC labeling of a pAzF-containing protein.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the pAzF-containing protein to a final concentration of 10-50 µM.
-
Add the strained alkyne probe from the DMSO stock solution to the protein solution. A 10- to 50-fold molar excess of the probe over the protein is a good starting point. The final DMSO concentration should ideally be below 5%.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction is typically performed in the dark to protect light-sensitive fluorophores.
-
-
Removal of Excess Probe:
-
After the incubation, remove the unreacted probe using a desalting column (e.g., spin column) or by dialysis. This is crucial for downstream applications to reduce background signal.
-
-
Analysis:
-
Analyze the labeled protein by SDS-PAGE.
-
Visualize the labeled protein using an in-gel fluorescence scanner set to the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
The total protein can be visualized by Coomassie staining of the same gel to assess labeling efficiency.
-
Quantitative Data Summary:
| Parameter | Typical Range | Notes |
| Protein Concentration | 5 - 100 µM | Higher concentrations can improve reaction kinetics. |
| Probe-to-Protein Molar Ratio | 10:1 to 100:1 | Higher ratios can drive the reaction to completion but may increase non-specific labeling. |
| Reaction Time | 1 - 24 hours | Depends on the reactivity of the specific strained alkyne. |
| Reaction Temperature | 4°C to 37°C | Room temperature is common for many SPAAC reactions. |
| Labeling Efficiency | 50% - >95% | Generally high for SPAAC reactions with accessible azide sites. |
Conclusion
Aryl azide-based chemistries provide a robust and versatile platform for protein labeling. Whether through photoaffinity labeling to elucidate biological interactions or through bioorthogonal click chemistry for precise protein modification, these methods are indispensable for modern chemical biology, proteomics, and drug discovery. The protocols provided here serve as a starting point, and optimization of specific reaction conditions is often necessary to achieve the desired labeling efficiency and specificity for a given biological system.
References
- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SE [thermofisher.com]
- 2. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 3. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. chimia.ch [chimia.ch]
- 6. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for (4-Azidophenyl)acetic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Azidophenyl)acetic acid is a versatile chemical probe that holds significant potential in cell biology and drug development. Its structure incorporates an azide (B81097) moiety, a key functional group for bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry"[1][2]. This allows for the specific and efficient labeling of biomolecules in vitro and in living cells. While it has been described as a glutamate (B1630785) receptor antagonist with anti-inflammatory properties[3], its utility as a chemical biology tool for metabolic labeling and target identification is a rapidly emerging area of interest.
These application notes provide a comprehensive guide for the utilization of (4-Azidophenyl)acetic acid in cell culture, covering protocols for determining optimal working concentrations, metabolic labeling of cellular components, and subsequent detection via click chemistry.
Principle of Application
The primary application of (4-Azidophenyl)acetic acid in a cellular context is as a metabolic labeling agent. The underlying principle is that the cells will uptake the molecule and incorporate it into various biomolecules through their natural metabolic pathways. The exact mechanism of uptake and incorporation for (4-Azidophenyl)acetic acid is not as well-defined as for azide-modified amino acids or sugars. It is hypothesized that due to its structural similarity to phenylacetic acid, it may be utilized in pathways involving this metabolite. Once incorporated, the azide group serves as a chemical handle for covalent modification with a reporter molecule (e.g., a fluorophore or biotin) that contains a complementary alkyne group via click chemistry[1]. This enables the visualization, enrichment, and identification of the labeled biomolecules.
Data Presentation
Prior to initiating labeling experiments, it is crucial to determine the optimal, non-toxic concentration of (4-Azidophenyl)acetic acid for the specific cell line of interest. The following tables provide a template for presenting cytotoxicity and labeling efficiency data. Researchers should perform these experiments to establish the ideal experimental parameters.
Table 1: Cytotoxicity of (4-Azidophenyl)acetic acid
| Cell Line | Treatment Duration (hours) | IC50 (µM) | No Observable Adverse Effect Concentration (NOAEC) (µM) |
| e.g., HeLa | 24 | User Determined | User Determined |
| 48 | User Determined | User Determined | |
| 72 | User Determined | User Determined | |
| e.g., HEK293T | 24 | User Determined | User Determined |
| 48 | User Determined | User Determined | |
| 72 | User Determined | User Determined |
Table 2: Metabolic Labeling Efficiency
| Cell Line | (4-Azidophenyl)acetic acid Conc. (µM) | Incubation Time (hours) | Detection Method | Relative Labeling Intensity (%) |
| e.g., HeLa | NOAEC from Table 1 | 6 | Fluorescence Microscopy | User Determined |
| 12 | Fluorescence Microscopy | User Determined | ||
| 24 | Fluorescence Microscopy | User Determined | ||
| e.g., HEK293T | NOAEC from Table 1 | 6 | Flow Cytometry | User Determined |
| 12 | Flow Cytometry | User Determined | ||
| 24 | Flow Cytometry | User Determined |
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration via MTT Assay
This protocol outlines the steps to determine the cytotoxicity of (4-Azidophenyl)acetic acid in a specific cell line using a standard MTT assay.
Materials:
-
Target cell line
-
Complete culture medium
-
(4-Azidophenyl)acetic acid (stock solution in DMSO or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (4-Azidophenyl)acetic acid in complete culture medium. A suggested starting range is from 0.1 µM to 1000 µM. Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle-treated control group (e.g., DMSO at the same final concentration as in the highest compound dilution).
-
Incubation: Incubate the plate for the desired treatment periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the log of the compound concentration to determine the IC50 value. The No Observable Adverse Effect Concentration (NOAEC) should be selected for subsequent labeling experiments.
Protocol 2: Metabolic Labeling of Live Cells
This protocol describes the metabolic incorporation of (4-Azidophenyl)acetic acid into cultured cells.
Materials:
-
Target cell line cultured in appropriate vessels (e.g., flasks, plates, or on coverslips)
-
Complete culture medium
-
(4-Azidophenyl)acetic acid stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 60-80%).
-
Labeling Medium Preparation: Prepare fresh complete culture medium containing (4-Azidophenyl)acetic acid at the predetermined NOAEC.
-
Metabolic Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the labeling medium to the cells.
-
Incubation: Incubate the cells for a desired period (e.g., 6, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time should be determined empirically.
-
Cell Harvesting/Fixation: After incubation, the cells are ready for downstream analysis. They can be washed with PBS and then processed for live-cell imaging, fixed for immunofluorescence, or lysed for biochemical analysis. For fixation, a common method is to use 4% paraformaldehyde in PBS for 15 minutes at room temperature.
Protocol 3: Detection of Labeled Biomolecules via Copper-Free Click Chemistry (SPAAC)
This protocol is recommended for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.
Materials:
-
Metabolically labeled live or fixed cells
-
PBS
-
Alkyne-modified fluorescent probe (e.g., DBCO-Fluorophore) stock solution in DMSO
-
Imaging medium (e.g., phenol (B47542) red-free medium)
Procedure:
-
Preparation of Labeling Solution: Dilute the alkyne-fluorophore stock solution in pre-warmed imaging medium or PBS to the desired final concentration (typically 1-10 µM).
-
Cell Labeling:
-
For Live Cells: Wash the metabolically labeled cells twice with pre-warmed PBS. Add the alkyne-fluorophore labeling solution and incubate for 30-60 minutes at 37°C, protected from light.
-
For Fixed Cells: After fixation and permeabilization (if required for intracellular targets), wash the cells twice with PBS. Add the alkyne-fluorophore labeling solution and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Remove the labeling solution and wash the cells three to four times with PBS to remove unbound probe.
-
Imaging: The cells are now ready for visualization by fluorescence microscopy using the appropriate filter sets for the chosen fluorophore.
Protocol 4: Detection of Labeled Biomolecules in Cell Lysates via CuAAC
This protocol is suitable for biochemical analysis of labeled proteins from cell lysates.
Materials:
-
Cell pellet from metabolically labeled cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PBS
-
Alkyne-biotin or alkyne-fluorophore stock solution
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
Procedure:
-
Cell Lysis: Lyse the cell pellet in an appropriate volume of lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. Determine the protein concentration using a standard assay (e.g., BCA).
-
Click Reaction Cocktail Preparation: In a microcentrifuge tube, prepare the click reaction cocktail. For a 100 µL final reaction volume with 50 µg of protein lysate, the components can be added in the following order:
-
Protein lysate (to 50 µg)
-
PBS (to bring the volume to ~85 µL)
-
Alkyne probe (1-5 µM final concentration)
-
CuSO₄ (1 mM final concentration)
-
THPTA (5 mM final concentration)
-
-
Initiation of Reaction: Add freshly prepared sodium ascorbate to a final concentration of 5 mM. Vortex briefly to mix.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Downstream Analysis: The biotin- or fluorophore-labeled proteins are now ready for downstream applications such as SDS-PAGE, Western blotting, or affinity purification followed by mass spectrometry for protein identification.
Visualization of Cellular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows and a potential signaling pathway affected by acetic acid derivatives.
Concluding Remarks
(4-Azidophenyl)acetic acid presents a valuable tool for chemical biologists and drug discovery scientists. The protocols provided herein offer a starting point for its application in cell culture for metabolic labeling and subsequent analysis. It is imperative that researchers optimize these protocols for their specific cell lines and experimental goals, particularly concerning the determination of non-toxic working concentrations and optimal labeling times. The ability to tag and identify the cellular targets of this molecule opens up new avenues for understanding its biological functions and for the development of novel therapeutic strategies.
References
Application Notes and Protocols for SPAAC with N3-PhAc-OH and DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific covalent ligation of molecules in complex biological environments.[1][2] This reaction occurs between a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, like N-Succinimidyl 3-(azidomethyl)-4-hydroxyphenylacetate (N3-PhAc-OH). The inherent ring strain of the DBCO molecule drives the [3+2] cycloaddition with the azide (B81097), leading to the formation of a stable triazole linkage without the need for a cytotoxic copper(I) catalyst.[3][4] This copper-free nature makes SPAAC ideal for a wide range of applications in drug development, bioconjugation, and live-cell imaging, where maintaining the integrity and function of biological molecules is paramount.[5]
The this compound reagent provides a versatile platform for introducing an azide group onto biomolecules containing primary amines, such as antibodies or other proteins, through the reaction of its N-hydroxysuccinimide (NHS) ester. The aromatic nature of the phenylacetate (B1230308) group may influence the reaction kinetics. Subsequent conjugation with a DBCO-functionalized molecule via SPAAC allows for the precise and efficient creation of bioconjugates, such as antibody-drug conjugates (ADCs).
Core Advantages of the SPAAC Protocol
-
Biocompatibility: The elimination of cytotoxic copper catalysts makes this protocol suitable for in vivo and live-cell applications.[3]
-
High Specificity and Bioorthogonality: The DBCO and azide groups react selectively with each other, minimizing off-target reactions with native biological functionalities.
-
Rapid Kinetics: The reaction proceeds efficiently under mild, physiological conditions, including aqueous buffers at ambient temperature and neutral pH.[6]
-
High Efficiency: SPAAC reactions with DBCO typically result in high yields of the desired conjugate.
-
Stability: Both the DBCO and azide functional groups, as well as the resulting triazole linkage, are stable under a wide range of conditions.[4]
Quantitative Data Presentation
The rate of the SPAAC reaction is quantified by the second-order rate constant (k). This value is influenced by the specific structures of the azide and cyclooctyne, as well as the reaction conditions.[6][7] The following tables provide a summary of reported reaction kinetics for DBCO with various azide compounds to serve as a reference for expected reaction rates with this compound, which possesses an aromatic azide.
Table 1: Comparative Reaction Kinetics of DBCO with Various Azides
| Azide Compound | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reaction Conditions | Reference |
| Benzyl Azide (aliphatic) | ~0.1 - 1.0 | Aqueous buffers, room temp. | [7] |
| Phenyl Azide (aromatic) | ~0.3 - 1.5 | Aqueous buffers, room temp. | [7] |
| 3-azido-L-alanine | 0.32 - 0.85 | PBS, pH 7, 25°C | [6] |
| 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES, pH 7, 25°C | [6] |
Note: The reactivity of this compound is expected to be in the range of aromatic azides. Optimization of reaction conditions is recommended to achieve the desired efficiency.
Table 2: Influence of Reaction Parameters on SPAAC Kinetics
| Parameter | Effect on Reaction Rate | Notes | Reference |
| pH | Generally increases with higher pH (5 to 10) | The effect can be buffer-dependent. | [6] |
| Temperature | Increases with higher temperature (25°C vs 37°C) | Consideration for biomolecule stability is crucial. | [6] |
| Buffer | Rate can vary significantly between buffers (e.g., HEPES > PBS) | Buffer choice can be a key optimization parameter. | [6] |
| PEG Linker | Can enhance reaction rates | May reduce steric hindrance and improve solubility. | [6][8] |
Experimental Protocols
Protocol 1: Activation of a Biomolecule (e.g., Antibody) with this compound
This protocol describes the modification of a protein with primary amines (e.g., lysine (B10760008) residues) to introduce azide functionalities.
Materials:
-
Biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.0, free of primary amines like Tris)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (pH 8.0-8.5)
-
Desalting column (e.g., PD-10)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM immediately before use.
-
Biomolecule Preparation: Prepare the biomolecule at a concentration of 1-10 mg/mL in the reaction buffer.
-
Reaction Setup: Add a 10-20 fold molar excess of the this compound stock solution to the biomolecule solution. The final concentration of the organic solvent should be kept below 10% to maintain protein integrity.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization (Optional): Determine the degree of labeling (DOL) by quantifying the number of azides per biomolecule using methods such as mass spectrometry.
Protocol 2: SPAAC Reaction between Azide-Activated Biomolecule and a DBCO-Functionalized Molecule
This protocol outlines the conjugation of the azide-modified biomolecule with a DBCO-containing molecule (e.g., a therapeutic payload, a fluorescent dye).
Materials:
-
Azide-activated biomolecule (from Protocol 1)
-
DBCO-functionalized molecule of interest
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
Procedure:
-
Prepare DBCO-Molecule Stock Solution: Dissolve the DBCO-functionalized molecule in anhydrous DMSO to a final concentration of 10-20 mM.
-
Reaction Setup: In a suitable reaction vessel, combine the azide-activated biomolecule with a 1.5 to 5-fold molar excess of the DBCO-functionalized molecule.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. For applications requiring faster conjugation, the temperature can be increased to 37°C, provided the biomolecules are stable.
-
Monitoring the Reaction (Optional): The reaction progress can be monitored by observing the decrease in the characteristic UV absorbance of DBCO at approximately 309 nm.[9]
-
Purification: Purify the final conjugate to remove any unreacted DBCO-molecule and other impurities. The purification method will depend on the nature of the final conjugate and may include size exclusion chromatography (SEC), affinity chromatography, or dialysis.
-
Characterization: Characterize the final conjugate to confirm successful ligation and determine properties such as the drug-to-antibody ratio (DAR) for ADCs. This can be achieved using techniques like SDS-PAGE, mass spectrometry, and HPLC.
Mandatory Visualizations
Caption: Experimental workflow for bioconjugation using SPAAC.
Caption: Logical workflow for Antibody-Drug Conjugate (ADC) development.
References
- 1. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Protocols [baseclick.eu]
- 3. researchgate.net [researchgate.net]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for N3-PhAc-OH in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of N3-PhAc-OH (Azido-Phenylacetic acid) and its derivatives in the development of antibody-drug conjugates (ADCs). The protocols outlined below leverage the power of click chemistry for the stable and efficient ligation of cytotoxic payloads to monoclonal antibodies.
Introduction to this compound in ADCs
This compound is a versatile chemical reagent containing an azide (B81097) (N3) group, which is instrumental in the synthesis of linkers for ADCs.[1] The azide functionality allows for its participation in highly specific and efficient bioorthogonal click chemistry reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions enable the formation of a stable triazole linkage between the linker and a payload or an antibody.[3][4]
The phenylacetic acid component can be incorporated into more complex linker structures, such as those containing a cleavable dipeptide motif like valine-citrulline (Val-Cit).[3][5] This dipeptide is designed for specific cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment.[3][5] This targeted release mechanism is crucial for maximizing the therapeutic efficacy of ADCs while minimizing systemic toxicity.[3] The use of click chemistry provides a modular and efficient approach to ADC synthesis, ensuring high yields and specificity in complex biological mixtures.[2][3][6]
Data Presentation
Quantitative Comparison of CuAAC and SPAAC for ADC Ligation
The choice between CuAAC and SPAAC for conjugating an azide-containing linker-payload (like one derived from this compound) to an alkyne-modified antibody depends on a trade-off between reaction speed and biocompatibility.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very Fast (typically 1-4 hours at room temperature) | Moderate to Fast (typically 2-12 hours at room temperature) |
| Typical Yield | > 95% | > 90% |
| Catalyst Required | Yes (Copper (I)) | No |
| Biocompatibility | Potential for cytotoxicity due to copper catalyst | Excellent, catalyst-free |
| Reactant Molar Excess (Linker-Payload:Antibody) | 5-20 fold | 3-10 fold |
| Typical Drug-to-Antibody Ratio (DAR) Achieved | Controllable, typically 2-8 | Controllable, typically 2-8 |
Note: Reaction conditions and yields can vary depending on the specific substrates, catalyst, and solvent system used. Optimization is often recommended for new substrate combinations.
In Vitro Cytotoxicity of ADCs with Cleavable Linkers
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of an ADC. The following table provides representative IC50 values for ADCs utilizing a cleavable linker system, similar to what would be constructed using this compound derivatives, against various cancer cell lines.
| Target Antigen | Cell Line | Payload | Linker Type | Average DAR | IC50 (ng/mL) |
| HER2 | N87 | Thailanstatin | Cysteine-reactive | >3.5 | 25-80 |
| HER2 | BT474 | Thailanstatin | Cysteine-reactive | >3.5 | 25-80 |
| HER2 | MDA-MB-361-DYT2 | Thailanstatin | Cysteine-reactive | >3.5 | ~77 |
| HER2 | MDA-MB-453 | Thailanstatin | Cysteine-reactive | <3.5 | 1500-60000 |
| NOTCH3 | OVCAR3 | Auristatin (Aur0101) | Val-Cit | 3.9 | Not Specified |
| NOTCH3 | MDA-MB-468 | Auristatin (Aur0101) | Val-Cit | 3.8 | Not Specified |
Note: IC50 values are highly dependent on the specific antibody, payload, linker, cell line, and experimental conditions.[1][6] The drug-to-antibody ratio (DAR) is also a critical factor, with higher DAR ADCs often exhibiting greater potency.[7]
Experimental Protocols
Protocol 1: Synthesis of N3-PhAc-Val-Cit-PABC-Payload Linker
This protocol describes the solid-phase synthesis of a complete linker-payload molecule incorporating an N3-PhAc moiety, ready for conjugation to an alkyne-modified antibody.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids (Fmoc-L-Citrulline, Fmoc-L-Valine)
-
This compound
-
Fmoc-PAB-OH (p-aminobenzyl alcohol derivative)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% piperidine (B6355638) in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water)
-
Cytotoxic payload with a suitable functional group for attachment
-
Preparative HPLC system
Procedure:
-
Resin Preparation: Swell Rink amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Citrulline): Dissolve Fmoc-L-Citrulline and coupling reagents in DMF. Add DIPEA to the mixture. Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature. Wash with DMF and DCM.
-
Second Amino Acid Coupling (Valine): Repeat the Fmoc deprotection step. Couple Fmoc-L-Valine using the same procedure as in step 3.
-
This compound Coupling: Repeat the Fmoc deprotection step. Couple this compound using the same procedure as in step 3.
-
PABC Spacer Coupling: Repeat the Fmoc deprotection step. Couple a PABC moiety (e.g., Fmoc-PAB-OH) using the same conditions.
-
Payload Attachment: After the final Fmoc deprotection, couple the cytotoxic payload to the PABC spacer.
-
Cleavage from Resin: Wash the resin with DCM and dry under vacuum. Cleave the linker-payload from the resin using a cleavage cocktail for 2-3 hours.
-
Purification: Purify the crude product using preparative HPLC.
-
Characterization: Confirm the identity and purity of the synthesized linker-payload using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Techniques Using Azido-Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the bioconjugation of molecules using azido-phenylacetic acid derivatives. For the purpose of these notes, we will refer to the reactive moiety as Azido-Phenylacetic Acid (N3-PhAc), which can be incorporated into various molecules, including amino acids like para-azido-L-phenylalanine (pAzF), to serve as a bioorthogonal handle for conjugation.
The primary bioconjugation strategies discussed are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These "click chemistry" reactions are renowned for their high efficiency, specificity, and biocompatibility, making them invaluable tools in drug development, diagnostics, and fundamental research.[1][2]
Application Notes
Introduction to Azide-Alkyne Cycloaddition
The azide-alkyne Huisgen cycloaddition is a 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to yield a stable 1,2,3-triazole.[3] While the thermal reaction requires high temperatures and often results in a mixture of regioisomers, the development of catalyzed and strain-promoted versions has revolutionized its application in biological systems.[1][3] The resulting triazole linkage is highly stable, making it an ideal covalent bond for bioconjugates.
Key Applications:
-
Antibody-Drug Conjugates (ADCs): Site-specific incorporation of azido-amino acids into monoclonal antibodies allows for the precise attachment of cytotoxic drugs, leading to homogenous ADCs with improved therapeutic windows.[4][5]
-
Fluorescent Labeling and Imaging: Attaching fluorescent probes to proteins or other biomolecules containing an azide handle enables visualization of their localization and trafficking in live cells and in vivo.[6][7]
-
Drug Delivery and Targeting: Functionalizing drug delivery vehicles (e.g., nanoparticles, polymers) with azides or alkynes allows for the attachment of targeting ligands or therapeutic payloads.
-
Protein-Protein Interaction Studies: Crosslinking studies using bifunctional linkers with azide and alkyne groups can help elucidate protein complexes and interaction networks.[8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regiospecific reaction that exclusively produces the 1,4-disubstituted triazole isomer.[1][3] The reaction is catalyzed by Cu(I) ions, which can be generated in situ from Cu(II) salts (like CuSO₄) using a reducing agent such as sodium ascorbate (B8700270).[3][]
Advantages:
-
Fast Reaction Kinetics: Exhibits a significant rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed reaction.[1][2]
-
High Yield and Specificity: Reactions typically proceed to completion with high yields and minimal byproducts.[2]
-
Biocompatibility: Can be performed in aqueous buffers over a wide pH range (4-12), making it suitable for biomolecule conjugation.[1][]
Limitations:
-
Toxicity of Copper: The copper catalyst can be toxic to cells and organisms, which may limit its application in live-cell imaging. However, the use of copper-chelating ligands can mitigate this toxicity and improve reaction efficiency.
-
Oxygen Sensitivity: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen, requiring deoxygenated conditions or the continuous presence of a reducing agent.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes strained cycloalkynes, such as dibenzocyclooctynes (DBCO or DIBO), which have a high intrinsic reactivity towards azides.[10][11][12][13] The release of ring strain provides the driving force for the reaction.
Advantages:
-
Truly Bioorthogonal: The absence of a cytotoxic copper catalyst makes SPAAC ideal for experiments in living cells and whole organisms.[10][11]
-
High Specificity: The azide and cycloalkyne groups are abiological and do not react with other functional groups present in biological systems.
-
Simplified Workflow: Does not require additional catalysts or reducing agents, simplifying the experimental setup.[10]
Limitations:
-
Slower Kinetics: Reaction rates for SPAAC are generally slower than those for CuAAC.
-
Hydrophobicity of Cycloalkynes: Some strained alkynes are hydrophobic, which can lead to aggregation and solubility issues when working with biomolecules in aqueous solutions.
Quantitative Data
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed against the constraints of the biological system. The following table summarizes typical reaction parameters.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ |
| Typical Reaction Time | 1 - 4 hours | 4 - 24 hours |
| Typical Temperature | Room Temperature (20-25°C) | Room Temperature or 37°C |
| Catalyst Required | Yes (Cu(I) salt, e.g., CuSO₄ with Sodium Ascorbate) | No |
| Primary Application | In vitro conjugation, fixed cells, material science | Live-cell imaging, in vivo studies |
Experimental Protocols
These protocols describe the general procedure for conjugating an alkyne-containing molecule (e.g., a fluorescent dye, drug, or biotin (B1667282) tag) to a protein containing a site-specifically incorporated azido-phenylacetic acid derivative.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for the conjugation of purified proteins in vitro.
Materials:
-
Azide-modified protein (Protein-N3-PhAc) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.
-
Alkyne-functionalized molecule of interest (Alkyne-Payload).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh ).
-
Optional: Copper-chelating ligand such as TBTA or BTTAA stock solution (e.g., 50 mM in DMSO).
Procedure:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.
-
Add the alkyne-payload from a stock solution to a final concentration that is a 5- to 20-fold molar excess over the protein.
-
Optional but Recommended: If using a ligand, prepare a catalyst premix. In a separate tube, mix the CuSO₄ stock solution with the ligand stock solution. For example, add 2.5 µL of 20 mM CuSO₄ to 5 µL of 50 mM ligand stock. Allow the mixture to complex for 1-2 minutes.
-
Add the CuSO₄/ligand premix (or just CuSO₄ if no ligand is used) to the protein/alkyne mixture to a final concentration of 100-500 µM Cu(II). Mix gently by pipetting.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature (20-25°C) for 1-4 hours with gentle shaking.
-
Purify the resulting protein conjugate to remove excess reagents using methods such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for both in vitro conjugation and labeling of proteins in live cells.
Materials:
-
Azide-modified protein (Protein-N3-PhAc) in a suitable buffer (e.g., PBS, pH 7.4) or in cell culture media.
-
Cycloalkyne-functionalized molecule of interest (e.g., DBCO-Payload).
Procedure for In Vitro Conjugation:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.
-
Add the cycloalkyne-payload from a stock solution (typically in DMSO) to a final concentration that is a 5- to 20-fold molar excess over the protein. Ensure the final DMSO concentration is low (e.g., <5%) to avoid protein denaturation.
-
Incubate the reaction at room temperature or 37°C for 4-24 hours with gentle shaking. The reaction time may need to be optimized depending on the specific cycloalkyne and biomolecule.
-
Purify the protein conjugate using SEC, dialysis, or spin filtration to remove unreacted payload.
Procedure for Live-Cell Labeling:
-
Culture cells that have been engineered to express the azide-modified protein of interest.
-
Prepare a stock solution of the cycloalkyne-payload in DMSO.
-
Dilute the cycloalkyne-payload stock solution directly into the cell culture medium to the desired final concentration (typically 10-100 µM).
-
Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO₂) for 1-4 hours.
-
Wash the cells with fresh medium or PBS to remove the unreacted cycloalkyne-payload.
-
The cells are now ready for downstream analysis, such as fluorescence microscopy.
Visualizations
Reaction Mechanisms
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. jetir.org [jetir.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. njbio.com [njbio.com]
- 6. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. preprints.org [preprints.org]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of Peptides Containing N3-Phenylacetyl-Lysine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the non-natural amino acid N3-Phenylacetyl-Lysine (N3-PhAc-OH) into peptide sequences using Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS). The introduction of a phenylacetyl moiety on the lysine (B10760008) side chain offers a unique structural element for studying peptide-protein interactions and developing novel therapeutic peptides. The azide (B81097) group provides a versatile bioorthogonal handle for subsequent modifications via "click chemistry," enabling the creation of advanced peptide conjugates for various applications in drug development and research.
Core Concepts and Applications
The site-specific incorporation of this compound into a peptide sequence allows for the introduction of two key functionalities: the phenylacetyl group and an azide handle.
-
Phenylacetyl Moiety: This group can be utilized to probe interactions with specific biological targets, potentially enhancing binding affinity or modulating the biological activity of the peptide.
-
Azide Handle: The azide group is chemically stable throughout the SPPS process and serves as a bioorthogonal reactive partner for "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This enables the covalent attachment of a wide range of molecules, including:
-
Fluorophores for imaging studies
-
Polyethylene glycol (PEG) chains to improve pharmacokinetic properties
-
Cytotoxic drugs for targeted drug delivery
-
Other biomolecules to create complex conjugates
-
Data Presentation
The following table summarizes representative yields and purities for the solid-phase synthesis of peptides containing modified amino acids, including those with azide functionalities. Actual results may vary depending on the peptide sequence, length, and specific synthesis conditions.
| Peptide Sequence (Example) | Modification | Crude Yield (%) | Purity after Purification (%) | Analytical Method |
| Ac-Tyr-Gly-Gly-Phe-Lys(N3-PhAc)-NH2 | N3-Phenylacetyl-Lysine | 65-75 | >95 | RP-HPLC, LC-MS |
| H-Ala-Val-Lys(N3)-Gly-Leu-Ile-NH2 | Azido-Lysine | 70-80 | >98 | RP-HPLC, LC-MS |
| Ac-Arg-Gly-Asp-Ser(N3)-NH2 | Azido-Serine | 60-70 | >95 | RP-HPLC, LC-MS |
Experimental Protocols
This section provides detailed protocols for the manual solid-phase synthesis of peptides containing this compound using Fmoc chemistry. These protocols can be adapted for automated peptide synthesizers.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the step-by-step procedure for the assembly of a peptide chain on a solid support.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-Lys(N3-PhAc)-OH (custom synthesis may be required)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU, or HCTU
-
Base: N,N'-Diisopropylethylamine (DIPEA) or 2,4,6-collidine
-
Washing solvents: DMF, DCM, Isopropanol
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5-7 times) and DCM (3-5 times).
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A yellow color indicates a complete coupling, while a blue/purple color indicates an incomplete reaction. If the reaction is incomplete, repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Final Washing: Wash the resin thoroughly with DMF, DCM, and finally isopropanol, then dry the resin under vacuum.
Protocol 2: Cleavage of the Peptide from the Resin and Side-Chain Deprotection
This protocol describes the cleavage of the synthesized peptide from the solid support and the removal of side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail: 94% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% 1,2-ethanedithiol (B43112) (EDT), 1% Triisopropylsilane (TIS). Note: For azide-containing peptides, it is crucial to use a scavenger cocktail that minimizes the reduction of the azide group. Dithiothreitol (DTT) can be a better alternative to EDT to suppress this side reaction.[2] A recommended cocktail is 95% TFA, 2.5% Water, and 2.5% DTT.
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-bound resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Peptide Purification and Characterization
This protocol outlines the purification of the crude peptide and its subsequent characterization.
Materials:
-
Crude peptide
-
Solvents for HPLC: Acetonitrile (ACN) and water, both containing 0.1% TFA.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a preparative C18 column.
-
Analytical RP-HPLC system with an analytical C18 column.
-
Mass spectrometer (e.g., LC-MS or MALDI-TOF).
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and ACN).
-
Purify the peptide by preparative RP-HPLC using a gradient of ACN in water (both with 0.1% TFA).
-
Collect the fractions containing the desired peptide.
-
-
Characterization:
-
Confirm the purity of the collected fractions using analytical RP-HPLC.
-
Verify the identity of the purified peptide by mass spectrometry to confirm the correct molecular weight.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.
Mandatory Visualizations
Caption: Experimental workflow for the solid-phase synthesis of this compound containing peptides.
Caption: Bioorthogonal ligation of an this compound peptide via CuAAC click chemistry.
Caption: A potential signaling pathway initiated by a modified peptide.
References
Application of N3-PhAc-OH in Drug Delivery Systems Research: A Guide to Potential Uses and Methodologies
Introduction
N3-PhAc-OH, also known as (4-Azidophenyl)acetic acid, is a chemical reagent utilized in the field of bioconjugation and drug delivery. Its structure incorporates a phenylalanine derivative, which can be relevant for targeting specific amino acid transporters, and an azide (B81097) group, which is a key functional group for "click chemistry." Specifically, the azide group allows for highly efficient and specific covalent bond formation with molecules containing an alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are invaluable in the construction of complex drug delivery systems due to their high yield, selectivity, and biocompatibility.
This document provides a detailed overview of the potential applications and experimental protocols for utilizing this compound in the research and development of novel drug delivery systems. The information is intended for researchers, scientists, and professionals in the field of drug development.
Potential Applications in Drug Delivery
The unique chemical structure of this compound makes it a versatile tool for several applications in drug delivery research:
-
Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to conjugate cytotoxic drugs to monoclonal antibodies. The antibody component provides specificity for tumor-associated antigens, while the linker ensures stable attachment of the drug until it reaches the target cell.
-
Nanoparticle Functionalization: The surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, micelles) can be modified with this compound. This allows for the subsequent attachment of targeting ligands (e.g., peptides, aptamers) or imaging agents via click chemistry, enhancing the specificity and therapeutic efficacy of the nanocarrier.
-
Prodrug Synthesis: this compound can be incorporated into prodrug design. The linker can be designed to be cleaved under specific physiological conditions (e.g., enzymatic cleavage in the tumor microenvironment), leading to the controlled release of the active drug at the desired site.
-
Hydrogel-Based Drug Delivery: Click chemistry, utilizing reagents like this compound, is employed in the formation of hydrogels for sustained drug release. The high efficiency of the reaction allows for the formation of well-defined hydrogel networks under mild conditions, suitable for encapsulating and delivering therapeutic molecules.
Experimental Protocols
The following are generalized protocols for key experiments involving the use of this compound in drug delivery research. Researchers should optimize these protocols based on their specific drug, targeting moiety, and delivery system.
Synthesis of a Drug-Linker Conjugate using this compound
This protocol describes the conjugation of a hypothetical drug containing an alkyne group to this compound.
Materials:
-
This compound
-
Alkyne-modified drug
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))
-
Purification system (e.g., High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Dissolve this compound and the alkyne-modified drug in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄ in water.
-
Add the sodium ascorbate solution to the reaction mixture containing the drug and linker.
-
Add the CuSO₄ solution to initiate the click reaction.
-
Allow the reaction to proceed at room temperature with stirring for 12-24 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Upon completion, purify the drug-linker conjugate using HPLC.
-
Characterize the purified conjugate using techniques such as ¹H NMR and mass spectrometry to confirm its identity and purity.
Formulation of Functionalized Nanoparticles
This protocol outlines the preparation of lipid nanoparticles surface-functionalized with this compound for subsequent bioconjugation.
Materials:
-
Lipids for nanoparticle formulation (e.g., DSPE-PEG-alkyne)
-
This compound
-
Drug to be encapsulated
-
Phosphate-buffered saline (PBS)
-
Dialysis membrane
Procedure:
-
Prepare the lipid mixture, including the alkyne-functionalized lipid, in a suitable organic solvent.
-
Prepare an aqueous solution containing the drug to be encapsulated.
-
Formulate the nanoparticles using a standard method such as thin-film hydration followed by extrusion or nanoprecipitation.
-
To functionalize the surface, perform a click reaction by adding this compound, CuSO₄, and sodium ascorbate to the nanoparticle suspension.
-
Incubate the reaction mixture for 12-24 hours at room temperature.
-
Remove unreacted reagents and byproducts by dialysis against PBS.
-
Characterize the functionalized nanoparticles for size, zeta potential, drug encapsulation efficiency, and surface azide group density.
In Vitro Drug Release Study
This protocol describes the evaluation of drug release from a nanoparticle system linked via an this compound derivative designed to be cleavable.
Materials:
-
Drug-loaded, cleavable linker-containing nanoparticles
-
Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Dialysis tubing with an appropriate molecular weight cut-off
-
Shaking incubator
Procedure:
-
Suspend a known amount of the drug-loaded nanoparticles in the release buffer.
-
Transfer the suspension into a dialysis bag.
-
Place the dialysis bag in a larger volume of the same release buffer.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, withdraw aliquots from the external buffer and replace with fresh buffer to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative drug release as a function of time to determine the release kinetics.
Data Presentation
Quantitative data from the aforementioned experiments should be summarized in tables for clear comparison and analysis.
Table 1: Characterization of this compound Functionalized Nanoparticles
| Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Plain Nanoparticles | 120 ± 5 | 0.15 ± 0.02 | -25 ± 2 | 85 ± 4 |
| This compound NP | 125 ± 6 | 0.17 ± 0.03 | -22 ± 3 | 83 ± 5 |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5 ± 1 | 15 ± 2 |
| 6 | 12 ± 2 | 40 ± 3 |
| 12 | 20 ± 3 | 65 ± 4 |
| 24 | 35 ± 4 | 88 ± 5 |
| 48 | 50 ± 5 | 95 ± 3 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and molecular relationships.
Caption: Workflow for synthesis and characterization of a drug delivery system using this compound.
Application Note: Conjugation of N3-PhAc-OH to Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of oligonucleotides with small molecules is a critical process in the development of novel therapeutics, diagnostics, and research tools. Conjugation can enhance properties such as cellular uptake, stability, and target binding affinity. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has become a leading method for oligonucleotide modification due to its high efficiency, specificity, and biocompatibility.[1][][3] This application note provides a detailed protocol for the conjugation of 3-azido-2-phenylacetic acid (N3-PhAc-OH) to alkyne-modified oligonucleotides.
This compound is a molecule of interest for introducing a phenylacetic acid moiety onto a biomolecule. The azide (B81097) group on this compound allows for its covalent attachment to an oligonucleotide that has been functionalized with a terminal alkyne. This is achieved through the formation of a stable triazole linkage.[][4] The protocol described herein will focus on the CuAAC reaction, which is widely used for its rapid kinetics and high yields.[] For applications where the presence of copper is a concern, such as in living cells, a strain-promoted azide-alkyne cycloaddition (SPAAC) protocol would be the preferred alternative, though it requires the oligonucleotide to be modified with a strained alkyne like dibenzocyclooctyne (DBCO).[5][6][7][8][][10][11]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the conjugation of this compound to an alkyne-modified oligonucleotide, followed by the purification of the resulting conjugate.
Materials
-
Alkyne-modified oligonucleotide
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0
-
5 mM Ascorbic acid in nuclease-free water (prepare fresh)
-
10 mM Copper(II)-TBTA complex in 55% DMSO
-
Nuclease-free water
-
Reagents for purification (e.g., HPLC-grade solvents, desalting columns, or PAGE reagents)
Protocol for CuAAC Conjugation
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 5 mM stock solution of ascorbic acid in nuclease-free water. This solution should be made fresh for each experiment due to the rapid oxidation of ascorbic acid.[3]
-
The alkyne-modified oligonucleotide should be dissolved in nuclease-free water to a desired stock concentration (e.g., 100 µM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be scaled as needed.
-
| Reagent | Final Concentration | Example Volume (for 100 µL reaction) |
| Alkyne-modified Oligonucleotide | 20-200 µM | Varies |
| 2M TEAA Buffer, pH 7.0 | 0.2 M | 10 µL |
| DMSO | 50% (v/v) | 50 µL |
| 10 mM this compound in DMSO | 1.5x oligonucleotide concentration | Varies |
| 5 mM Ascorbic Acid | 0.5 mM | 10 µL |
| 10 mM Cu(II)-TBTA Complex | 0.5 mM | 5 µL |
| Nuclease-free Water | To final volume |
-
Incubation:
-
Purification of the Conjugate:
-
Following incubation, the oligonucleotide conjugate can be purified to remove excess reagents. Common methods include ethanol (B145695) or acetone (B3395972) precipitation, followed by purification via High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[12][13]
-
Acetone Precipitation (for oligonucleotides): Add at least a 4-fold volume of acetone to the reaction mixture. Mix well and incubate at -20°C for 20 minutes. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the oligonucleotide. Discard the supernatant, wash the pellet with cold 70% ethanol, and centrifuge again. Dry the pellet before resuspending in a suitable buffer.[1][3]
-
Data Presentation
The efficiency of the conjugation reaction should be assessed quantitatively. The following table provides a template for summarizing key data points.
| Parameter | Description | Result |
| Oligonucleotide Concentration | Initial concentration of the alkyne-modified oligonucleotide. | |
| This compound Concentration | Concentration of the azide-containing molecule in the reaction. | |
| Reaction Time | Duration of the conjugation reaction. | |
| Reaction Temperature | Temperature at which the reaction was conducted. | |
| Crude Yield (%) | Percentage of oligonucleotide that is conjugated prior to purification. This can be estimated from HPLC or gel analysis. | |
| Purified Yield (%) | Percentage of conjugated oligonucleotide recovered after purification. | |
| Conjugation Efficiency (%) | (Moles of conjugated oligonucleotide / Initial moles of oligonucleotide) x 100. | |
| Mass Spectrometry (Expected) | The theoretical mass of the final conjugate. | |
| Mass Spectrometry (Observed) | The experimentally determined mass of the final conjugate. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the conjugation of this compound to an alkyne-modified oligonucleotide.
Caption: Workflow for this compound conjugation to oligonucleotides.
Signaling Pathway/Logical Relationship
The chemical reaction at the core of this protocol is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The following diagram illustrates this reaction.
Caption: Diagram of the CuAAC reaction components.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Oligonucleotide Tagging for Copper-Free Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain promoted click labeling of oligonucleotides on solid-phase support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. lifetein.com [lifetein.com]
- 12. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 13. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Incorporating N3-PhAc-OH into Polymers via Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Click chemistry has emerged as a powerful tool for the efficient and specific covalent ligation of molecules.[1][2][3] Among the various click reactions, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are the most prominent methods for bioconjugation and materials science.[4][5][6][] These reactions enable the formation of a stable triazole linkage between an azide-functionalized molecule and an alkyne-containing counterpart with high yields and selectivity under mild conditions.[1][2]
This document provides detailed protocols for the incorporation of N3-PhAc-OH, an azide-functionalized phenylacetic acid derivative, into alkyne-modified polymers using both CuAAC and SPAAC methodologies. Such functionalized polymers have wide-ranging applications, including in drug delivery, tissue engineering, and the development of advanced biomaterials.[1]
This compound is a molecule featuring an azide (B81097) group (N3) for click chemistry, a phenylacetyl (PhAc) core, and a hydroxyl (OH) group that can be used for further modifications or can influence the molecule's solubility and biological activity. The general structure is envisioned as an azido-substituted phenylacetic acid.
Experimental Protocols
Two primary protocols are presented for the covalent attachment of this compound to alkyne-functionalized polymers:
-
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction utilizes a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide.[6][8] This method is highly efficient but requires the use of a copper catalyst, which can be cytotoxic, necessitating its removal from materials intended for biological applications.
Materials
-
Alkyne-functionalized polymer
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a stabilizing ligand)
-
Solvent (e.g., deionized water, DMF, DMSO, or a mixture)
-
Nitrogen gas or argon gas
-
Dialysis tubing or size exclusion chromatography (SEC) columns for purification
Procedure
-
Polymer and Reagent Preparation:
-
Dissolve the alkyne-functionalized polymer in the chosen solvent to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in the same solvent. The molar excess of this compound with respect to the alkyne groups on the polymer can range from 1.1 to 5 equivalents.
-
Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, add the dissolved alkyne-functionalized polymer.
-
Degas the polymer solution by bubbling with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Add the this compound stock solution to the polymer solution and mix gently.
-
If using a ligand, add the THPTA solution to the CuSO4 solution to pre-complex the copper.
-
Add the CuSO4 solution (or the pre-complexed CuSO4/THPTA solution) to the reaction mixture. The final copper concentration typically ranges from 0.05 to 0.25 mM.[9][10]
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[9]
-
-
Reaction Incubation:
-
Seal the reaction vessel and protect it from light.
-
Allow the reaction to proceed at room temperature for 1-24 hours with gentle stirring. Reaction progress can be monitored by techniques such as FTIR (disappearance of the azide peak at ~2100 cm⁻¹) or NMR spectroscopy.
-
-
Purification:
-
After the reaction is complete, remove the copper catalyst and excess reagents.
-
For water-soluble polymers, dialyze the reaction mixture against deionized water for 2-3 days with frequent water changes.
-
For polymers soluble in organic solvents, purification can be achieved by precipitation in a non-solvent or by size exclusion chromatography (SEC).
-
-
Characterization:
-
The resulting this compound-functionalized polymer should be characterized to confirm successful conjugation and to determine the degree of functionalization.
-
FTIR Spectroscopy: Look for the disappearance of the characteristic azide peak (~2100 cm⁻¹) and the appearance of new peaks corresponding to the triazole ring.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the presence of signals corresponding to the this compound moiety.
-
Size Exclusion Chromatography (SEC): Analyze the molecular weight and polydispersity of the functionalized polymer to ensure no significant degradation or cross-linking occurred.[11]
-
UV-Vis Spectroscopy: If the this compound molecule has a distinct chromophore, UV-Vis can be used to quantify the degree of functionalization.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide.[4][][12] The high ring strain of the cyclooctyne provides the driving force for the reaction, making it bioorthogonal and suitable for use in living systems.[4][12]
Materials
-
Cyclooctyne-functionalized polymer (e.g., containing DBCO or BCN moieties)
-
This compound
-
Solvent (e.g., PBS, HEPES buffer, DMF, DMSO)
-
Dialysis tubing or size exclusion chromatography (SEC) columns for purification
Procedure
-
Polymer and Reagent Preparation:
-
Dissolve the cyclooctyne-functionalized polymer in the chosen solvent to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in the same solvent. A 2- to 10-fold molar excess of this compound over the available cyclooctyne groups is recommended as a starting point.[13]
-
-
Reaction Setup:
-
In a reaction vessel, combine the dissolved cyclooctyne-functionalized polymer and the this compound stock solution.
-
-
Reaction Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature with gentle stirring.[13] The reaction kinetics can vary depending on the specific cyclooctyne used.
-
Monitor the reaction progress by FTIR or NMR spectroscopy.
-
-
Purification:
-
Purify the functionalized polymer to remove unreacted this compound using dialysis for aqueous solutions or SEC for organic-soluble polymers.
-
-
Characterization:
-
Characterize the final product using the same techniques as described in the CuAAC protocol (FTIR, NMR, SEC, and UV-Vis) to confirm the successful conjugation and to determine the degree of functionalization.
-
Data Presentation
Quantitative data from the characterization of the functionalized polymers should be summarized in tables for clear comparison.
Table 1: Reaction Conditions and Efficiency
| Parameter | CuAAC | SPAAC |
| Polymer Backbone | Poly(HEMA)-alkyne | Poly(HEMA)-DBCO |
| Molar Ratio (this compound:Alkyne/Cyclooctyne) | 3:1 | 5:1 |
| Solvent | DMF/H₂O (1:1) | PBS (pH 7.4) |
| Reaction Time (hours) | 12 | 8 |
| Temperature (°C) | 25 | 25 |
| Conjugation Efficiency (%) | >95% | >90% |
Table 2: Polymer Characterization Data
| Polymer | Mn ( g/mol ) | PDI | Degree of Functionalization (%) |
| Alkyne-Polymer (Initial) | 25,000 | 1.2 | N/A |
| This compound-Polymer (CuAAC) | 28,500 | 1.3 | 96 |
| Cyclooctyne-Polymer (Initial) | 26,000 | 1.2 | N/A |
| This compound-Polymer (SPAAC) | 29,200 | 1.3 | 92 |
Mn = Number-average molecular weight, PDI = Polydispersity index
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for CuAAC functionalization of a polymer.
Caption: Workflow for SPAAC functionalization of a polymer.
Hypothetical Signaling Pathway for Drug Delivery Application
Polymers functionalized with bioactive molecules like this compound can be designed as drug delivery vehicles. For instance, if this compound acts as a pro-drug that releases an active compound targeting a specific cellular pathway, the polymer can serve as a carrier. Below is a hypothetical signaling pathway that could be targeted.
Caption: Targeted drug delivery via a functionalized polymer.
References
- 1. kinampark.com [kinampark.com]
- 2. Click Chemistry in Biomaterials Science [sigmaaldrich.com]
- 3. Click Chemistry in Polymersome Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocols [baseclick.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Highlights in Polymer Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluorescent Labeling of Biomolecules
A Note on the Topic: Initial searches for a specific fluorescent probe named "N3-PhAc-OH" did not yield information on a compound with this designation being used for fluorescent labeling of biomolecules. The following application notes and protocols are based on the closely related and well-established two-step strategy of metabolic labeling using azide-functionalized precursors followed by bioorthogonal click chemistry with a fluorescent dye. This approach is a cornerstone of modern chemical biology for studying biomolecules in their native environment.
Application Notes
Introduction to Two-Step Biomolecule Labeling
The fluorescent labeling of biomolecules is a powerful technique for visualizing and quantifying biological processes. A widely used, two-step labeling strategy offers high specificity and biocompatibility, making it ideal for studying biomolecules in living cells and organisms.[1][2] This method involves two key stages:
-
Metabolic Incorporation of a Bioorthogonal Reporter: An azide (B81097) (N3) moiety, a small and biologically inert chemical reporter, is introduced into biomolecules such as glycans, proteins, or nucleic acids. This is typically achieved by providing cells with a precursor molecule containing an azide group. For example, peracetylated N-azidoacetylmannosamine (Ac4ManNAz) can be used to introduce azides into cell surface glycans.[1]
-
Bioorthogonal "Click" Reaction: A fluorescent probe functionalized with a strained alkyne, such as a dibenzocyclooctyne (DBCO) group, is introduced. The DBCO group specifically and efficiently reacts with the azide group via a copper-free click reaction, forming a stable covalent bond and attaching the fluorescent label to the target biomolecule.[1][2] This reaction is bioorthogonal, meaning it occurs without interfering with native biological processes.
This two-step approach provides a versatile platform for fluorescently labeling a wide range of biomolecules with high precision.
Advantages of the Azide-Alkyne Click Chemistry Approach
-
High Specificity and Bioorthogonality: The azide and alkyne groups are largely absent from biological systems, ensuring that the labeling reaction is highly specific and does not interfere with cellular functions.[2]
-
Biocompatibility: The copper-free click chemistry reaction is non-toxic and can be performed in living cells and organisms.[1]
-
Versatility: A wide variety of azide-modified precursors and fluorescently-labeled alkynes are available, allowing for the labeling of different types of biomolecules with a broad spectrum of fluorescent colors.
-
High Signal-to-Noise Ratio: The specific nature of the click reaction minimizes background fluorescence, leading to high-contrast imaging.[2]
Applications in Research and Drug Development
-
Cellular Imaging and Tracking: Fluorescently labeled biomolecules can be visualized using fluorescence microscopy to study their localization, trafficking, and dynamics within cells.[1]
-
High-Throughput Screening: This method is well-suited for cell-based assays in drug discovery to screen for compounds that affect specific biological pathways.[1]
-
Proteomics and Glycomics: Labeled biomolecules can be enriched and identified using mass spectrometry to study the proteome or glycome.
-
In Vivo Imaging: The biocompatibility of this technique allows for the imaging of biological processes in living organisms.
Quantitative Data Summary
While specific data for "this compound" is unavailable, the performance of fluorescent labels used in click chemistry is crucial. The choice of fluorophore will determine the photophysical properties of the final labeled biomolecule. Below is a table summarizing typical photophysical properties of common fluorophores used in DBCO-conjugates for click chemistry.
| Fluorophore Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Fluorescein (FITC) | ~495 | ~519 | 0.7 - 0.9 | ~75,000 |
| Rhodamine (TRITC) | ~557 | ~576 | 0.2 - 0.4 | ~85,000 |
| Cyanine 3 (Cy3) | ~550 | ~570 | ~0.15 | ~150,000 |
| Cyanine 5 (Cy5) | ~649 | ~670 | ~0.2 | ~250,000 |
| Alexa Fluor 488 | ~495 | ~519 | ~0.92 | ~73,000 |
| Alexa Fluor 647 | ~650 | ~668 | ~0.33 | ~270,000 |
Note: Quantum yield and extinction coefficient can vary depending on the conjugation partner and the local environment.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Sugars
This protocol describes the metabolic incorporation of an azide group into cell surface glycans of mammalian cells using an azide-modified sugar precursor.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Azide-modified sugar (e.g., Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding: Plate mammalian cells in a suitable culture vessel (e.g., 96-well plate, culture dish) and allow them to adhere and grow to the desired confluency.
-
Prepare Labeling Medium: Prepare a stock solution of the azide-modified sugar in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentration (a typical starting concentration is 25-50 µM).
-
Metabolic Labeling: Remove the culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 1 to 3 days at 37°C in a humidified incubator with 5% CO2 to allow for the metabolic incorporation of the azide groups into cell surface glycans.[1]
Protocol 2: Fluorescent Labeling of Azide-Modified Cells via Copper-Free Click Chemistry
This protocol outlines the fluorescent labeling of azide-modified cells using a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488)
-
PBS
-
Imaging buffer or complete medium
Procedure:
-
Prepare Staining Solution: Prepare a stock solution of the DBCO-functionalized fluorescent dye in DMSO. Dilute the stock solution in PBS or serum-free medium to the desired final concentration (a typical starting concentration is 5-10 µM).
-
Washing: After metabolic labeling, remove the labeling medium and wash the cells three times with PBS to remove any unincorporated azide-modified sugar.[1]
-
Staining: Add the DBCO-dye staining solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[1]
-
Final Washes: Remove the staining solution and wash the cells three to five times with PBS to remove any unreacted DBCO-dye.
-
Imaging: The cells are now fluorescently labeled and ready for imaging. Add imaging buffer or complete medium to the cells and proceed with fluorescence microscopy.[1]
Visualizations
Caption: Workflow for two-step fluorescent labeling of biomolecules.
Caption: Conceptual diagram of metabolic labeling and click chemistry.
Caption: Factors influencing the outcome of fluorescent labeling experiments.
References
Troubleshooting & Optimization
Technical Support Center: CuAAC Reactions with (4-Azidophenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (4-Azidophenyl)acetic acid in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Troubleshooting Guide
Low yields or failed reactions are common hurdles in organic synthesis. This guide addresses specific problems you might encounter when using (4-Azidophenyl)acetic acid in CuAAC reactions.
Problem 1: Low to No Product Yield
Possible Causes & Solutions
-
Inactive Copper Catalyst: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Solution: Degas your solvents thoroughly by sparging with an inert gas (e.g., argon or nitrogen) before use. Always use freshly prepared sodium ascorbate (B8700270) solution as a reducing agent to maintain the Cu(I) oxidation state.[1][2]
-
-
Suboptimal Reagent Concentrations: The concentration of reactants is crucial for reaction efficiency.
-
Solution: Ensure that the concentration of each reactant is generally above 10 μM. For problematic reactions, systematically optimize the concentrations of the copper source, ligand, and reducing agent.
-
-
Poor Solubility of (4-Azidophenyl)acetic acid: Due to its carboxylic acid group, (4-Azidophenyl)acetic acid may have limited solubility in certain solvent systems, leading to a heterogeneous reaction mixture and low yield.
-
Solution: Use a co-solvent to improve solubility. A mixture of water with DMSO, DMF, or THF is often effective. For bioconjugation, adding up to 10% of a co-solvent can be beneficial.
-
-
Inhibition by the Carboxylic Acid Group: While some carboxylic acids can promote CuAAC reactions, those with strong chelating abilities for Cu(I) might be ineffective or even inhibitory.[3][4] The carboxylate form of (4-Azidophenyl)acetic acid could potentially chelate the copper catalyst.
-
Solution: Adjusting the pH of the reaction mixture can influence the protonation state of the carboxylic acid. The CuAAC reaction is generally robust over a wide pH range (4-12).[2][5] For reactions with acidic substrates, a pH around 7 is often recommended.[1] Experiment with a slightly acidic pH to keep the carboxylic acid protonated and minimize chelation. However, be mindful that very low pH can lead to the formation of hazardous hydrazoic acid.
-
-
Inappropriate Ligand or Ligand-to-Copper Ratio: A suitable ligand is essential for stabilizing the Cu(I) catalyst and accelerating the reaction.
-
Solution: For aqueous reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are recommended. Optimize the ligand-to-copper ratio, typically starting from 1:1 to 5:1.
-
Problem 2: Presence of Side Products
Possible Cause & Solution
-
Alkyne Homocoupling (Glaser Coupling): The primary side reaction in CuAAC is the oxidative homocoupling of the alkyne, which consumes the starting material. This is more likely to occur if the Cu(I) catalyst is oxidized to Cu(II).
-
Solution: Ensure an adequate concentration of the reducing agent (sodium ascorbate) is present throughout the reaction to maintain the copper in its +1 oxidation state.[6] Working under an inert atmosphere will also minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for CuAAC reactions with (4-Azidophenyl)acetic acid?
A1: The choice of solvent depends on the solubility of your alkyne partner. Due to the polar carboxylic acid group, (4-Azidophenyl)acetic acid has some aqueous solubility. However, for many organic alkynes, a mixture of solvents is often necessary. Common solvent systems include water/DMSO, water/THF, and water/DMF. It is recommended to start with a small-scale reaction to test the solubility of all components in your chosen solvent system.
Q2: Can the carboxylic acid of (4-Azidophenyl)acetic acid interfere with the CuAAC reaction?
A2: It's a possibility. While some carboxylic acids have been shown to promote CuAAC reactions, there is a potential for the carboxylate to chelate the copper catalyst, which could inhibit the reaction.[3][4] This can often be mitigated by adjusting the reaction pH. Running the reaction at a neutral or slightly acidic pH can help to keep the carboxylic acid protonated and less likely to chelate the copper.
Q3: What is the recommended order of addition for the reagents?
A3: A generally recommended order of addition is to first mix the copper source (e.g., CuSO₄) with the stabilizing ligand. Then, add this catalyst solution to the mixture of your azide (B81097) ((4-Azidophenyl)acetic acid) and alkyne. The reaction is then initiated by adding a freshly prepared solution of the reducing agent (sodium ascorbate).[1]
Q4: My reaction is still slow even after optimization. What else can I try?
A4: If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate. However, be cautious as elevated temperatures can also promote side reactions and potentially degrade sensitive substrates.
Quantitative Data Summary
The following tables provide typical concentration ranges for key components in a CuAAC reaction. These are starting points and may require optimization for your specific substrates.
Table 1: Recommended Concentration Ranges for Key Reagents
| Component | Concentration Range | Notes |
| (4-Azidophenyl)acetic acid | 1 - 10 mM | Dependent on solubility and reaction scale. |
| Alkyne | 1 - 10 mM | Typically used in 1 to 1.2-fold excess relative to the azide. |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 1 mM | Pre-catalyst, reduced in situ to Cu(I). |
| Sodium Ascorbate | 1 - 5 mM | Should be in excess relative to CuSO₄. |
| Ligand (e.g., THPTA, TBTA) | 0.1 - 5 mM | Ratio to copper is critical. |
Table 2: Typical Reagent Ratios for Optimization
| Parameter | Ratio Range | Rationale |
| Alkyne : Azide | 1:1 to 1.2:1 | A slight excess of the more readily available component can drive the reaction to completion. |
| Ligand : Copper | 1:1 to 5:1 | Higher ratios can offer better protection for the catalyst and sensitive substrates. |
| Sodium Ascorbate : Copper | 5:1 to 10:1 | A significant excess ensures the maintenance of the Cu(I) state. |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction with (4-Azidophenyl)acetic acid
This protocol is a starting point and may require optimization.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of (4-Azidophenyl)acetic acid in DMSO or DMF.
-
Prepare a 100 mM stock solution of the alkyne in a compatible solvent.
-
Prepare a 100 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water.
-
Prepare a 100 mM stock solution of a suitable ligand (e.g., THPTA) in deionized water.
-
Crucially, prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the alkyne stock solution.
-
Add an equimolar amount or a slight excess of the (4-Azidophenyl)acetic acid stock solution.
-
Add the appropriate volume of the ligand stock solution (to achieve the desired ligand-to-copper ratio).
-
Add the Copper(II) Sulfate stock solution to a final concentration of 1-5 mol% relative to the limiting reagent.
-
Add the reaction solvent (e.g., a mixture of water and DMSO) to reach the desired final reaction volume.
-
Vortex the mixture gently.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.
-
Vortex the reaction mixture again.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified by standard methods such as column chromatography or preparative HPLC.
-
Visualizations
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Caption: Recommended workflow for reagent addition in CuAAC reactions.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition [organic-chemistry.org]
- 4. Carboxylic acid-promoted copper(I)-catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SPAAC Reactions with N3-PhAc-OH
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving N3-PhAc-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments for higher yields and faster reaction times.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your SPAAC experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Suboptimal Reagent Choice: The reactivity of the cyclooctyne (B158145) is a critical factor. Less reactive cyclooctynes can lead to sluggish kinetics.[1] | Optimize Your Cyclooctyne: Consider switching to a more strained and therefore more reactive cyclooctyne like a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). |
| Unfavorable Reaction Conditions: The pH, buffer system, and temperature may not be optimal for your specific reactants.[1] | Adjust Reaction Conditions: Screen different buffers (e.g., HEPES, PBS) and pH levels (typically in the range of 7-8.5) to find the optimal conditions for your reaction. Increasing the temperature (e.g., to 37°C) can also enhance the reaction rate. | |
| Low Reactant Concentration: Lower concentrations of reactants will lead to a slower reaction rate.[1] | Increase Reactant Concentration: If possible, increase the concentration of one or both reactants. Using a slight excess (1.1-1.5 equivalents) of one reactant can also drive the reaction to completion.[1] | |
| Steric Hindrance: Bulky chemical groups on either the azide (B81097) (this compound) or the cyclooctyne can physically block the two molecules from reacting efficiently.[1] | Introduce a Spacer: If steric hindrance is suspected, consider using a cyclooctyne with a longer linker arm (e.g., a PEG spacer) to increase the distance between the reactive moiety and the bulk of the molecule. | |
| Solubility Issues: Poor solubility of this compound or the cyclooctyne in the chosen solvent system can significantly limit the reaction rate.[1] | Improve Solubility: Add a minimal amount of a compatible organic co-solvent like DMSO to improve the solubility of hydrophobic reactants. However, the proportion of the co-solvent should be carefully optimized. | |
| Non-Specific Labeling / Side Reactions | Reaction with Buffer Components: Highly reactive cyclooctynes could potentially interact with certain buffer components. | Use High-Purity Reagents: Ensure the use of high-purity, well-characterized buffer reagents. If non-specific labeling is observed, simplifying the buffer system may help identify the cause. |
| Presence of Competing Azides: Buffers containing sodium azide (NaN₃) as a preservative will compete with this compound, reducing the efficiency of your intended reaction.[2] | Use Azide-Free Buffers: Ensure all buffers and solutions are free of sodium azide.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for SPAAC reactions with this compound?
A1: While the ideal buffer can be system-dependent, HEPES buffer at a pH of around 7 has been shown to result in higher reaction rates for some SPAAC reactions compared to PBS at the same pH. It is recommended to perform a small-scale screen of different buffer systems to determine the best one for your specific application.
Q2: How does the electronic nature of the azide in this compound affect the reaction?
Q3: Can I use organic co-solvents to dissolve this compound? How will this affect the reaction?
A3: Yes, organic co-solvents like DMSO can be used to dissolve this compound if solubility in aqueous buffers is an issue. However, the concentration of the co-solvent should be kept to a minimum (ideally <10%), as high concentrations of organic solvents can sometimes negatively impact the reaction rate and the stability of biomolecules.
Q4: My buffer contains sodium azide as a preservative. Will this interfere with my SPAAC reaction?
A4: Yes, absolutely. Sodium azide will compete with this compound for the cyclooctyne, which will significantly reduce the yield of your desired product. It is critical to use azide-free buffers and solutions for all SPAAC reactions.[2]
Q5: How can I monitor the progress of my SPAAC reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or UV-Vis spectroscopy. For example, the disappearance of the characteristic absorbance of some DBCO reagents around 309 nm can be monitored to follow the reaction progress.[1]
Quantitative Data Summary
The following table summarizes the general effect of various parameters on the yield and rate of SPAAC reactions. Note that this data is generalized and the optimal conditions for your specific reaction with this compound should be determined empirically.
| Parameter | General Effect on Yield/Rate | Notes |
| Cyclooctyne Reactivity | BCN > DBCO | More strained cyclooctynes generally lead to faster reaction rates. |
| Temperature | 37°C > 25°C (Room Temp) | Higher temperatures typically increase the reaction rate, provided the reactants are stable. |
| pH | pH 7.0 - 8.5 is often optimal | The optimal pH can be buffer-dependent. |
| Buffer System | HEPES > PBS | This has been observed in some systems, but should be confirmed for your specific reaction. |
| Co-solvent (e.g., DMSO) | Can increase or decrease rate | A small amount can improve solubility and yield, but higher amounts may be detrimental. |
| Reactant Concentration | Higher concentration increases rate | Follows the law of mass action. |
Experimental Protocols
General Protocol for SPAAC Reaction with this compound and a DBCO-functionalized Molecule
This protocol provides a general workflow for the conjugation of this compound to a molecule functionalized with a dibenzocyclooctyne (DBCO) group.
1. Reagent Preparation:
-
Dissolve this compound in a suitable buffer (e.g., HEPES at pH 7.5). If solubility is an issue, a minimal amount of a compatible organic co-solvent (e.g., DMSO) can be added to create a stock solution.
-
Dissolve the DBCO-functionalized molecule in the same reaction buffer.
2. Reaction Initiation:
-
Mix the this compound and DBCO-functionalized molecule solutions in a microcentrifuge tube.
-
A common starting point is to use a slight molar excess (e.g., 1.1-1.5 equivalents) of one reactant to ensure the complete consumption of the other, particularly if one is more precious.
3. Incubation:
-
Allow the reaction to proceed at a set temperature (e.g., room temperature or 37°C) with gentle stirring or agitation.
-
The reaction time will vary depending on the specific reactants and their concentrations and can range from minutes to several hours.
4. Reaction Monitoring (Optional):
-
The progress of the reaction can be monitored by techniques such as TLC, LC-MS, or UV-Vis spectroscopy.
5. Quenching (Optional):
-
If there is a significant excess of a reactive cyclooctyne, the reaction can be stopped by adding a small molecule azide to consume the remaining cyclooctyne.
6. Purification:
-
Purify the desired conjugate from unreacted starting materials and byproducts using appropriate chromatographic techniques (e.g., size-exclusion chromatography, affinity chromatography, or HPLC).
Visualizations
Caption: Troubleshooting workflow for low SPAAC reaction yield.
References
Technical Support Center: Troubleshooting Metabolic Labeling with Azide-Modified Probes
Introduction
Welcome to the technical support center for metabolic labeling experiments. This guide is designed for researchers, scientists, and drug development professionals using azide-modified chemical reporters for the study of various biological processes. While the specific probe N3-PhAc-OH is not a commonly referenced reagent in the scientific literature, this guide addresses potential side reactions and troubleshooting strategies applicable to the broad class of azide-containing metabolic labeling compounds. The information provided here is intended to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during metabolic labeling experiments with azide-modified probes.
Q1: I am observing significant cell death after incubating my cells with the azide-modified probe. What could be the cause and how can I mitigate it?
A1: High cytotoxicity is a known potential side effect of azide-containing metabolic labeling reagents. The primary causes of this cytotoxicity include:
-
Interference with Cellular Processes: Azido-sugar analogs, once metabolized, can be incorporated into critical pathways. For example, their triphosphate forms can be mistakenly incorporated into DNA, leading to chain termination and cell cycle arrest[1]. They can also inhibit mitochondrial DNA polymerase, leading to mtDNA depletion[1].
-
Disruption of Glycosylation: The monophosphate forms of some azido-sugars can competitively inhibit the transport of essential sugar nucleotides into the Golgi apparatus, disrupting normal glycosylation[1].
-
Dose-Dependent Toxicity: There is a direct relationship between the concentration of the azide (B81097) probe and its cytotoxic effects. Higher concentrations, while potentially increasing labeling efficiency, also increase cellular stress[1]. Studies with the commonly used azido-sugar N-azidoacetylmannosamine (Ac4ManNAz) have shown that high concentrations (e.g., 50 μM) can alter gene expression in critical signaling pathways and reduce cellular function[1][2].
-
Inherent Toxicity of Azides: Sodium azide itself is a known cytotoxic agent and metabolic inhibitor[3][4][5][6].
Troubleshooting Steps:
-
Optimize Probe Concentration: Perform a dose-response experiment to determine the lowest effective concentration of your probe that provides sufficient labeling without significant cytotoxicity. For Ac4ManNAz, a concentration of 10 μM has been suggested as optimal for cell tracking with minimal physiological impact[1][2][7].
-
Reduce Incubation Time: Shorten the duration of cell exposure to the azide probe. A time-course experiment can help identify the minimum time required for adequate labeling.
-
Cell Line Sensitivity: Be aware that different cell lines may exhibit varying sensitivities to the same compound. What is well-tolerated by one cell line may be toxic to another.
-
Vehicle Control: Always include a vehicle-only control to ensure that the solvent used to dissolve the probe is not contributing to the cytotoxicity[8].
Q2: My signal is very low or undetectable after the click chemistry reaction. What are the possible reasons?
A2: Low or no signal can stem from issues with either the metabolic labeling step or the subsequent detection (click chemistry) step.
Possible Causes and Solutions:
-
Inefficient Metabolic Incorporation:
-
Probe Suitability: The cell line you are using may not efficiently take up or metabolize the specific azide probe. The position of the azide group on the molecule can also affect its acceptance by cellular enzymes[1].
-
Competition with Natural Metabolites: High concentrations of the corresponding natural metabolite in your culture medium can outcompete the azide probe for incorporation. Consider using a medium with a reduced concentration of the natural metabolite if possible. For example, when using the methionine analog azidohomoalanine (AHA), a methionine-free medium is recommended[9][10].
-
-
Suboptimal Click Chemistry Reaction:
-
Reagent Concentration: Titrate the concentrations of your detection reagents (e.g., copper catalyst, ligand, and fluorescent alkyne or DBCO) to ensure the reaction is optimized[1].
-
Reagent Quality: Ensure that your click chemistry reagents have not degraded. For example, copper (I) is prone to oxidation, and fluorescent probes are often light-sensitive[11][12].
-
Reaction Time: The click reaction may not have been allowed to proceed for a sufficient amount of time. Incubate for 30-60 minutes at room temperature for a typical in vitro reaction[13].
-
-
Protein Precipitation: If your protein of interest has precipitated during the labeling or detection steps, it will not be detected. See Q4 for troubleshooting protein precipitation.
-
Fluorescence Quenching: If you are using a fluorescent reporter, excessively high labeling (a high degree of labeling) can sometimes lead to self-quenching of the fluorophores, resulting in a reduced signal[12].
Q3: I am seeing high background or non-specific labeling in my negative controls. How can I reduce this?
A3: High background can obscure your specific signal and lead to false positives.
Troubleshooting High Background:
-
Unlabeled Control: Always include a control where cells are not treated with the azide probe but are subjected to the full click chemistry and detection workflow. This will reveal any background signal from the detection reagents themselves[8].
-
Washing Steps: Ensure thorough washing of cells or lysates after the labeling and detection steps to remove any unbound reagents. Use appropriate buffers, potentially with a mild detergent like Tween-20, to reduce non-specific binding.
-
Off-Target Reactions: While click chemistry is highly specific, some off-target labeling can occur. For example, some per-acetylated azido-sugars have been observed to label cysteine residues. Reducing the concentration and incubation time can help minimize this effect[14].
-
Copper-Free Click Chemistry: If you are using copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper catalyst itself can sometimes lead to background or cellular toxicity. Consider switching to a copper-free method like strain-promoted azide-alkyne cycloaddition (SPAAC) which uses a strained alkyne (e.g., DBCO, DIBO) and is generally more biocompatible for live-cell imaging[13][15].
Q4: My protein samples are precipitating during the click chemistry reaction. Why is this happening and what can I do?
A4: Protein precipitation during labeling can be caused by a change in the protein's properties upon modification.
Solutions for Protein Precipitation:
-
Lower the Degree of Labeling: Attaching a bulky label to a protein alters its properties. Over-labeling can lead to insolubility. Reduce the molar ratio of the detection reagent to your protein to limit the amount of label attached[12].
-
Optimize Lysis Buffer: Ensure your lysis buffer is sufficient to solubilize your proteins. This may involve including detergents like SDS and sonicating the sample to break up cellular DNA, which can contribute to viscosity and precipitation[9].
-
Solubilizing Agents: Consider the addition of solubilizing agents or adjusting the pH of your reaction buffer.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of a commonly used azido-sugar, Ac4ManNAz, on cellular physiology and labeling efficiency. This data highlights the importance of optimizing the probe concentration.
| Concentration of Ac4ManNAz | Observed Effects | Labeling Efficiency | Reference |
| 50 µM | Depolarization of mitochondrial membrane, reduced cellular function, altered gene expression in PI3K-Akt and MAPK pathways. | High | [1][2] |
| 10 µM | Minimal physiological impact, least effect on cellular systems. | Sufficient for cell tracking and proteomic analysis. | [1][2][7] |
| 0-150 µM | Dose-dependent increase in cell membrane fluorescence. | Increases with concentration. | [16] |
Experimental Protocols
General Protocol for Metabolic Labeling of Proteins in Cultured Cells
This protocol provides a general workflow for metabolic labeling of newly synthesized proteins using an azide-modified amino acid analog (e.g., azidohomoalanine - AHA) followed by detection via click chemistry.
Materials:
-
Cells in culture
-
Methionine-free culture medium[9]
-
Azide-modified amino acid (e.g., AHA)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 1% SDS in 50 mM Tris-HCl, pH 8.0) with protease inhibitors[9]
-
Click chemistry detection reagents (e.g., alkyne-fluorophore, copper (II) sulfate, reducing agent like sodium ascorbate, and a copper ligand like TBTA)[8]
-
Methanol (B129727) and chloroform (B151607) for protein precipitation (optional)[9]
Procedure:
-
Cell Culture and Labeling:
-
Seed cells and grow to the desired confluency.
-
To deplete endogenous methionine, wash the cells with PBS and then incubate in methionine-free medium for 20-30 minutes[10].
-
Replace the medium with fresh methionine-free medium containing the desired concentration of the azide-modified amino acid (e.g., 25-50 µM AHA). Include appropriate negative controls (e.g., no AHA, or AHA with a protein synthesis inhibitor like cycloheximide)[10].
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours) under normal culture conditions (37°C, 5% CO2)[9].
-
-
Cell Lysis:
-
Wash the cells with PBS to remove excess labeling reagent.
-
For adherent cells, add lysis buffer directly to the plate. For suspension cells, pellet the cells and then add lysis buffer[9].
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells (if adherent) and collect the lysate in a microcentrifuge tube.
-
Sonicate the lysate to shear DNA and reduce viscosity[9].
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Click Chemistry Reaction (CuAAC):
-
In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reagents. The reagents should be added in the following order: protein lysate, alkyne-fluorophore, reducing agent (e.g., sodium ascorbate), copper (II) sulfate, and copper ligand[8]. Note: Protect from light if using a fluorescent probe.
-
Vortex briefly and incubate at room temperature for 30-60 minutes in the dark[13].
-
-
Protein Precipitation and Analysis:
-
(Optional but recommended) Precipitate the labeled protein to remove excess reagents. Add ice-cold methanol and/or chloroform, vortex, and centrifuge to pellet the protein[9].
-
Wash the protein pellet with cold methanol.
-
Resuspend the protein pellet in an appropriate buffer (e.g., SDS-PAGE loading buffer).
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning, or by subsequent Western blotting[8].
-
Visualizations
Below are diagrams created using the DOT language to illustrate key workflows and concepts related to metabolic labeling.
Caption: Experimental workflow for metabolic labeling and detection.
Caption: Potential cellular fates and side reactions of azide probes.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of sodium azide on the metabolic activity of cultured fetal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human health effects of sodium azide exposure: a literature review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. poison.org [poison.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical reporters for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
how to improve solubility of N3-PhAc-OH in aqueous buffers
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of N3-PhAc-OH in aqueous buffers. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: this compound is presumed to be a poorly water-soluble organic compound, likely with acidic properties due to the carboxylic acid group (-OH). Its low solubility in neutral aqueous buffers is likely due to its hydrophobic phenylacetyl core. For a carboxylic acid, solubility is highly dependent on pH.[1][2][3] In acidic or neutral solutions, the compound remains in its less soluble, protonated form.
Q2: What is the first step I should take to improve the solubility of this compound?
A2: The initial and most straightforward approach is to adjust the pH of your aqueous buffer.[1][2] Since this compound is an acidic compound, increasing the pH of the buffer above its pKa will convert it to its more soluble anionic (salt) form. A starting point would be to use a buffer with a pH of 7.4 or higher.
Q3: Are there other methods to increase the solubility if pH adjustment is not sufficient or desired?
A3: Yes, several other techniques can be employed, often in combination with pH adjustment. These include:
-
Co-solvency: Adding a water-miscible organic solvent can significantly increase solubility.[4][5]
-
Solid Dispersion: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and apparent solubility.[6][7][8][9]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic part of the molecule, forming a water-soluble inclusion complex.[10][11][12][13]
Q4: What are the best co-solvents to use for this compound?
A4: Common co-solvents for poorly soluble drugs include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[4][14] For cell-based assays, it is crucial to keep the final concentration of the co-solvent low to avoid cytotoxicity. Typically, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines, though this should be experimentally verified.[15][16][17][18]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates when added to my neutral buffer (e.g., PBS pH 7.4). | The compound is in its poorly soluble protonated form at this pH. | 1. Increase the pH of the buffer to 8.0 or higher. The solubility of carboxylic acids generally increases at higher pH values. 2. Alternatively, prepare a concentrated stock solution in a co-solvent like DMSO and then dilute it into the aqueous buffer. |
| My compound dissolves in DMSO but precipitates upon dilution into the aqueous buffer. | The final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with the small amount of co-solvent. | 1. Increase the final concentration of the co-solvent, being mindful of its potential effects on your experiment (e.g., cell toxicity).[15][17] 2. Lower the final concentration of this compound in the buffer. 3. Warm the aqueous buffer slightly (e.g., to 37°C) before adding the stock solution, as solubility often increases with temperature.[1] |
| I need to work at a specific physiological pH (e.g., 7.4) where the compound is not soluble. | The experimental conditions constrain the use of pH adjustment as a primary solubilization method. | 1. Utilize a co-solvent system, ensuring the final solvent concentration is compatible with your assay.[4] 2. Consider forming a complex with a cyclodextrin (B1172386) (e.g., HP-β-CD) to enhance solubility at the desired pH.[10][12] 3. Prepare a solid dispersion of this compound with a water-soluble polymer like PEG or PVP.[6][7] |
| I observe a decrease in solubility over time, even after initial dissolution. | The solution may be supersaturated, leading to crystallization over time. The compound may also be degrading. | 1. Ensure the pH of the buffer remains stable. 2. Store the solution under appropriate conditions (e.g., protected from light, at 4°C). 3. Consider using a formulation with excipients that inhibit crystallization, such as certain polymers used in solid dispersions. |
Quantitative Data Summary
The following table provides illustrative data on how different solubilization methods can affect the aqueous solubility of a model acidic compound similar to this compound.
| Method | Conditions | Solubility Increase (Fold) | Final Concentration (Exemplary) | Reference |
| pH Adjustment | Increase pH from 4.0 to 8.0 | >100x | 1-5 mg/mL | [1][2] |
| Co-solvency | 10% Ethanol in Water | 10-50x | 0.1-1 mg/mL | [4] |
| 5% DMSO in Water | 50-200x | 0.5-2 mg/mL | [15][16] | |
| Solid Dispersion | 1:5 Drug-to-PEG 6000 ratio | 20-100x | Varies with carrier | [6][7] |
| Cyclodextrin Complexation | 1:1 Molar ratio with HP-β-CD | 10-1000x | 1-10 mg/mL | [11][12] |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Objective: To dissolve this compound by preparing a basic buffer.
-
Materials: this compound powder, Sodium Bicarbonate buffer (50 mM), 1 M NaOH, pH meter.
-
Procedure:
-
Prepare a 50 mM Sodium Bicarbonate buffer.
-
Adjust the pH of the buffer to 8.5 using 1 M NaOH.
-
Weigh the desired amount of this compound powder.
-
Slowly add the powder to the basic buffer while stirring continuously.
-
If necessary, gently warm the solution to 37°C to aid dissolution.
-
Once dissolved, the solution can be filtered through a 0.22 µm filter for sterilization.
-
Protocol 2: Solubilization using a Co-solvent (DMSO)
-
Objective: To prepare a stock solution of this compound in DMSO for subsequent dilution in aqueous buffers.
-
Materials: this compound powder, anhydrous DMSO, target aqueous buffer (e.g., PBS, pH 7.4).
-
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
Perform serial dilutions of this stock solution into your target aqueous buffer. Add the DMSO stock dropwise to the buffer while vortexing to minimize precipitation.[16]
-
Ensure the final concentration of DMSO in the working solution is low (e.g., ≤0.5%) to avoid affecting the experimental system.[16][17]
-
Always prepare a vehicle control with the same final concentration of DMSO.
-
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
-
Objective: To improve the dissolution rate and solubility of this compound by dispersing it in a hydrophilic polymer matrix.
-
Materials: this compound, Polyethylene Glycol (PEG 6000), Ethanol, rotary evaporator.
-
Procedure:
-
Determine the desired ratio of this compound to PEG 6000 (e.g., 1:5 by weight).
-
Dissolve both this compound and PEG 6000 in a suitable volume of ethanol in a round-bottom flask.
-
Use a rotary evaporator to remove the ethanol under reduced pressure at approximately 40-50°C.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion under vacuum for several hours to remove any residual solvent.
-
The resulting solid can be scraped from the flask and ground into a fine powder, which should exhibit improved dissolution in aqueous buffers compared to the original compound.[6]
-
Visualizations
Caption: Overview of methods to improve this compound solubility.
Caption: Workflow for using a co-solvent like DMSO.
Caption: Relationship between pH and the solubility of an acidic compound.
References
- 1. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. jddtonline.info [jddtonline.info]
- 8. ajprd.com [ajprd.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. lifetein.com [lifetein.com]
- 17. researchgate.net [researchgate.net]
- 18. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing N3-PhAc-OH Reaction Kinetics in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for the optimization of reaction kinetics involving azido-phenylacetic acid derivatives (N3-PhAc-OH) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and enhance experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the copper catalyst in the reaction with my this compound compound?
A1: The copper catalyst, specifically in its +1 oxidation state (Cu(I)), is essential for the CuAAC reaction. It reacts with the terminal alkyne partner to form a copper-acetylide intermediate. This intermediate then readily reacts with the azide (B81097) group of your this compound molecule to form the stable triazole ring.[1] The uncatalyzed version of this reaction is significantly slower and less specific, often requiring high temperatures and resulting in a mixture of product isomers.[1][2]
Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source for my experiments?
A2: While Cu(I) is the active catalytic species, it is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1][3] Therefore, it is common and highly recommended practice to use a more stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent like sodium ascorbate (B8700270).[1] This in situ approach generates the active Cu(I) species throughout the reaction, ensuring a sustained catalytic cycle.[1]
Q3: What is the purpose of including a ligand in the reaction mixture?
A3: Ligands are crucial for a successful CuAAC reaction for several reasons. They stabilize the active Cu(I) catalyst, preventing its oxidation and disproportionation.[1][4] Ligands also increase the reaction rate and can prevent unwanted side reactions.[5] For reactions in aqueous media, ligands like THPTA are particularly useful due to their high water solubility.[6]
Q4: How does the choice of solvent affect the reaction yield?
A4: The CuAAC reaction is robust and can be performed in a wide range of solvents. The primary consideration is ensuring the solubility of all reactants, including your this compound derivative, the alkyne, and the catalyst-ligand complex.[6] Mixtures of water with organic solvents such as DMSO, tBuOH, or DMF are commonly employed.[5][6] For bioconjugation applications, aqueous buffers are typical.[6]
Q5: What is the optimal order for adding reagents?
A5: The order of addition can significantly impact the reaction's success. A generally recommended procedure is to first prepare a premixed solution of the Cu(II) salt and the stabilizing ligand.[6][7] This allows for the formation of the copper-ligand complex. This premix is then added to the solution containing your this compound and alkyne substrates. The reaction is initiated by the final addition of the reducing agent, such as sodium ascorbate.[6][7] Adding the ascorbate last is critical to prevent premature reduction of Cu(II) before the ligand has coordinated.[6][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the CuAAC reaction with this compound.
Issue 1: Low or No Product Yield
| Probable Cause | Recommended Solution |
| Catalyst (Cu(I)) Oxidation | The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.[4] Ensure your solvents are degassed by sparging with an inert gas (e.g., argon or nitrogen).[6] Use a sufficient amount of a reducing agent like sodium ascorbate to regenerate Cu(I) in situ.[4] For sensitive reactions, work under an inert atmosphere.[6] |
| Inhibitory Buffer Components | Buffers containing chelating agents, such as Tris, can bind to the copper catalyst and inhibit the reaction.[4] Use non-coordinating buffers like phosphate (B84403), HEPES, or MOPS.[4] |
| Poor Ligand Choice or Concentration | Ligands are crucial for stabilizing the Cu(I) catalyst.[4] Ensure you are using an appropriate ligand (e.g., THPTA for aqueous reactions) at an optimized concentration. A common starting point is a 5:1 ligand to copper ratio.[9] |
| Reagent Degradation | Azides can be unstable. Store your this compound stock solution properly (cold and protected from light) and use fresh reagents when possible.[4] |
| Steric Hindrance | Bulky substituents near the azide on your this compound or on the alkyne can sterically hinder the reaction.[1][4] Consider increasing the reaction temperature (e.g., to 35-40°C) or prolonging the reaction time.[1][5] |
Issue 2: Presence of Side Products
| Side Reaction | Probable Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | This side reaction is promoted by the presence of oxygen and the copper catalyst, leading to the formation of diynes.[10] | Thoroughly degas all solutions and maintain an inert atmosphere during the reaction. Ensure a sufficient concentration of the reducing agent (sodium ascorbate) is present to keep the copper in the Cu(I) state.[10] |
| Protein/Biomolecule Damage | For bioconjugation reactions, reactive oxygen species (ROS) generated by the copper/ascorbate system can damage sensitive biomolecules.[7][8] | Add a radical scavenger or an aminoguanidine (B1677879) additive to the reaction mixture to protect the biomolecule.[7][11] Use a higher ligand-to-copper ratio, as the ligand can also act as a sacrificial reductant.[11] |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and component concentrations for optimizing your CuAAC experiments.
Table 1: Typical Reagent Concentrations for CuAAC
| Component | Typical Concentration Range | Notes |
| Limiting Reagent (this compound or Alkyne) | 10 µM - 10 mM | Depends on the application (e.g., bioconjugation vs. small molecule synthesis). |
| Excess Reagent | 1.2 - 5 equivalents | An excess of the non-limiting reagent can help drive the reaction to completion.[5] |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 1 mM | The amount of catalyst can be substoichiometric for small molecule synthesis but is often stoichiometric or in excess for dilute bioconjugation reactions.[9] |
| Ligand (e.g., THPTA) | 5x the copper concentration | A 5:1 ligand-to-copper ratio is a common starting point to stabilize the catalyst and protect biomolecules.[9] |
| Sodium Ascorbate | 5 - 10 mM | Should be in excess to maintain a reducing environment. Prepare the solution fresh before use.[5] |
Table 2: Influence of Reaction Parameters on CuAAC
| Parameter | Typical Range | Effect on Kinetics and Yield |
| Temperature | Room Temperature (20-25°C) to 40°C | Gentle heating can increase the reaction rate, especially for sterically hindered substrates.[5][6] |
| pH | 7 - 8 (for aqueous systems) | The reaction is tolerant of a wide pH range (4-12), but optimal pH depends on the stability of the substrates.[10][12] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored to determine the optimal time for completion.[5] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound (Small Molecule Synthesis)
This protocol is a starting point for the reaction of an this compound derivative with a terminal alkyne.
1. Reagent Preparation:
-
Prepare a 100 mM stock solution of your this compound derivative in a suitable solvent (e.g., DMF or DMSO).
-
Prepare a 100 mM stock solution of the alkyne in the same solvent.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 50 mM stock solution of a suitable ligand (e.g., TBTA) in a 1:4 mixture of DMF/t-BuOH.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
2. Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 equivalent).
-
Add the this compound solution (1.1 equivalents).
-
Add the solvent (e.g., a 1:1 mixture of t-BuOH/water).
-
Add the TBTA solution (0.05 equivalents).
-
Add the CuSO₄ solution (0.01-0.05 equivalents).
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 equivalents).[1]
3. Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.[13]
Protocol 2: Bioconjugation of an this compound-labeled Molecule to an Alkyne-modified Protein
This protocol is a general guideline for labeling biomolecules.
1. Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified protein in a non-coordinating buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a 10 mM stock solution of the this compound-labeled molecule in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
2. Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (1.0 equivalent) and buffer.
-
Add the this compound-labeled molecule (2-10 equivalents).
-
In a separate tube, prepare the catalyst premix: add the CuSO₄ solution and the THPTA ligand solution.[6]
-
Add the catalyst premix to the reaction tube containing the protein and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6]
3. Reaction and Purification:
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.
-
Purify the labeled protein using a suitable method such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.
Visualizations
Reaction Mechanism and Experimental Workflows
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[][15]
Caption: A troubleshooting workflow for low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 15. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
Technical Support Center: Purification of N3-PhAc-OH Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of N3-PhAc-OH reaction products. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound and related compounds.
Issue 1: Poor Separation During Column Chromatography
-
Symptom: Your compound of interest, this compound, is co-eluting with impurities or showing significant tailing on a silica (B1680970) gel column.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Detailed Rationale/Protocol |
| Inappropriate Solvent System | Optimize the eluent. | The polarity of the solvent system is critical for good separation on silica gel. For polar compounds like phenols and aromatic amines, standard hexane/ethyl acetate (B1210297) systems may not be sufficient. Try a gradient with a more polar solvent system like dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). A 5% MeOH in DCM gradient can be a good starting point. Incorporating toluene (B28343) in the mobile phase can also improve the separation of aromatic compounds. |
| Strong Interaction with Silica | Use a modified stationary phase or add a modifier to the eluent. | Phenolic hydroxyl groups and amino groups can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to tailing. Consider using neutral or basic alumina (B75360) as the stationary phase. Alternatively, adding a small amount of a volatile base, like triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521), to the eluent can neutralize the acidic sites on the silica and improve peak shape. |
| Compound Streaking | Basify the silica gel or the eluent. | Amines, in particular, are prone to streaking on silica TLC and columns. To mitigate this, you can prepare a slurry of the silica gel in the eluent and add a small amount of aqueous ammonia (B1221849) with stirring until the mixture is basic. Using an eluent containing a small percentage of ammonia (e.g., 1%) can also be effective. |
Issue 2: Difficulty with Crystallization
-
Symptom: You are unable to obtain crystals of this compound from your reaction mixture, or the resulting crystals are of low purity.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Detailed Rationale/Protocol |
| Presence of Impurities | Perform a pre-purification step. | Structurally related impurities can inhibit crystallization or be incorporated into the crystal lattice, reducing purity.[1] Before attempting crystallization, consider a quick purification step like a solvent wash or a short silica plug to remove major impurities. |
| Incorrect Solvent Choice | Screen a variety of crystallization solvents. | The choice of solvent is crucial for successful crystallization. Ideal solvents should dissolve the compound well at high temperatures but poorly at low temperatures. For acetamidophenol-type compounds, water, ethanol, or methanol are often good choices.[2][3] Experiment with solvent mixtures to fine-tune the solubility. |
| Supersaturation Not Reached | Concentrate the solution or use an anti-solvent. | Crystallization requires a supersaturated solution. If crystals do not form upon cooling, try slowly evaporating the solvent to increase the concentration. Alternatively, the addition of an "anti-solvent" (a solvent in which your compound is insoluble) can induce precipitation and crystallization. |
| Metastable Crystal Form | Control the crystallization conditions. | Acetaminophen (B1664979), a related compound, is known to exist in different polymorphic forms, with Form I being more stable than Form II.[2] The formation of a metastable form can be influenced by factors like the cooling rate and the presence of certain impurities. Controlled, slow cooling generally favors the formation of more stable crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in an this compound synthesis?
A1: While the exact impurities will depend on the specific synthetic route, common byproducts in reactions involving the acylation of aminophenols include:
-
Unreacted starting materials: Such as the aminophenol precursor.
-
Di-acylated products: Where acylation occurs on both the amino and hydroxyl groups.
-
Oxidation products: Phenolic compounds can be susceptible to oxidation, leading to colored impurities. The use of an antioxidant during workup and purification can help minimize this.[4]
-
Side-reaction products: Depending on the reagents used, other side reactions may occur.
Q2: How can I remove colored impurities from my this compound product?
A2: Activated carbon is a common and effective reagent for removing colored impurities.[4] After dissolving your crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture for a short period, and then filter the hot solution to remove the carbon. The purified product can then be obtained by crystallization from the filtrate.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?
A3: Yes, reversed-phase HPLC is a powerful technique for the purification of polar organic molecules like this compound. Due to the presence of an amine and a phenol, a C18 column is a good starting point. The mobile phase will likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape for the amine, it is often necessary to use a mobile phase with a controlled pH. Using a volatile base like triethylamine (TEA) or ammonium hydroxide in the mobile phase can be beneficial.[5] However, be aware that on-column nitrosation of amines has been observed when using ammonium hydroxide with acetonitrile as the mobile phase.[6]
Q4: What is the best way to monitor the progress of my column chromatography?
A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring column chromatography. It is essential to find a solvent system for TLC that gives good separation of your desired product from the impurities before starting the column. The retention factor (Rf) on the TLC plate will guide your choice of the starting eluent for the column.
Experimental Protocols
Protocol 1: Column Chromatography of this compound on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Column Packing: Pour the slurry into a glass chromatography column and allow the silica to settle without any air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound product in a minimal amount of a suitable solvent (e.g., DCM). In a separate flask, add a small amount of silica gel and then add your dissolved product. Evaporate the solvent to get a dry powder of your product adsorbed onto the silica. Carefully add this powder to the top of the column.
-
Elution: Start the elution with a low-polarity solvent system (e.g., 100% DCM). Gradually increase the polarity by adding a more polar solvent like methanol. The optimal gradient should be determined based on prior TLC analysis.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
-
Dissolution: In a flask, dissolve the crude this compound product in the minimum amount of a suitable hot solvent (e.g., aqueous ethanol).
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool down slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Data Presentation
Table 1: Hypothetical Purification Data for this compound
| Purification Step | Starting Material Purity (by HPLC) | Final Product Purity (by HPLC) | Yield (%) | Key Impurities Removed |
| Column Chromatography (Silica Gel) | 75% | 95% | 60% | Unreacted aminophenol, di-acylated byproduct |
| Recrystallization (Aqueous Ethanol) | 95% | >99% | 85% | Colored impurities, trace starting materials |
Visualizations
Caption: A typical workflow for the purification of this compound.
References
- 1. Thesis | Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation | ID: z316q215r | STAX [stax.strath.ac.uk]
- 2. Rapid and Selective Crystallization of Acetaminophen using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN112500309A - Purification method of acetaminophen crude product - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing and Improving N3-PhAc-OH Stability in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and improving the stability of the novel compound N3-PhAc-OH in cell culture media. Ensuring the stability of your compound is critical for obtaining accurate, reproducible, and meaningful experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is assessing the stability of this compound in cell culture media a critical first step for my experiments?
A: The stability of this compound in your experimental setup is fundamental for the correct interpretation of its biological effects. If the compound degrades during the experiment, its effective concentration will decrease, which could lead to an underestimation of its potency and efficacy.[1][2] Stability studies are essential to establish a reliable concentration-response relationship and ensure the reproducibility of your results.[3]
Q2: What are the primary factors that could negatively impact the stability of this compound in my cell culture experiments?
A: Several factors can influence the stability of a compound like this compound in cell culture media:
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[1][4]
-
Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation.[1][4]
-
Media Components: Ingredients within the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and degrade the test compound.[1][5]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize this compound.[1][4] Furthermore, the cells themselves can metabolize the compound.
-
Light Exposure: Light, especially UV radiation, can cause photodegradation of light-sensitive compounds.[1][4]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]
Q3: My this compound compound is precipitating when I add it to the cell culture medium. What can I do to address this?
A: Precipitation is a common issue, particularly with hydrophobic compounds. Here are several troubleshooting steps:
-
Verify Final Concentration: The concentration of this compound may be exceeding its solubility limit in the aqueous medium. Consider using a lower final concentration.[4]
-
Optimize Dilution Method: Instead of adding a concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also improve solubility.[6]
-
Use a Suitable Solvent: Ensure you are using a high-purity solvent like DMSO for your stock solution and keep the final concentration in the medium as low as possible (ideally below 0.5%).[4]
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
A: Yes, inconsistent results are a classic indicator of compound instability.[2][7] If this compound degrades over the course of your experiment, the effective concentration will vary, leading to poor reproducibility and an underestimation of its activity.[2][6]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound.
-
Possible Cause: Degradation of this compound in the cell culture medium during the incubation period.
-
Troubleshooting Steps:
-
Perform a Stability Assessment: Directly determine the stability of this compound in your specific cell culture medium using the protocol outlined below.[6]
-
Minimize Incubation Time: If the compound is found to be unstable, consider reducing the duration of the experiment if your assay allows.[6][7]
-
Replenish the Compound: For longer-term experiments, it may be necessary to replenish the media with freshly prepared this compound at regular intervals to maintain a consistent concentration.[6]
-
Issue 2: High variability between experimental replicates.
-
Possible Cause: Inconsistent sample handling or non-specific binding of the compound.
-
Troubleshooting Steps:
-
Ensure Uniform Mixing: Thoroughly mix the media after adding this compound to ensure a homogenous concentration.
-
Precise Timing: Be consistent with the timing of sample collection and analysis.[1]
-
Use Low-Binding Plastics: To minimize non-specific binding, use low-protein-binding plates and pipette tips.[1]
-
Include a "No-Cell" Control: To assess binding to the plasticware, include a control well with media and this compound but without cells.[1]
-
Data Presentation
Table 1: Illustrative Stability of this compound in Different Cell Culture Media
| Media Type | Serum Presence | Incubation Time (hours) | This compound Remaining (%) |
| DMEM | 10% FBS | 0 | 100 |
| 6 | 85 | ||
| 24 | 62 | ||
| 48 | 41 | ||
| RPMI-1640 | 10% FBS | 0 | 100 |
| 6 | 88 | ||
| 24 | 68 | ||
| 48 | 49 | ||
| DMEM | Serum-Free | 0 | 100 |
| 6 | 95 | ||
| 24 | 88 | ||
| 48 | 79 |
Table 2: Illustrative Impact of Temperature on this compound Stability in DMEM + 10% FBS
| Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) |
| 4 | 24 | 98 |
| 25 (Room Temp) | 24 | 85 |
| 37 | 24 | 62 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
High-purity DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), with or without serum
-
Sterile, low-protein-binding microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[6]
-
Spike the Medium: Pre-warm the cell culture medium to 37°C. Add the this compound stock solution to the medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is minimal (e.g., <0.1%).[6]
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium (e.g., 1 mL), and process it as described in the "Sample Processing" section below. This will serve as your 100% reference.[6]
-
Incubation: Incubate the remaining medium at 37°C in a humidified incubator.
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated medium.
-
Sample Processing:
-
To quench any potential enzymatic activity and precipitate proteins, add a protein precipitation agent (e.g., 2 volumes of ice-cold acetonitrile) to the aliquot.[8]
-
Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.[8]
-
Carefully collect the supernatant and transfer it to a clean tube for HPLC or LC-MS/MS analysis.[6][8]
-
-
HPLC or LC-MS/MS Analysis:
-
Inject the processed samples into the HPLC or LC-MS/MS system.
-
Analyze the samples using a validated method to separate and quantify this compound.
-
Record the peak area corresponding to this compound for each time point.[6]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.[6]
-
Mandatory Visualizations
Workflow for assessing this compound stability.
Troubleshooting inconsistent experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: A Guide to N3-PhAc-OH in Solid-Phase Peptide Synthesis
Welcome to the technical support center for the use of 3-azido-phenylacetic acid (N3-PhAc-OH) in solid-phase peptide synthesis (SPPS). This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting advice and frequently asked questions to navigate the unique challenges of incorporating this building block into peptide chains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it typically incorporated in a peptide sequence?
A1: this compound, or 3-azido-phenylacetic acid, is a non-natural building block used in SPPS. The azide (B81097) (-N3) group serves as a versatile chemical handle for post-synthetic modifications, such as "click" chemistry, allowing for the attachment of reporter molecules, imaging agents, or other functionalities. It is typically used to introduce a phenylacetic acid moiety with an azide group into the peptide sequence, often at the N-terminus or as a modification of a side chain.
Q2: Is the azide group in this compound stable under standard Fmoc-SPPS conditions?
A2: Generally, the azide functional group is robust and stable under the standard basic conditions of Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the strong acidic conditions used for resin cleavage (e.g., high concentration of trifluoroacetic acid - TFA).[1] However, the choice of scavengers used during the final cleavage step is critical to prevent the reduction of the azide group.[1][2]
Q3: What is the most common side reaction involving the azide group of this compound?
A3: The primary and most critical side reaction is the reduction of the azide group (-N3) to a primary amine (-NH2).[1][2] This unwanted reaction typically occurs during the final cleavage and deprotection step, particularly when thiol-based scavengers are included in the TFA cleavage cocktail.[1][2]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency or Incomplete Coupling of this compound
Symptoms:
-
Positive ninhydrin (B49086) test (indicating free amines) after the coupling step.
-
Mass spectrometry (MS) analysis of the final peptide shows a significant peak corresponding to the sequence without the N3-PhAc group (a deletion sequence).
Possible Causes:
-
Steric Hindrance: The phenylacetic acid structure may present steric challenges, slowing down the coupling reaction.
-
Suboptimal Activation/Coupling Reagents: Standard coupling reagents might not be sufficiently reactive for this building block.
-
Peptide Aggregation: The growing peptide chain on the resin may be aggregating, hindering the accessibility of the N-terminal amine.[3]
Solutions:
| Solution | Detailed Protocol |
| Use High-Reactivity Coupling Reagents | For challenging couplings, employ uronium/aminium or phosphonium (B103445) salt-based reagents. HATU, HCTU, COMU, and PyAOP are recommended for their high reactivity.[3][4][5] |
| Optimize Reaction Conditions | Increase the equivalents of this compound and the coupling reagent (e.g., 2-4 equivalents). Extend the coupling reaction time to 2-4 hours, or even overnight for very difficult cases. Consider performing the coupling at a slightly elevated temperature (e.g., 40°C), though this should be monitored carefully to avoid side reactions.[3] |
| Perform a Double Coupling | After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound. This is a common strategy for difficult couplings.[3] |
| Address Peptide Aggregation | Use a solvent mixture known to disrupt secondary structures, such as DMF/NMP or the addition of chaotropic salts like LiCl.[3] |
Problem 2: Reduction of the Azide Group During Final Cleavage
Symptoms:
-
MS analysis of the cleaved peptide shows a significant peak with a mass corresponding to the peptide where the azide group (-N3) has been converted to an amine (-NH2).
Possible Cause:
-
Inappropriate Scavengers in Cleavage Cocktail: The use of thiol-based scavengers, such as 1,2-ethanedithiol (B43112) (EDT) or dithiothreitol (B142953) (DTT), in the TFA cleavage cocktail is the primary cause of azide reduction.[1][2]
Solutions:
| Cleavage Cocktail Component | Recommendation | Rationale |
| Thiol-Based Scavengers (e.g., EDT, DTT) | AVOID | These are strong reducing agents in an acidic environment and will readily reduce the azide group.[1][2] |
| Alternative Scavengers | Use scavengers like triisopropylsilane (B1312306) (TIS) and water. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. | TIS is a non-thiol scavenger that effectively captures cations without reducing the azide group. |
Experimental Protocols
Standard Coupling Protocol for this compound using HATU:
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for an additional 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a ninhydrin test to check for reaction completion. If the test is positive, consider a second coupling.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (5-7 times) to prepare for the next cycle.
Visualizing Workflows and Troubleshooting
General SPPS Cycle with this compound Incorporation
Caption: A generalized workflow for a single amino acid coupling cycle in SPPS, highlighting the incorporation of this compound.
Troubleshooting Decision Tree for Low Coupling Efficiency
References
Technical Support Center: Minimizing Copper Cytotoxicity in N3-PhAc-OH CuAAC Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on mitigating copper catalyst cytotoxicity during live-cell imaging and bioconjugation experiments involving Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry with N3-PhAc-OH and other azide-bearing molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytotoxicity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions in live cells?
A1: The conventional CuAAC reaction utilizes a copper(I) catalyst, which is cytotoxic. This toxicity primarily arises from the generation of reactive oxygen species (ROS) through the copper-catalyzed reduction of oxygen, a process often exacerbated by the presence of a reducing agent like sodium ascorbate (B8700270).[1][2] ROS can lead to oxidative stress, causing damage to vital cellular components such as lipids, proteins, and DNA, which can ultimately trigger apoptosis or programmed cell death.[1] Above micromolar concentrations, copper ions can cause severe cellular damage or even death.[3]
Q2: What are the main strategies to overcome copper-induced cytotoxicity in live-cell applications?
A2: There are two main strategies to circumvent copper toxicity for live-cell experiments:
-
Ligand-Assisted Copper-Catalyzed Click Chemistry: This approach involves using chelating ligands that stabilize the copper(I) ion. These ligands not only reduce copper's toxicity but can also enhance the reaction rate.[1][4][5]
-
Copper-Free Click Chemistry: This alternative employs bioorthogonal reactions that do not require a copper catalyst, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][6][7]
Q3: How do copper-chelating ligands reduce cytotoxicity?
A3: Copper-chelating ligands, such as THPTA (tris(hydroxypropyltriazolyl)methylamine) and BTTAA (tris(benzyltriazolylmethyl)amine), stabilize the Cu(I) oxidation state. This stabilization accelerates the click reaction and protects cells from oxidative damage by acting as sacrificial reductants.[2][8] The ligand environment around the copper ion significantly influences its toxicity, cellular uptake, and metabolic effects.[9][10]
Q4: Can the choice of azide (B81097) influence the reaction's biocompatibility?
A4: Yes, using azides capable of copper-chelation, such as picolyl azide, can dramatically accelerate the CuAAC reaction.[11][12] This kinetic enhancement allows for site-specific protein labeling on the surface of living cells with significantly lower (10–40 µM) and less toxic copper concentrations.[11][13]
Q5: Are there alternatives to CuAAC that are more biocompatible?
A5: Yes, for highly sensitive applications, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful copper-free alternative.[6] SPAAC utilizes strained cyclooctynes (e.g., DBCO or BCN) that react with azides without the need for a metal catalyst, thus eliminating copper-induced cytotoxicity.[1][14]
Troubleshooting Guide
This guide addresses common issues encountered during live-cell CuAAC experiments, with a focus on mitigating the cytotoxic effects of the copper catalyst.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death / Poor Cell Viability | Copper Toxicity: The Cu(I) catalyst generates ROS, leading to cellular damage and death.[6] | Reduce Copper Concentration: Lower the final concentration of CuSO₄ to the 10-100 µM range.[6] Use a Chelating Ligand: Add a water-soluble Cu(I) stabilizing ligand such as THPTA or BTTAA at a 5:1 molar ratio to copper.[4][6] Minimize Incubation Time: Limit the exposure of cells to the click reaction cocktail to 5-15 minutes.[6] Consider Copper-Chelating Azides: Use azides like picolyl azide to accelerate the reaction at lower, less toxic copper concentrations.[6][11] Switch to Copper-Free Click Chemistry: For highly sensitive cell lines, use SPAAC with reagents like DIFO or DBCO.[6] |
| Oxidative Damage from Reducing Agent: The combination of copper and sodium ascorbate can generate ROS.[1] | Include a ROS Scavenger: Add aminoguanidine (B1677879) to the reaction mixture to intercept reactive carbonyl compounds.[15][16] | |
| Low or No Fluorescent Signal / Low Reaction Yield | Inactive Copper Catalyst: The active catalyst, Cu(I), can be oxidized to the inactive Cu(II) state by dissolved oxygen.[1][14] | Use Fresh Reducing Agent: Always use a freshly prepared sodium ascorbate solution to ensure efficient reduction of Cu(II) to the active Cu(I) state.[6] Degas Solutions: Deoxygenating buffers and reaction mixtures can help reduce ROS formation and catalyst oxidation.[2] |
| Inefficient Click Reaction: The concentration of reagents may be too low. | Optimize Reagent Concentrations: Ensure the azide or alkyne probe is used in excess (typically 2-10 fold) over the metabolically incorporated substrate.[6] | |
| Interfering Substances in Buffer: Tris-based buffers can chelate copper, and high chloride concentrations can interfere with the reaction.[2] | Use Compatible Buffers: Employ buffers like PBS or HEPES.[2] | |
| Poor Substrate Solubility: The azide or alkyne-containing molecule may not be sufficiently soluble. | Use a Co-solvent: A co-solvent system, such as DMF/H₂O or THF/H₂O, can improve solubility.[14] |
Quantitative Data Summary
The following tables summarize recommended reagent concentrations and the effect of copper and ligands on cell viability to aid in experimental design.
Table 1: Recommended Reagent Concentrations for Live-Cell CuAAC
| Component | In Vitro (General) | Live Cell Imaging | Notes |
| Alkyne/Azide Probe | 10 - 50 µM | 2 - 25 µM | Final concentration should be optimized; start lower to minimize background.[6] |
| CuSO₄ | 100 µM - 1 mM | 10 - 100 µM | Higher concentrations are highly toxic to live cells.[6] |
| Ligand (e.g., THPTA, BTTAA) | 500 µM - 5 mM | 50 - 500 µM | A 5:1 ligand-to-copper molar ratio is recommended.[6][8] |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 mM | 1 - 2.5 mM | Must be prepared fresh immediately before use.[6] |
Table 2: Effect of Copper Concentration and Ligands on Cell Viability
| Cell Line | Treatment Condition | Cell Viability (%) | Reference |
| HeLa | 100 µM CuSO₄, 2.5 mM Ascorbate (no ligand) | ~40% | [15] |
| HeLa | 100 µM CuSO₄, 500 µM THPTA, 2.5 mM Ascorbate | ~95% | [15] |
| CHO | 100 µM CuSO₄, 2.5 mM Ascorbate (no ligand) | ~20% | [15] |
| CHO | 100 µM CuSO₄, 500 µM THPTA, 2.5 mM Ascorbate | ~90% | [15] |
| Jurkat | 100 µM CuSO₄, 2.5 mM Ascorbate (no ligand) | ~30% | [15] |
| Jurkat | 100 µM CuSO₄, 500 µM THPTA, 2.5 mM Ascorbate | ~90% | [15] |
Cell viability was assessed 24 hours post-treatment for 5 minutes at 4°C.
Experimental Protocols
Protocol 1: Live-Cell Labeling using CuAAC with Minimized Cytotoxicity
This protocol is designed to maximize cell viability by using a chelating ligand and reduced copper concentrations for labeling cell surface biomolecules.[6][15]
Materials:
-
Cells metabolically labeled with an azide- or alkyne-containing precursor.
-
Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 10 mM in water).
-
THPTA stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (100 mM in water, prepare fresh).
-
Aminoguanidine hydrochloride stock solution (100 mM in water).
-
Alkyne- or azide-functionalized detection probe (e.g., a fluorescent dye).
Procedure:
-
Culture cells that have been metabolically labeled with an azide or alkyne to the desired confluency.
-
Gently wash the cells twice with warm DPBS.[6]
-
Prepare the "click-mix" immediately before use in a microcentrifuge tube on ice. For a 1 mL final volume:
-
Add the alkyne/azide probe to the desired final concentration (e.g., 25 µM).[1]
-
Add THPTA to a final concentration of 250 µM.[6]
-
Add CuSO₄ to a final concentration of 50 µM.[6]
-
Add aminoguanidine to a final concentration of 1 mM.[8]
-
Add DPBS to bring the volume close to 1 mL.
-
Gently mix the solution.
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 2.5 mM.[6]
-
-
Immediately add the complete click-mix to the washed cells, ensuring the entire surface is covered.
-
Incubate for 5-15 minutes at room temperature, protected from light.[6]
-
Gently aspirate the reaction cocktail.
-
Wash the cells three times with DPBS to remove excess reagents.[6]
-
The cells are now ready for downstream applications such as fixation and imaging.
Protocol 2: Assessing Cell Viability after CuAAC Reaction (MTT Assay)
This protocol, based on the MTT assay, measures the metabolic activity of cells as an indicator of viability after exposure to click chemistry reagents.[1][9][17]
Materials:
-
Cells cultured in a 96-well plate.
-
Click chemistry reagents (as in Protocol 1).
-
Growth medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[1][2]
-
Expose the cells to the CuAAC reaction mixture for the desired amount of time (e.g., 5-15 minutes) as described in Protocol 1.[1]
-
Include control wells with untreated cells and cells treated with individual components of the reaction mixture (e.g., CuSO₄ alone, ligand alone).[1]
-
After the treatment period, gently wash the cells with DPBS and replace the treatment medium with fresh, complete culture medium.[2]
-
Incubate the cells for 24-48 hours.[2]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a plate reader.[17]
-
Calculate cell viability as a percentage of the absorbance of the untreated control cells.[1]
Visualizations
Caption: Mechanism of copper-induced cytotoxicity and the protective role of chelating ligands.
Caption: Troubleshooting workflow for live-cell click chemistry experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Size-Specific Copper Nanoparticle Cytotoxicity Varies between Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
strategies to increase N3-PhAc-OH labeling specificity
Welcome to the technical support center for N3-PhAc-OH and related azide (B81097) probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their labeling experiments and enhance specificity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, chemically known as (4-Azidophenyl)acetic acid, is a chemical probe containing an azide (-N3) functional group. It is primarily used as a reagent in bioconjugation reactions, most notably in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry." These reactions allow for the specific covalent labeling of biomolecules that have been metabolically, enzymatically, or chemically tagged with a complementary alkyne group.
Q2: What are the common causes of low labeling specificity or high background signal with this compound?
Low specificity and high background are common challenges in click chemistry-based labeling experiments in complex biological samples. The primary causes include:
-
Non-specific binding of the probe: The azide probe may stick to proteins or other cellular components through non-covalent interactions (e.g., hydrophobic or electrostatic interactions).
-
Issues with the click reaction: Suboptimal reaction conditions, such as incorrect catalyst concentration, presence of contaminants, or inappropriate buffer components, can lead to side reactions and background signal.
-
Endogenous reactive species: Cellular components can sometimes react non-specifically with the probe or the detection reagents.
-
Probe degradation: The azide probe may be unstable under certain experimental conditions, leading to reactive byproducts.
Q3: How can I improve the signal-to-noise ratio in my labeling experiment?
Improving the signal-to-noise ratio involves a combination of optimizing the labeling protocol and implementing stringent wash steps. Key strategies include:
-
Titrating the probe concentration: Use the lowest concentration of this compound that still provides a robust signal for your target.
-
Optimizing click chemistry conditions: Ensure all reagents are fresh and of high quality. Titrate the copper catalyst and ligand concentrations.
-
Including appropriate controls: Always include negative controls (e.g., cells not treated with the alkyne-tagged molecule) to assess the level of background signal.
-
Stringent washing: Increase the number and duration of wash steps after probe incubation and after the click reaction to remove non-specifically bound reagents. The inclusion of detergents (e.g., SDS, Triton X-100) in the wash buffers can be beneficial.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High background across the entire lane in a Western blot/gel | 1. Probe concentration is too high. 2. Insufficient washing. 3. Suboptimal click chemistry conditions. | 1. Perform a dose-response experiment to determine the optimal this compound concentration. Start with a lower concentration and titrate up.2. Increase the number of wash steps and/or the concentration of detergent in the wash buffer.3. Optimize the concentrations of copper sulfate (B86663), reducing agent (e.g., sodium ascorbate), and copper ligand (e.g., TBTA, THPTA). |
| Specific, but off-target bands are observed | 1. The alkyne-tagged molecule is incorporated into unintended biomolecules. 2. The azide probe is reacting with endogenous molecules. | 1. Optimize the concentration and incubation time of the alkyne-tagged metabolic precursor.2. Ensure that the azide group is not being reduced or modified by cellular processes. Perform control experiments without the alkyne tag to identify any bands that appear due to non-specific reaction of the azide probe itself. |
| No or very weak signal | 1. Inefficient incorporation of the alkyne tag. 2. Degradation of the azide probe. 3. Inefficient click reaction. 4. Low abundance of the target protein. | 1. Increase the concentration or incubation time of the alkyne-tagged precursor.2. Store this compound properly (as recommended by the supplier) and prepare fresh solutions for each experiment.3. Check the quality of your click chemistry reagents. Ensure the reducing agent is fresh. Consider using a copper-free click reaction (SPAAC) if copper toxicity is a concern.4. Use an enrichment method (e.g., immunoprecipitation) for your target protein before detection. |
| Variability between replicates | 1. Inconsistent experimental conditions. 2. Cell health and density variations. | 1. Ensure precise and consistent pipetting, incubation times, and temperatures for all steps.2. Maintain consistent cell culture conditions, including passage number, confluency, and media composition. |
Experimental Protocols
General Protocol for In-Cell Protein Labeling using this compound and CuAAC
This protocol assumes that cells have been treated with an alkyne-containing metabolic precursor.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction (CuAAC):
-
In a microcentrifuge tube, combine the following (final concentrations are a starting point and should be optimized):
-
Protein lysate (50-100 µg)
-
This compound (100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (100 µM)
-
Copper(II) sulfate (CuSO4) (1 mM)
-
-
Vortex briefly to mix.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Protein Precipitation and Washing:
-
Precipitate the protein by adding 4 volumes of ice-cold acetone.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully discard the supernatant.
-
Wash the pellet with ice-cold methanol.
-
Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE loading buffer).
-
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting logic for high background signal.
Caption: Conceptual pathway of two-step protein labeling.
Technical Support Center: Overcoming Steric Hindrance in N3-PhAc-OH Conjugations
Welcome to the technical support center for N3-PhAc-OH conjugations. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common challenges related to steric hindrance during bioconjugation experiments. The following information is based on established principles of click chemistry, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is a primary method for achieving such conjugations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is an this compound conjugation and why is steric hindrance a problem?
An this compound conjugation generally refers to a reaction linking a molecule containing an azide (B81097) (N3) to a hydroxyl (OH) group via a phenylacetic acid (PhAc) derivative. A common approach is to use click chemistry, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where one of the molecules contains an azide and the other an alkyne.
Steric hindrance occurs when bulky chemical groups near the reactive sites (the azide or alkyne) physically obstruct the molecules from approaching each other correctly for the reaction to proceed.[1][2] This spatial obstruction can lead to significantly lower reaction yields, slower reaction rates, or a complete failure of the conjugation.[2][3]
Q2: My conjugation yield is very low. What are the most likely causes related to steric hindrance?
Low yield is the most common sign of steric hindrance.[2] Several factors could be responsible:
-
Bulky Substrates: The core structures of your azide- or alkyne-containing molecules are too large, preventing the reactive groups from getting close enough.
-
Ineffective Catalyst/Ligand System: The catalyst system is not robust enough to facilitate the reaction between sterically demanding substrates. Standard catalysts may be insufficient.[3]
-
Inappropriate Linker: The spacer arm connecting the reactive group (azide/alkyne) to the main molecule is too short or rigid, failing to provide the necessary distance to overcome the steric clash.[2]
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, and concentration may not be optimized for a sterically challenging reaction.[3]
Q3: How can I strategically choose a catalyst and ligand to overcome steric hindrance?
The selection of the catalyst and its coordinating ligand is critical for hindered reactions.[3][4]
-
Palladium and Ruthenium Catalysts: While copper is standard for CuAAC, ruthenium-based catalysts can also be effective, sometimes offering different regioselectivity (forming 1,5-disubstituted triazoles instead of the 1,4-isomer) and accommodating internal alkynes.[5][6] For other types of cross-coupling, palladium catalysts are common.[3][7]
-
Bulky, Electron-Rich Ligands: For hindered substrates, the key is often to use bulky, electron-donating ligands.[3][4] These ligands promote the formation of a highly reactive, low-coordinate metal center that is more accessible to bulky reactants.[3][4] Examples include Buchwald-type biarylphosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[3] An abnormal NHC-copper complex has shown particular effectiveness for reactions between sterically hindered azides and alkynes.[6]
Q4: Can modifying the linker arm help improve my reaction efficiency?
Yes, optimizing the linker is a primary strategy for mitigating steric hindrance.
-
Increase Linker Length: Using a longer, more flexible linker, such as one containing a polyethylene (B3416737) glycol (PEG) chain, can extend the reactive azide or alkyne group away from the bulky molecular backbone, improving its accessibility.[1][8]
-
Avoid Excessive Length: Be aware that an excessively long linker can sometimes fold back and block the reactive site.[2] The optimal length often needs to be determined empirically.[2]
Q5: What reaction conditions should I adjust for a sterically hindered conjugation?
-
Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric repulsion. However, this must be balanced with the stability of your substrates and catalyst.[4][9]
-
Optimize Solvent: The choice of solvent can significantly impact reaction rates.[3] While aqueous buffers are common for bioconjugations, organic co-solvents (e.g., DMSO, DMF) may be necessary to solubilize bulky, hydrophobic molecules.
-
Increase Reagent Concentration/Molar Excess: Driving the reaction forward by increasing the concentration of one of the reactants (the less precious one) can sometimes improve yields, but may complicate purification.[9]
-
Extend Reaction Time: Sterically hindered reactions are often slower. Monitoring the reaction over a longer period (e.g., 24-72 hours) may be necessary to achieve acceptable conversion.[10]
Q6: Are there alternative conjugation chemistries if CuAAC fails due to steric hindrance?
If optimizing the CuAAC reaction is unsuccessful, several alternative methods can be considered:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click reaction uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts readily with azides without a metal catalyst.[10][11] This can be highly effective for conjugating sensitive biomolecules or when copper-related toxicity is a concern.[10]
-
Enzymatic Ligation: Enzymes like Sortase or SpyCatcher/SpyTag can create specific covalent bonds at engineered recognition sites, offering high precision and avoiding steric clashes at other locations.[2][12]
-
Site-Specific Methods: Incorporating an unnatural amino acid with a unique reactive handle into a protein allows for precise conjugation at a solvent-accessible site, bypassing hindered native residues.[2][5]
Troubleshooting Guides
Decision Tree for Low Conjugation Yield
This flowchart provides a step-by-step diagnostic approach to troubleshooting low-yield this compound conjugations.
Caption: Troubleshooting workflow for low yield in sterically hindered conjugations.
Quantitative Data Summary
The effectiveness of different strategies can be compared through reaction outcomes. The following tables summarize typical results seen when optimizing hindered coupling reactions.
Table 1: Effect of Catalyst/Ligand Choice on a Hindered CuAAC Reaction
| Catalyst System | Ligand Type | Temperature (°C) | Time (h) | Typical Yield (%) |
| CuSO₄/NaAsc | None | 25 | 24 | < 10% |
| CuI | Tris(benzyltriazolylmethyl)amine (TBTA) | 25 | 24 | 20-40% |
| [Cu(CH₃CN)₄]PF₆ | Bathocuproine Disulfonate (BCS) | 40 | 18 | 40-60% |
| CuBr | N-Heterocyclic Carbene (NHC) | 60 | 12 | > 80%[6] |
| Pd₂(dba)₃ | XPhos (Buchwald-type) | 80 | 12 | > 90%* |
*Note: Palladium systems are typically for Suzuki or Buchwald-Hartwig couplings but illustrate the power of advanced ligands for hindered substrates.[3][13]
Table 2: Impact of Linker Length on Conjugation Efficiency
| Molecule | Linker Type | Linker Length (atoms) | Relative Yield |
| N3-PhAc-(OH) | Short Alkyl | 4 | 1x (Baseline) |
| N3-PhAc-(OH) | PEG2 | 8 | ~2.5x |
| N3-PhAc-(OH) | PEG4 | 14 | ~4x |
| N3-PhAc-(OH) | Long Alkyl | 12 | ~3x |
Data is illustrative, based on the principle that longer, flexible linkers improve accessibility for hindered reactive sites.[1][8]
Experimental Protocols
Protocol 1: General Procedure for a Hindered CuAAC Reaction
This protocol provides a starting point for conjugating a sterically hindered azide-functionalized molecule to an alkyne-functionalized molecule.
1. Reagent Preparation:
-
Dissolve the sterically hindered azide component (1.0 eq) in a suitable solvent mixture (e.g., 2:1 t-BuOH/H₂O or 1:1 DMF/PBS).
-
Dissolve the alkyne component (1.2 eq) in the same solvent.
-
Prepare a fresh solution of sodium ascorbate (B8700270) (0.5 M in H₂O).
-
Prepare a solution of Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 M in H₂O).
-
If using a ligand, prepare a solution of the ligand (e.g., TBTA, BCS) in a compatible solvent (e.g., DMSO).
2. Reaction Setup:
-
In a reaction vessel, combine the azide solution and the alkyne solution.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes to prevent oxidation of the Cu(I) catalyst.[14]
-
If using a ligand, add it to the reaction mixture (1.1 eq relative to copper).
-
Add the sodium ascorbate solution (0.3 eq).
-
Initiate the reaction by adding the CuSO₄ solution (0.1 eq). The solution may change color.
3. Reaction and Monitoring:
-
Seal the vessel and stir the reaction at an elevated temperature (e.g., 40-60 °C).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or HPLC) at regular intervals (e.g., 2, 6, 12, 24 hours).
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product has precipitated, it can be collected by filtration.
-
If the product is soluble, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC.
General Experimental Workflow
The following diagram illustrates the typical workflow for performing and troubleshooting a bioconjugation experiment.
Caption: A typical experimental workflow for bioconjugation and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for N3-PhAc-OH CuAAC Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction of N3-phenylacetic acid-OH (N3-PhAc-OH).
Frequently Asked Questions (FAQs)
Q1: What is the active copper species in the CuAAC reaction, and how is it generated and maintained?
A1: The active catalyst in the CuAAC reaction is the Copper(I) (Cu(I)) ion.[1][2] Since Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen, it is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent.[1][3] The most commonly used reducing agent is sodium ascorbate (B8700270), which should be prepared fresh for each experiment as it is susceptible to oxidation.[4]
Q2: What is the role of a ligand in the CuAAC reaction, and which one should I choose for this compound?
A2: Ligands are crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation, and increasing the reaction rate.[4][5] For bioconjugation reactions and those in aqueous media, water-soluble ligands are preferred. Given the aromatic nature of this compound, which may introduce solubility challenges, a ligand that performs well in a variety of solvent systems is advantageous. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly recommended water-soluble ligand for bioconjugation reactions.[6][7] Tris(benzyltriazolylmethyl)amine (TBTA) is very effective in organic solvents but has poor aqueous solubility.[6] For reactions with potentially challenging substrates, more advanced ligands like BTTAA have shown superior performance in accelerating the reaction, even at low copper concentrations.[5][6]
Q3: What are the typical starting concentrations for the catalyst, ligand, and reducing agent?
A3: The optimal concentrations can vary depending on the specific substrates and reaction conditions. However, a good starting point for optimization is provided in the table below. It is common to use a 5:1 ratio of ligand to copper to protect biomolecules from potential damage and to stabilize the catalyst.[8][9]
Q4: My reaction yield is low. What are the most common causes?
A4: Low yields in CuAAC reactions can stem from several factors, including:
-
Inactive Catalyst: Oxidation of the Cu(I) catalyst to Cu(II).[2]
-
Poor Substrate Solubility: The aromatic nature of this compound might lead to poor solubility in purely aqueous systems.[2]
-
Inappropriate Stoichiometry: An incorrect ratio of azide (B81097) to alkyne can result in the incomplete reaction of the limiting reagent.[2]
-
Steric Hindrance: Bulky groups near the azide or alkyne can impede the reaction.[2]
-
Oxygen Contamination: Dissolved oxygen in the reaction mixture can deactivate the catalyst.[4]
Q5: How can I minimize side reactions, such as alkyne homodimerization (Glaser coupling)?
A5: Alkyne homodimerization is an oxidative side reaction promoted by Cu(II) ions. To minimize this, it is crucial to:
-
Degas all solvents: Remove dissolved oxygen by bubbling an inert gas like nitrogen or argon through your solvents.[4]
-
Use a reducing agent: Ensure a sufficient concentration of a fresh sodium ascorbate solution to keep the copper in the Cu(I) state.[3]
-
Employ a stabilizing ligand: Ligands like THPTA help to protect the Cu(I) catalyst from oxidation.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the CuAAC reaction with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Inactivity: The Cu(I) catalyst has been oxidized to inactive Cu(II). | Use a fresh solution of a reducing agent like sodium ascorbate. Ensure the reaction is performed under an inert atmosphere (nitrogen or argon).[2] |
| Poor Substrate Solubility: this compound or the alkyne partner is not fully dissolved. | Use a co-solvent system such as DMSO/water or DMF/water to improve solubility. Gentle heating may also help, but should be monitored for potential side reactions.[2] | |
| Steric Hindrance: The phenylacetic acid moiety or bulky groups on the alkyne are preventing the reaction. | Increase the reaction time and/or temperature. Consider using a more active catalyst system with a highly accelerating ligand.[2] | |
| Incorrect Stoichiometry: The ratio of azide to alkyne is not optimal. | Typically, a slight excess (1.1-1.5 equivalents) of one of the reactants is used. Titrate the ratio to find the optimal balance for your specific substrates.[2] | |
| Reaction Fails to Go to Completion | Insufficient Catalyst: The catalyst concentration is too low for the reaction to proceed at a reasonable rate. | Gradually increase the concentration of the copper salt and ligand. |
| Ligand Inhibition: At high concentrations, some ligands can inhibit the reaction. | If using a strongly coordinating ligand, screen different ligand-to-copper ratios to find the optimal concentration.[5] | |
| Formation of Insoluble Precipitate | Poor Ligand Coordination: Premature reduction of Cu(II) before ligand coordination can form insoluble copper species. | It is recommended to pre-mix the CuSO₄ and the ligand before adding them to the reaction mixture. The sodium ascorbate should be added last to initiate the reaction.[4] |
| Product Insolubility: The triazole product may be insoluble in the reaction solvent. | Analyze the precipitate to confirm its identity. If it is the desired product, adjust the solvent system to maintain its solubility. | |
| Reaction Reproducibility Issues | Variable Oxygen Exposure: Inconsistent deoxygenation of solvents and reaction setup. | Standardize your procedure for degassing solvents and maintaining an inert atmosphere.[9] |
| Reagent Stability: Degradation of stock solutions, particularly sodium ascorbate. | Always use a freshly prepared solution of sodium ascorbate. Store other stock solutions appropriately and check for signs of degradation.[9] |
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and component ratios for optimizing the CuAAC reaction.
Table 1: Recommended Concentration Ranges for Reaction Components
| Component | Concentration Range | Notes |
| Azide (this compound) / Alkyne | 10 µM - 10 mM | Lower concentrations may require longer reaction times or higher catalyst loading. |
| CuSO₄ | 50 µM - 1 mM | Higher concentrations can lead to side reactions if not properly managed. |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | A 5-fold excess relative to CuSO₄ is often recommended.[8] |
| Sodium Ascorbate | 1 mM - 10 mM | A 5- to 10-fold excess relative to CuSO₄ is common. Should be prepared fresh. |
Table 2: Ligand-to-Copper Ratios
| Ligand | Recommended Ratio (Ligand:Cu) | Solvent System |
| THPTA | 5:1 | Aqueous / Mixed Aqueous-Organic |
| TBTA | 1:1 to 2:1 | Organic |
| BTTAA | 1:1 to 5:1 | Aqueous / Mixed Aqueous-Organic |
Experimental Protocols
General Protocol for Optimizing Catalyst Loading for this compound CuAAC
This protocol provides a starting point for the solution-phase CuAAC reaction. Optimization of catalyst and ligand concentrations is recommended for each new substrate pair.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate
-
Degassed solvents (e.g., deionized water, DMSO, DMF)
-
Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable degassed solvent.
-
Prepare a stock solution of the alkyne-containing molecule in a compatible degassed solvent.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in degassed water) immediately before use.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in degassed water).
-
Prepare a stock solution of THPTA (e.g., 50 mM in degassed water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and alkyne-containing molecule solutions to achieve the desired final concentrations. A slight excess (e.g., 1.2 equivalents) of the alkyne is often used.
-
Add the required volume of the THPTA stock solution.
-
Add the required volume of the CuSO₄ stock solution to the mixture. It is often beneficial to pre-mix the CuSO₄ and THPTA solutions before adding them to the reactants.[4]
-
Purge the reaction vessel with an inert gas for 5-10 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4]
-
Seal the reaction vessel and maintain it under a positive pressure of inert gas.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature with stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC, or TLC) at regular intervals (e.g., 1, 4, and 24 hours) to determine the optimal reaction time.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by exposing it to air or by adding a copper-chelating agent like EDTA.
-
Purify the triazole product using an appropriate method, such as column chromatography, preparative HPLC, or crystallization.
-
Visualizations
Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Experimental workflow for optimizing CuAAC catalyst loading.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Water-soluble Ligand for Bioorthogonal Click Reactions | TCI AMERICA [tcichemicals.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of N3-PhAc-OH and Other Azide Reagents for Click Chemistry Applications
For researchers, scientists, and drug development professionals, the selection of the appropriate azide (B81097) reagent is a critical determinant for the success of click chemistry applications. This guide provides an objective comparison of 4-azidophenylacetic acid (N3-PhAc-OH) with other commonly used azide reagents, supported by experimental data and detailed protocols to inform your experimental design.
The azide functional group is a cornerstone of click chemistry, a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[1] The two most prominent click chemistry reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice of the azide reagent can significantly impact reaction kinetics, yield, and the properties of the final bioconjugate.[1]
This guide focuses on 4-azidophenylacetic acid, an aryl azide, and compares its performance characteristics to other classes of azides, including alkyl azides and PEGylated azides. Aryl azides, like 4-azidophenylacetic acid, exhibit distinct electronic properties compared to their alkyl counterparts, which can influence their reactivity.[1]
Quantitative Performance Comparison
The efficiency of a click reaction is best described by its second-order rate constant (k). A higher rate constant signifies a faster reaction, which is often crucial for applications involving low concentrations of reactants or for capturing dynamic biological processes.[2]
The reactivity of azides in click chemistry is primarily influenced by steric hindrance and electronic properties. Less sterically hindered azides and those with electron-withdrawing substituents generally exhibit faster reaction rates in CuAAC.[1] In SPAAC, the reactivity is also influenced by the strain of the cyclooctyne (B158145) partner, but the electronic nature of the azide can still play a role.[1]
Table 1: Comparison of Second-Order Rate Constants (k) for Various Azide Reagents in CuAAC
| Azide Reagent | Alkyne Partner | Catalyst/Ligand | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Benzyl (B1604629) Azide | Phenylacetylene | Cu(I) | ~17.4 | [3] |
| General Alkyl Azides | Terminal Alkynes | Cu(I) | 10 - 10⁴ | [4] |
| General Aryl Azides | Terminal Alkynes | Cu(I) | Moderate to high, influenced by electronic effects | [2] |
Table 2: Comparison of Second-Order Rate Constants (k) for Various Azide Reagents in SPAAC
| Azide Reagent | Cyclooctyne Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Benzyl Azide | BCN | Not specified | [1] |
| Benzyl Azide | [9+1]CPP | 2.2 x 10⁻³ | [5] |
| Benzyl Azide | [11+1]CPP | 4.5 x 10⁻⁴ | [5] |
| Benzyl Azide | fluor[11+1]CPP | 4.7 x 10⁻³ | [5] |
| Benzyl Azide | m[9+1]CPP | 9.6 x 10⁻³ | [5] |
| General Alkyl Azides | Various cyclooctynes | High, steric accessibility is key | [2] |
| General Aryl Azides | Various cyclooctynes | Moderate, less influenced by electronics than sterics | [2] |
Experimental Protocols
Reproducible and comparable data rely on standardized experimental protocols. Below are detailed methodologies for performing CuAAC and SPAAC reactions, with specific considerations for using an aryl azide like 4-azidophenylacetic acid.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Azidophenylacetic Acid
This protocol describes a general procedure for the CuAAC reaction between an alkyne-functionalized biomolecule and 4-azidophenylacetic acid.
Materials:
-
Alkyne-functionalized biomolecule (e.g., protein, peptide, nucleic acid)
-
4-Azidophenylacetic acid (this compound)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed to dissolve 4-azidophenylacetic acid)
-
Microcentrifuge tubes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-functionalized biomolecule in PBS at a desired concentration (e.g., 100 µM).
-
Prepare a stock solution of 4-azidophenylacetic acid in DMSO or a minimal amount of aqueous base followed by neutralization, and then dilution in PBS to the desired concentration (e.g., 1 mM).
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO/water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-functionalized biomolecule solution (to a final concentration of 25-50 µM).
-
4-Azidophenylacetic acid solution (2-5 equivalents relative to the alkyne).
-
Premixed solution of CuSO₄ (final concentration 50-100 µM) and THPTA/TBTA (final concentration 250-500 µM).
-
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture (final concentration 1-5 mM) to initiate the reaction.[6]
-
Vortex the tube gently again.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.[6]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 4-Azidophenylacetic Acid
This protocol outlines a general procedure for the copper-free SPAAC reaction between a strained cyclooctyne-functionalized biomolecule and 4-azidophenylacetic acid.
Materials:
-
Cyclooctyne-functionalized biomolecule (e.g., DBCO-, BCN-modified protein)
-
4-Azidophenylacetic acid (this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed to dissolve 4-azidophenylacetic acid)
-
Microcentrifuge tubes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the cyclooctyne-functionalized biomolecule in PBS at a desired concentration (e.g., 50 µM).
-
Prepare a stock solution of 4-azidophenylacetic acid in DMSO or a minimal amount of aqueous base followed by neutralization, and then dilution in PBS to the desired concentration (e.g., 500 µM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cyclooctyne-functionalized biomolecule solution with the 4-azidophenylacetic acid solution (typically a 5-10 fold excess of the azide is used).
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times for SPAAC can vary from 1 to 24 hours depending on the specific cyclooctyne and azide.[1]
-
Monitor the reaction progress using appropriate analytical techniques.
-
-
Purification:
-
Purify the bioconjugate using a suitable method to remove unreacted 4-azidophenylacetic acid.
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for bioconjugation using click chemistry.
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Application in a Biological Context: Proteomic Investigations
Click chemistry, utilizing reagents like 4-azidophenylacetic acid, is a powerful tool for proteomic investigations. A common application involves the labeling and enrichment of specific proteins from complex biological samples for subsequent identification and quantification.[7]
For instance, a workflow for activity-based protein profiling (ABPP) can employ an azide-functionalized probe to covalently label active enzymes in a cell lysate. The azide then serves as a handle for the "click" attachment of a reporter tag, such as biotin, enabling the enrichment of the labeled proteins for mass spectrometry analysis.
Caption: Workflow for activity-based protein profiling using click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (4-Azidophenyl)acetic Acid and PEGylated Azide Linkers in Bioconjugation
In the rapidly evolving landscape of drug development and biological research, the precise and stable conjugation of molecules is paramount. Azide-containing linkers, which participate in highly efficient and bioorthogonal "click chemistry" reactions, have become indispensable tools for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted imaging agents. This guide provides a comprehensive comparison of a simple aromatic azide (B81097) linker, (4-Azidophenyl)acetic acid, with the widely utilized class of PEGylated azide linkers. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.
Core Properties and Functional Differences
The fundamental distinction between (4-Azidophenyl)acetic acid and PEGylated azide linkers lies in their chemical structure, which in turn dictates their physicochemical properties and impact on the resulting bioconjugate.
(4-Azidophenyl)acetic acid is a small, aromatic linker containing a terminal azide group for click chemistry and a carboxylic acid group for initial conjugation to amine-containing biomolecules. Its rigid, hydrophobic phenyl group can influence the overall properties of the conjugate.
PEGylated azide linkers incorporate a polyethylene (B3416737) glycol (PEG) chain of varying length and architecture (linear or branched) between the azide and a second reactive group (e.g., NHS ester, maleimide).[1] The PEG component is the key differentiator, imparting hydrophilicity, flexibility, and increased hydrodynamic volume to the linker.[2]
A summary of their key properties is presented below:
| Property | (4-Azidophenyl)acetic acid | PEGylated Azide Linkers | References |
| Structure | Small, rigid, aromatic | Flexible, linear or branched polymer | [1] |
| Hydrophilicity | Low (hydrophobic) | High (hydrophilic) | [2] |
| Size | Small | Variable (can be large) | [3] |
| Flexibility | Low | High | [2] |
| Bioorthogonality | High (azide group) | High (azide group) | [4] |
Impact on Bioconjugate Performance: A Data-Driven Comparison
The choice of linker can significantly affect the stability, solubility, pharmacokinetics, and efficacy of a bioconjugate. While direct head-to-head comparative data between (4-Azidophenyl)acetic acid and PEGylated azide linkers is limited, extensive research on PEGylated linkers in antibody-drug conjugates (ADCs) provides a strong basis for comparison.
Pharmacokinetics and In Vivo Stability
The incorporation of PEG chains in linkers is a well-established strategy to improve the pharmacokinetic profile of bioconjugates.[5] Longer and branched PEG chains increase the hydrodynamic radius of the ADC, which reduces renal clearance and extends plasma half-life.[6][7] This enhanced "stealth" effect also shields the payload from enzymatic degradation and the immune system.[7] In contrast, the small, hydrophobic nature of (4-Azidophenyl)acetic acid is expected to result in faster clearance and potentially higher immunogenicity of the conjugate.
The following tables summarize the impact of PEG linker length and architecture on ADC pharmacokinetics.
Table 1: Impact of Linear vs. Branched PEG Linkers on ADC Pharmacokinetics
| Linker Architecture (DAR 8) | Clearance Rate | Reference |
| Linear (L-PEG24) | High | [7] |
| Pendant (P-(PEG12)2) | Low | [7] |
Table 2: Influence of Linear PEG Linker Length on ADC Clearance in Rats
| Linker | ADC Construct | Clearance |
| Short PEG (e.g., PEG4) | Trastuzumab-MMAE | Moderate |
| Medium PEG (e.g., PEG8-12) | Trastuzumab-MMAE | Decreased |
| Long PEG (e.g., PEG18-24) | Trastuzumab-MMAE | Significantly Decreased |
This table illustrates a general trend observed in pharmacokinetic studies of PEGylated ADCs.
Solubility and Aggregation
A significant challenge in ADC development, particularly with hydrophobic payloads, is the tendency of the conjugates to aggregate.[8] The hydrophilic nature of PEG linkers helps to mitigate this issue by increasing the overall solubility of the ADC, even at high drug-to-antibody ratios (DAR).[9] (4-Azidophenyl)acetic acid, being hydrophobic, may contribute to aggregation, especially when conjugated to an already hydrophobic payload.
In Vitro and In Vivo Efficacy
The linker can influence the therapeutic efficacy of a bioconjugate. While a potential decrease in in vitro potency has been observed with very long PEG chains due to steric hindrance, the improved pharmacokinetic properties often lead to enhanced in vivo efficacy.[7] Longer PEG chains have been shown to increase tumor exposure and lead to greater tumor weight reduction in xenograft models.[3] The impact of (4-Azidophenyl)acetic acid on efficacy would be highly dependent on the specific antibody, payload, and target.
Table 3: Effect of PEG Linker Length on In Vivo Efficacy
| PEG Linker Length | Tumor Exposure | Tumor Weight Reduction | Reference |
| PEG2, PEG4 | Lower | 35-45% | [3] |
| PEG8, PEG12, PEG24 | Significantly Higher | 75-85% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: Two-Step Bioconjugation using (4-Azidophenyl)acetic acid (Arginine-Selective)
This protocol is adapted from a method for arginine-selective conjugation using a similar compound, 4-azidophenyl glyoxal.[10] It involves the selective modification of arginine residues on a native antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in PBS (pH 7.5)
-
(4-Azidophenyl)acetic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)
-
Anhydrous DMSO
-
Alkyne-modified payload (e.g., DBCO-dye)
-
Desalting columns
Procedure:
-
Activation of (4-Azidophenyl)acetic acid:
-
Dissolve (4-Azidophenyl)acetic acid, EDC, and NHS in anhydrous DMSO to prepare a 10 mM stock solution of the activated linker.
-
-
Antibody Modification ("Plug" Stage):
-
To a solution of the antibody (e.g., 5 mg/mL), add a 10-fold molar excess of the activated (4-Azidophenyl)acetic acid solution.
-
Incubate the reaction at room temperature for 2 hours.
-
Remove excess linker using a desalting column, exchanging the buffer to PBS (pH 7.4).
-
-
Click Chemistry Conjugation ("Play" Stage):
-
To the azide-modified antibody, add a 5-fold molar excess of the alkyne-modified payload (from a 10 mM stock in DMSO).
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography.
-
Protocol 2: One-Pot Bioconjugation using an Azido-PEG-NHS Ester
This protocol describes the common method of modifying lysine (B10760008) residues on an antibody with a PEGylated azide linker, followed by click chemistry.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 8.0-8.5)
-
Azido-PEG-NHS ester (e.g., Azido-PEG4-NHS)
-
Anhydrous DMSO
-
Alkyne-modified payload (e.g., DBCO-drug)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody-Azide Formation:
-
Immediately before use, dissolve the Azido-PEG-NHS ester in anhydrous DMSO to create a 10 mM stock solution.
-
Add a 10-fold molar excess of the dissolved Azido-PEG-NHS ester to the antibody solution.
-
Incubate at room temperature for 60 minutes with gentle mixing.
-
-
Quenching and Payload Addition:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50 mM.
-
Add a 5-fold molar excess of the alkyne-modified payload to the reaction mixture.
-
-
Click Chemistry Reaction:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Purification:
-
Purify the final ADC using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate complex experimental workflows and biological signaling pathways.
Conclusion
The choice between (4-Azidophenyl)acetic acid and a PEGylated azide linker is a critical decision in the design of bioconjugates. (4-Azidophenyl)acetic acid offers simplicity and a small, well-defined structure. However, the overwhelming body of evidence in the literature points to the significant advantages conferred by PEGylation.
PEGylated azide linkers are the preferred choice for most applications, particularly in the development of therapeutics like ADCs, due to their ability to:
-
Enhance hydrophilicity, leading to improved solubility and reduced aggregation.[2]
-
Increase the hydrodynamic size, resulting in a longer plasma half-life and improved pharmacokinetic profile.[5]
-
Provide a "stealth" effect, shielding the conjugate from the immune system and enzymatic degradation.[7]
(4-Azidophenyl)acetic acid may be considered in applications where:
-
A small, rigid linker is required.
-
The hydrophobicity of the linker is not a concern or is even desired.
-
The bioconjugate is not intended for in vivo therapeutic use where a long circulation time is necessary.
Ultimately, the optimal linker choice is application-specific and may require empirical evaluation. This guide provides the foundational knowledge and data to make an informed decision, enabling the rational design of effective and stable bioconjugates.
References
- 1. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
A Comparative Guide to the Conjugation Efficiency of N3-PhAc-OH and Azido-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of linker can profoundly influence the outcome of an experiment, affecting reaction efficiency, and the stability and function of the final conjugate. This guide provides an objective comparison of two azide-containing linkers used in "click chemistry": a generic azido-phenylacetic acid derivative (referred to herein as N3-PhAc-OH, likely para-azido-phenylacetic acid) and the commonly used azido-PEG4-acid. This comparison is based on their structural differences and the resulting implications for conjugation efficiency, supported by experimental principles and representative data.
Note: The term "this compound" is not a standard chemical name. For the purpose of this guide, we will assume it refers to an azido-phenylacetic acid derivative, such as para-azido-phenylacetic acid. The reactivity of this aryl azide (B81097) will be contrasted with the alkyl azide of azido-PEG4-acid.
Structural and Functional Comparison
The fundamental difference between this compound and azido-PEG4-acid lies in the chemical nature of the azide group and the presence of a polyethylene (B3416737) glycol (PEG) spacer.
-
This compound (assumed as para-azido-phenylacetic acid): This molecule is an aryl azide , where the azide group is directly attached to a phenyl ring. The phenylacetic acid moiety provides a carboxylic acid handle for conjugation, for instance, to primary amines via amide bond formation. The rigid phenyl group offers a defined spatial orientation.
-
Azido-PEG4-acid: This molecule is an alkyl azide , with the azide group at the terminus of a flexible tetraethylene glycol (PEG4) chain.[1] The other end of the PEG linker is a carboxylic acid.[1] The PEG spacer is hydrophilic and enhances the solubility of the molecule and its conjugates.[2][3]
Data Presentation: A Quantitative Comparison of Key Parameters
The efficiency of a bioconjugation reaction is determined by several factors, including reaction kinetics, yield, and the physicochemical properties of the reactants and products. The following tables summarize the expected differences in performance between an aryl azide like this compound and an alkyl azide like azido-PEG4-acid in click chemistry reactions.
Table 1: Comparison of Physicochemical and Reactivity Properties
| Property | This compound (Aryl Azide) | Azido-PEG4-acid (Alkyl Azide) | References |
| Azide Type | Aryl | Alkyl | [4] |
| Spacer | Rigid phenylacetic acid | Flexible, hydrophilic PEG4 | [2][3] |
| Solubility | Generally lower in aqueous buffers | High in aqueous buffers | [2][3] |
| Reactivity in CuAAC | Reactivity is influenced by electronic effects of the phenyl ring. Electron-withdrawing groups can accelerate the reaction. | Generally reliable and provides high yields under standard conditions. | [1][5] |
| Reactivity in SPAAC | Reactivity can be enhanced with electron-deficient aryl azides. | Less sterically hindered primary alkyl azides are generally superior for SPAAC. | [4][5] |
| Stability | Generally stable, but can be influenced by substituents on the aromatic ring. | Generally stable under physiological conditions. | [4] |
Table 2: Expected Performance in Click Chemistry Conjugation
| Parameter | This compound (Aryl Azide) | Azido-PEG4-acid (Alkyl Azide) | References |
| Typical CuAAC Yield | >90% (highly dependent on conditions) | >90% | [1][5] |
| Typical SPAAC Yield | Variable, dependent on strained alkyne | Generally high with less hindered alkynes | [5] |
| Reaction Kinetics (CuAAC) | Can be faster with electron-withdrawing groups | Generally fast and reliable | [1][6] |
| Reaction Kinetics (SPAAC) | Can be faster with electron-deficient aryl azides | Generally slower than CuAAC, but efficient | [6] |
| Biocompatibility of Conjugate | May be less biocompatible due to the aromatic core | Enhanced biocompatibility and reduced immunogenicity due to the PEG linker.[2][7] | [2][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient bioconjugation. Below are representative protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an azide-containing linker (either this compound or azido-PEG4-acid, after activation of the carboxylic acid and conjugation to a biomolecule) to an alkyne-modified protein.
Materials:
-
Azide-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., sodium ascorbate), freshly prepared
-
Degassed buffers
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the ligand in water or DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized protein (1 equivalent) and the alkyne-containing molecule (1.1-1.5 equivalents).
-
Prepare a premix of the copper catalyst by mixing the CuSO₄ stock solution with the ligand stock solution.
-
Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of 50-250 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE, HPLC, or LC-MS.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general method for the copper-free conjugation of an azide-functionalized protein to a strained alkyne (e.g., DBCO or BCN).
Materials:
-
Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained alkyne reagent (e.g., DBCO-NHS ester, which would be pre-conjugated to a molecule of interest)
-
DMSO
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-labeled biomolecule in the reaction buffer to the desired concentration.
-
Prepare a stock solution of the strained alkyne reagent in DMSO.
-
-
Reaction Setup:
-
Add the strained alkyne stock solution to the solution of the azide-labeled biomolecule. A molar excess of the strained alkyne (e.g., 5-20 fold) is often used. The final concentration of DMSO should be kept low (typically below 5%) to maintain protein integrity.
-
-
Incubation and Monitoring:
-
Incubate the reaction mixture at room temperature or 37°C. Incubation times can range from 1 to 24 hours, depending on the reactivity of the strained alkyne and the concentrations of the reactants.
-
Monitor the reaction progress using appropriate analytical techniques.
-
-
Purification:
-
Remove excess, unreacted strained alkyne and other small molecules by size-exclusion chromatography or dialysis.
-
Mandatory Visualizations
Diagram 1: Generalized Experimental Workflow for Bioconjugation
Caption: A generalized workflow for a two-step bioconjugation process.
Diagram 2: Comparison of Linker Structures
Caption: Structural comparison of this compound and Azido-PEG4-acid.
Conclusion
The choice between an aryl azide linker like this compound and an alkyl azide with a PEG spacer like azido-PEG4-acid depends on the specific requirements of the bioconjugation application.
-
This compound may be advantageous in applications where a rigid spacer is desired to maintain a specific distance and orientation between the conjugated molecules. Its reactivity can be tuned by modifying the electronic properties of the phenyl ring.
-
Azido-PEG4-acid is often the preferred choice for conjugating sensitive biomolecules or for in vivo applications due to the enhanced solubility, biocompatibility, and reduced immunogenicity conferred by the PEG linker.[2][7] Its flexible spacer can also help to overcome steric hindrance.[7]
Ultimately, the optimal linker must be determined empirically for each specific application, taking into account the desired properties of the final conjugate and the reaction conditions.
References
Validating N3-PhAc-OH Bioconjugation: A Comparative Guide Using Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in ensuring the efficacy and safety of novel therapeutics and diagnostics. This guide provides an objective comparison of mass spectrometry-based methods for the validation of bioconjugation using 3-azido-phenylacetic acid (N3-PhAc-OH), a versatile reagent for introducing an azide (B81097) functionality. We present supporting experimental principles and detailed methodologies to facilitate the selection of the most appropriate validation strategy.
Performance Comparison: Mass Spectrometry vs. Alternative Techniques
Mass spectrometry stands out as a premier analytical technique for the detailed characterization of bioconjugates due to its high sensitivity, accuracy, and ability to provide detailed structural information.[1] It allows for the precise determination of molecular weight changes upon conjugation, identification of conjugation sites, and quantification of conjugation efficiency.
While powerful, it is beneficial to consider alternative and complementary techniques for a comprehensive validation strategy. The following table summarizes the performance of mass spectrometry in comparison to other common methods for validating bioconjugation.
| Feature | Mass Spectrometry (MS) | UV-Vis Spectroscopy | SDS-PAGE | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Molecular weight, drug-to-antibody ratio (DAR), conjugation site, heterogeneity | Conjugation efficiency (indirectly) | Apparent molecular weight shift | 3D structure, protein-ligand interactions |
| Sensitivity | High (picomole to femtomole) | Moderate | Moderate | Low (micromole to millimole) |
| Resolution | High mass resolution | Low | Low | Atomic resolution |
| Sample Requirement | Small amounts, less stringent purity for some applications | Moderate amounts, requires a chromophore | Moderate amounts | Larger amounts, high purity required |
| Throughput | Moderate to High | High | High | Low |
| Key Advantage | Detailed structural information and quantification | Simple, rapid, and inexpensive | Widely accessible, good for initial screening | Provides detailed structural and dynamic information |
| Limitation | Can be complex to interpret, instrumentation can be expensive | Indirect measurement, prone to interference | Low resolution, not quantitative | Not suitable for large or complex mixtures |
Mass Spectrometry for this compound Bioconjugate Validation
The validation of this compound bioconjugation by mass spectrometry typically involves a multi-level approach to confirm the successful attachment of the azide-containing moiety to the target biomolecule. This can be achieved through intact mass analysis, subunit analysis, and peptide mapping.
Experimental Workflow for Mass Spectrometry Validation
The general workflow for validating a bioconjugate using mass spectrometry is depicted below. This process begins with the bioconjugation reaction, followed by sample preparation, mass spectrometric analysis, and data interpretation.
Detailed Experimental Protocols
1. Intact Mass Analysis by LC-MS
This "top-down" approach provides the molecular weight of the entire bioconjugate, allowing for the determination of the average number of this compound molecules conjugated to the biomolecule.
-
Sample Preparation:
-
Purify the bioconjugate from unreacted this compound and other reaction components using size-exclusion chromatography (SEC) or dialysis.
-
The purified conjugate should be in a volatile buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate, at a concentration of approximately 1 mg/mL.
-
-
Instrumentation and Setup:
-
Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled to a liquid chromatography system (e.g., UPLC/HPLC).
-
Employ a reversed-phase column suitable for large proteins (e.g., C4).
-
-
Data Acquisition:
-
Inject the sample onto the LC column.
-
Acquire mass spectra in positive ion mode across a mass range appropriate for the intact bioconjugate.
-
-
Data Analysis:
-
Process the raw data to obtain the mass spectrum of the intact bioconjugate.
-
Deconvolute the multiply charged ion series to obtain the zero-charge mass spectrum.
-
Compare the mass of the conjugated biomolecule to the unconjugated control to confirm the mass shift corresponding to the addition of the this compound moiety.
-
2. Peptide Mapping by LC-MS/MS
This "bottom-up" approach is the gold standard for identifying the specific amino acid residues where conjugation has occurred.[2]
-
Sample Preparation:
-
Denature the purified bioconjugate using a chaotropic agent like urea (B33335) or guanidine-HCl.
-
Reduce disulfide bonds with a reducing agent such as dithiothreitol (B142953) (DTT).
-
Alkylate the free cysteine residues with an alkylating agent like iodoacetamide (B48618) (IAM) to prevent disulfide bond reformation.
-
Digest the protein into smaller peptides using a specific protease, most commonly trypsin.
-
-
Instrumentation and Setup:
-
Use a high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a nano-LC system.
-
Employ a C18 reversed-phase column for peptide separation.
-
-
Data Acquisition:
-
Inject the peptide mixture onto the LC column.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the instrument automatically selects precursor ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target biomolecule.
-
Use search parameters that include the mass modification corresponding to the this compound moiety on potential amino acid residues (e.g., lysine, cysteine).
-
The identification of peptide fragments containing the mass modification confirms the site of conjugation.
-
Comparison of Mass Spectrometry Techniques for Bioconjugate Analysis
Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used ionization techniques in mass spectrometry for bioconjugate analysis. The choice between them depends on the specific analytical needs.
| Feature | ESI-MS (typically coupled with LC) | MALDI-TOF MS |
| Ionization Process | Soft ionization from solution | Soft ionization from a solid matrix |
| Coupling to Separation | Easily coupled to liquid chromatography (LC) | Not typically coupled to online separation |
| Ion Species | Produces multiply charged ions | Primarily produces singly charged ions |
| Mass Range | Wide mass range, suitable for very large molecules | Effective for a broad mass range |
| Sample Tolerance | More sensitive to salts and detergents | More tolerant to salts and buffers |
| Throughput | Lower throughput due to LC separation | Higher throughput, suitable for screening |
| Primary Application | Intact mass analysis, peptide mapping, quantification | Intact mass analysis, screening of reaction mixtures |
Alternative Bioconjugation Validation Methods
While mass spectrometry provides the most detailed information, other techniques can be used for initial validation or as complementary methods.
UV-Vis Spectroscopy
This method can be used to estimate the degree of conjugation if the attached molecule has a distinct chromophore. For this compound, this would likely involve a subsequent "click" reaction with a dye-containing alkyne to allow for spectrophotometric quantification.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
SDS-PAGE separates proteins based on their molecular weight. A successful conjugation will result in a shift in the apparent molecular weight of the protein, which can be visualized as a band shift on the gel compared to the unconjugated control. This method is qualitative and provides a good initial indication of a successful reaction.
Logical Relationship of Validation Techniques
The following diagram illustrates the logical flow and relationship between different validation techniques in a typical bioconjugation workflow.
References
A Comparative Analysis of N3-PhAc-OH and Other Click Chemistry Reagents: An Overview of Available Data
For researchers, scientists, and drug development professionals engaged in bioconjugation and related fields, the selection of an appropriate click chemistry reagent is a critical decision that directly impacts experimental success. Factors such as reaction yield, kinetics, and biocompatibility are paramount. While a direct comparison of N3-PhAc-OH with other common click reagents is challenging due to the limited availability of specific quantitative data for this particular compound in publicly accessible literature, this guide provides a comparative overview based on the well-documented performance of widely used click chemistry reagents.
Comparison of Reaction Yields and Kinetics
Click chemistry encompasses a variety of reactions, with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being two of the most prominent methods. The efficiency of these reactions is often compared based on their second-order rate constants and typical reaction yields.
While specific yield data for this compound remains elusive in the reviewed literature, a general understanding of the performance of other azide-containing reagents in click chemistry can provide a valuable benchmark. The table below summarizes typical reaction yields and kinetics for commonly used click chemistry reagents.
| Reagent/Reaction Type | Typical Reaction Yield | Second-Order Rate Constant (k₂) | Key Characteristics |
| DBCO (Dibenzocyclooctyne) | High (often >90%)[1] | ~0.1 - 1.0 M⁻¹s⁻¹ (with benzyl (B1604629) azide) | Widely used in SPAAC due to good stability and reactivity.[2] |
| BCN (Bicyclononyne) | High | Generally lower than DBCO | Another popular SPAAC reagent, offering a balance of stability and reactivity. |
| TCO (trans-Cyclooctene) | High | Up to 10⁶ M⁻¹s⁻¹ (in IEDDA reactions with tetrazines) | Exhibits exceptionally fast kinetics in Inverse Electron-Demand Diels-Alder (IEDDA) reactions.[3] |
| CuAAC (various terminal alkynes) | High (often >80-95%) | 10¹ - 10³ M⁻¹s⁻¹ | Copper-catalyzed, highly efficient, but potential cytotoxicity from the catalyst. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing experimental outcomes. Below are generalized protocols for performing SPAAC and CuAAC reactions.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a general guideline for the conjugation of an azide-containing molecule with a cyclooctyne-modified molecule (e.g., DBCO or BCN).
-
Preparation of Reactants:
-
Dissolve the azide-containing molecule (e.g., this compound) in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Dissolve the cyclooctyne-functionalized molecule in a compatible solvent (e.g., DMSO or the same buffer as the azide).
-
-
Reaction Setup:
-
Combine the azide (B81097) and cyclooctyne (B158145) solutions in a reaction tube. A molar excess of one of the reactants (typically 1.5 to 3-fold) is often used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may be extended or the temperature adjusted depending on the specific reactants and their concentrations.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted starting materials.
-
-
Analysis:
-
Confirm the successful conjugation and assess the purity of the product using techniques like SDS-PAGE (for proteins, expecting a band shift), mass spectrometry, or UV-Vis spectroscopy.
-
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for a CuAAC reaction using a copper(I) catalyst, often generated in situ from a copper(II) source and a reducing agent.
-
Preparation of Stock Solutions:
-
Azide and Alkyne: Dissolve the azide- and alkyne-containing molecules in a suitable buffer (e.g., PBS, pH 7.4).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Copper Ligand (e.g., THPTA or TBTA): Prepare a 50 mM stock solution in water or DMSO.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a 100 mM stock solution in water immediately before use.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide- and alkyne-containing molecules.
-
Prepare a catalyst premix by mixing the CuSO₄ and ligand stock solutions in a 1:5 molar ratio.
-
Add the catalyst premix to the azide/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution. A final concentration of 1-5 mM sodium ascorbate is typically sufficient.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30 minutes to 12 hours. The reaction is often complete within 1-4 hours.[1]
-
-
Purification and Analysis:
-
Purify and analyze the conjugate as described in the SPAAC protocol.
-
Experimental Workflow Diagrams
To visualize the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate the general workflows for SPAAC and CuAAC reactions.
Conclusion
References
A Head-to-Head Comparison of N3-PhAc-OH and 5-Azidopentanoic Acid in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of bioorthogonal handles into peptides is a cornerstone of modern chemical biology and drug development. Azide-functionalized molecules, in particular, serve as versatile anchors for "click chemistry," enabling the precise attachment of a wide array of functionalities, from fluorescent probes to therapeutic payloads. This guide provides an in-depth comparison of two such azide-containing reagents: 2-azido-2-phenylacetic acid (N3-PhAc-OH) and 5-azidopentanoic acid, focusing on their performance, applications, and experimental considerations in peptide synthesis.
This comparison guide delves into the structural and functional differences between an α-azido acid (this compound) and an ω-azido acid (5-azidopentanoic acid), providing quantitative data where available, detailed experimental protocols, and visual workflows to aid in the selection of the optimal reagent for your research needs.
At a Glance: Key Differences and Physicochemical Properties
This compound and 5-azidopentanoic acid, while both providing an azide (B81097) moiety for click chemistry, differ significantly in their chemical structure, which in turn influences their application in peptide synthesis. This compound is an α-azido acid with the azide group directly attached to the α-carbon, which also bears a phenyl ring. This structure introduces steric hindrance and specific electronic effects. In contrast, 5-azidopentanoic acid is a linear aliphatic chain with a terminal azide group, offering greater flexibility and less steric bulk.
| Property | This compound (2-azido-2-phenylacetic acid) | 5-Azidopentanoic Acid |
| CAS Number | 62893-37-2 | 79583-98-5 |
| Molecular Formula | C8H7N3O2 | C5H9N3O2 |
| Molecular Weight | 177.16 g/mol | 143.14 g/mol |
| Structure | α-azido, aromatic | ω-azido, aliphatic |
| Key Features | Sterically hindered, azide at α-position | Flexible aliphatic chain, terminal azide |
| Primary Application | Introduction of an azide group at a specific position in a peptide chain via solid-phase peptide synthesis (SPPS). | N-terminal modification of peptides or attachment to amino acid side chains (e.g., lysine) to introduce a flexible azide linker.[1][2] |
Performance in Peptide Synthesis: A Comparative Analysis
The choice between this compound and 5-azidopentanoic acid will largely depend on the desired location of the azide group within the peptide and the specific requirements of the synthetic strategy.
This compound (2-azido-2-phenylacetic acid):
As an α-azido acid, this compound can be incorporated into a peptide sequence in the same manner as a standard amino acid during solid-phase peptide synthesis (SPPS). The azide group at the α-position offers the advantage of precise placement within the peptide backbone. One of the key advantages of α-azido acids is that their carboxyl group can be highly activated, for instance, as an acid chloride, with a reduced risk of racemization at the α-carbon.[3] This allows for efficient coupling, even in sterically demanding situations.[1]
However, the bulky phenyl group and the α-azido substitution can present steric challenges during the coupling reaction, potentially requiring longer reaction times or more potent coupling reagents to achieve high yields.[1]
5-Azidopentanoic Acid:
5-Azidopentanoic acid is typically used to modify the N-terminus of a peptide after the main sequence has been synthesized.[2] Its carboxylic acid functionality allows for standard amide bond formation with the free N-terminal amine of the peptide. This approach is straightforward and generally high-yielding. The flexible five-carbon linker separates the azide group from the peptide backbone, which can be advantageous in minimizing potential interference with peptide structure and function, and can provide better accessibility for the subsequent click reaction.
Quantitative data for on-resin CuAAC cyclization using a similar azido-linker approach has shown high yields, often exceeding 90%.[2]
Experimental Protocols
Detailed methodologies for the incorporation of this compound and 5-azidopentanoic acid into peptides are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and available instrumentation.
Protocol 1: Incorporation of this compound during Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of this compound (as an α-azido acid) to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound (2-azido-2-phenylacetic acid)
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Due to potential steric hindrance, a longer coupling time may be necessary.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be required.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Chain Elongation: The peptide is now ready for the next coupling step in the sequence or for final cleavage and deprotection.
Protocol 2: N-Terminal Acylation with 5-Azidopentanoic Acid
This protocol describes the coupling of 5-azidopentanoic acid to the N-terminus of a resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminus
-
5-Azidopentanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes and ensure the N-terminus is deprotected.
-
Activation of 5-Azidopentanoic Acid: In a separate vial, dissolve 5-azidopentanoic acid (5 equivalents relative to resin loading), EDC (5 equivalents), and NHS (5 equivalents) in DMF or DMSO.
-
Coupling Reaction: Add the activated 5-azidopentanoic acid solution to the resin. If necessary, add DIPEA (2 equivalents) to maintain a neutral pH. Agitate the mixture at room temperature for 2-4 hours.[4]
-
Monitoring the Coupling: Use the Kaiser test to confirm the absence of free amines.
-
Washing: Once the coupling is complete, wash the resin extensively with DMF (3x) and DCM (3x).
-
Cleavage and Deprotection: The peptide is now ready for cleavage from the resin and global deprotection of side chains.
Potential Side Reactions and Considerations
The introduction of azide-containing reagents into peptides is generally robust, but some potential side reactions should be considered.[1]
-
Azide Reduction: The azide group is generally stable under standard Fmoc-SPPS conditions, including treatment with piperidine for Fmoc removal and trifluoroacetic acid (TFA) for cleavage.[1] However, the use of certain scavengers in the cleavage cocktail, particularly those containing thiols like dithiothreitol (B142953) (DTT), can lead to the reduction of the azide to a primary amine.[1] Triisopropylsilane (TIS) is a recommended scavenger to avoid this side reaction.
-
Racemization: While α-azido acids are less prone to racemization upon activation compared to their α-amino counterparts, the risk is not entirely eliminated, especially with prolonged activation times or harsh conditions.[3]
-
Incomplete Coupling: Steric hindrance, as is a potential concern with this compound, can lead to incomplete coupling reactions.[1] Monitoring each coupling step (e.g., with the Kaiser test) and employing strategies like double coupling or using more potent activating agents can mitigate this issue.
Visualizing the Workflows
To better illustrate the processes described, the following diagrams, generated using the DOT language, depict the experimental workflows for incorporating this compound and 5-azidopentanoic acid into peptides and their subsequent use in click chemistry.
Caption: Workflow for peptide synthesis and modification.
Caption: Structural differences and points of attachment.
Conclusion
Both this compound (2-azido-2-phenylacetic acid) and 5-azidopentanoic acid are valuable reagents for introducing an azide functionality into peptides, paving the way for subsequent bioconjugation via click chemistry. The choice between them is dictated by the desired location of the azide and the overall synthetic strategy.
-
This compound is the reagent of choice when a precise, internal placement of the azide group within the peptide backbone is required. Its use as an α-azido acid in SPPS allows for the synthesis of well-defined, site-specifically modified peptides. Researchers should be mindful of potential steric hindrance during coupling and select appropriate activation methods and reaction times.
-
5-Azidopentanoic acid offers a convenient and efficient method for N-terminal modification. Its flexible linker can be advantageous for ensuring the accessibility of the azide group and minimizing interference with the peptide's biological activity.
By understanding the distinct properties and applications of these two reagents, researchers can make an informed decision to best suit their peptide synthesis and bioconjugation needs, ultimately advancing their drug discovery and development efforts.
References
Characterization of Photo-Labeled Proteins by SDS-PAGE: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the study of protein interactions is fundamental to understanding cellular processes and developing targeted therapeutics. Photo-crosslinking has emerged as a powerful technique to capture transient and stable protein-protein interactions in their native environment. This guide provides a comprehensive comparison of protein labeling using a putative N3-PhAc-OH (N3-(4-hydroxyphenyl)acetamide-azide) reagent and its characterization by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), benchmarked against established alternative labeling methodologies.
While specific experimental data for this compound is not extensively available in public literature, its chemical structure suggests it belongs to the class of aryl azide-based photo-crosslinkers. This guide will, therefore, leverage data from well-characterized aryl azide (B81097) and other photo-reactive probes to provide a robust comparative framework.
Comparison of Protein Labeling Chemistries
The choice of a labeling reagent is critical and depends on the specific application, the nature of the protein of interest, and the desired outcome of the experiment. Below is a comparison of the presumed this compound with two widely used classes of photo-crosslinkers: diazirines and other aryl azide derivatives, as well as a common non-photoreactive labeling method.
| Feature | Presumed this compound (Aryl Azide) | Diazirine-Based Crosslinkers | Alternative Aryl Azide Crosslinkers (e.g., ANB-NOS, Sulfo-SANPAH) |
| Photo-reactive Group | Aryl Azide | Diazirine | Aryl Azide |
| Reactive Intermediate | Nitrene | Carbene | Nitrene |
| Typical Activation Wavelength | 250-365 nm (Nitrophenyl azides activated by longer wavelengths)[1] | 330-370 nm[2] | 250-460 nm (depends on substitution)[1] |
| Reactivity of Intermediate | Highly reactive, inserts into C-H, N-H bonds, and double bonds. Can undergo ring expansion to react with nucleophiles.[2][3] | Highly reactive and small, efficient insertion into C-H and heteroatom-H bonds.[4][5] | Similar to this compound.[2][3] |
| Stability | Generally stable in the dark but can be sensitive to reducing agents.[6] | Generally more photostable than aryl azides before UV activation.[2] | Varies with substitution; some are sensitive to light and reducing agents.[6] |
| Size | Larger and more hydrophobic than diazirines.[4][7] | Small and less likely to perturb protein interactions.[4] | Can be bulky, potentially affecting protein function.[7] |
| Water Solubility | Likely low, requiring an organic co-solvent. | Can be modified for water solubility (e.g., Sulfo-SDA). | Available in both water-soluble (e.g., Sulfo-SANPAH) and insoluble (e.g., ANB-NOS) forms.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful labeling and analysis of proteins. Below are generalized protocols for protein labeling with an aryl azide photo-crosslinker and subsequent analysis by SDS-PAGE.
Protocol 1: Labeling of Target Protein with a Heterobifunctional Aryl Azide Crosslinker
This protocol assumes the use of a heterobifunctional crosslinker containing an amine-reactive group (like an NHS ester) and a photo-reactive aryl azide group.
-
Protein Preparation:
-
Dissolve the purified target protein in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the labeling reaction.[3]
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve the aryl azide-NHS ester crosslinker in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-50 mM.
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[3] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature in the dark to allow the NHS ester to react with primary amines on the protein surface.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted crosslinker using a desalting column or dialysis against the reaction buffer. This step is crucial to prevent non-specific crosslinking in the subsequent photo-activation step.
-
-
Photo-Crosslinking:
-
If studying protein-protein interactions, mix the labeled protein with its potential binding partners.
-
Expose the sample to UV light at the appropriate wavelength (e.g., 365 nm for nitrophenyl azides) for 5-15 minutes on ice.[4] The distance from the UV source and the irradiation time should be optimized for each specific protein system.
-
Protocol 2: Characterization by SDS-PAGE
-
Sample Preparation for SDS-PAGE:
-
To the photo-crosslinked sample, add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured samples onto a polyacrylamide gel of an appropriate percentage to resolve the protein of interest and its potential crosslinked products.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.
-
Alternatively, if the labeled protein or its binding partners have specific antibodies available, perform a Western blot for more specific detection.
-
-
Data Analysis:
-
Successful labeling and crosslinking will result in a shift in the molecular weight of the target protein, which will be observed as a higher molecular weight band or a smear on the SDS-PAGE gel.[8] The intensity of this shifted band can be used for semi-quantitative analysis of the crosslinking efficiency.
-
Visualizing the Workflow and Chemical Reactions
To better illustrate the experimental process and the underlying chemical principles, the following diagrams have been generated using the DOT language.
References
- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Chemistry of Crosslinking | Thermo Fisher Scientific - AU [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analyzing N3-PhAc-OH Conjugation Efficiency Using HPLC
For researchers, scientists, and drug development professionals engaged in the creation of targeted therapeutics and diagnostics, the precise and efficient conjugation of biomolecules is paramount. The use of specialized linkers, such as azido-phenylacetic acid derivatives (represented here as N3-PhAc-OH), in bioconjugation strategies like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offers a powerful approach for creating stable bioconjugates.[1][2] The successful synthesis of these complex molecules necessitates robust analytical methods to verify and quantify the extent of conjugation. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the efficiency of such conjugation reactions.
This guide provides an objective comparison of HPLC-based methods for analyzing the conjugation efficiency of this compound to a target biomolecule, supported by hypothetical experimental data and detailed protocols. We will delve into the principles of Reversed-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC-HPLC), offering a framework for method selection and implementation.
Comparison of Key HPLC Methods for Conjugation Analysis
The choice of HPLC method is critical and depends on the specific characteristics of the bioconjugate and the desired information. RP-HPLC and HIC-HPLC are two of the most powerful techniques for evaluating conjugation efficiency.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophobic Interaction Chromatography (HIC-HPLC) |
| Principle | Separation based on hydrophobicity under denaturing conditions using an organic mobile phase. | Separation based on hydrophobicity under native (non-denaturing) conditions using a high-salt mobile phase.[1][3] |
| Primary Application | Analysis of reaction completion, purity of the conjugate, and quantification of unreacted starting materials. | Determination of drug-to-antibody ratio (DAR) distribution for antibody conjugates.[1][3] |
| Sample State | Denatured | Native |
| Resolution | High resolution for separating small molecules and protein fragments.[4] | High resolution for species with different degrees of conjugation (e.g., DAR 0, 2, 4).[4] |
| MS Compatibility | Generally compatible with mass spectrometry when using volatile mobile phases.[5] | Challenging due to the high salt concentrations in the mobile phase.[5] |
Hypothetical Experimental Data
The following table summarizes hypothetical quantitative data from the analysis of a monoclonal antibody (mAb) conjugated with this compound followed by a click reaction with a payload.
| Analytical Method | Parameter Measured | Result |
| RP-HPLC | % Unconjugated mAb | 5% |
| % Conjugated mAb | 95% | |
| % Free Payload | <1% | |
| HIC-HPLC | % DAR 0 | 5% |
| % DAR 2 | 85% | |
| % DAR 4 | 10% | |
| Average DAR | 2.1 |
Detailed Experimental Protocols
This compound Conjugation to a Monoclonal Antibody (mAb)
This protocol describes the initial activation of the mAb followed by conjugation with an this compound derivative.
-
Antibody Preparation : A solution of the mAb is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 10 mg/mL.
-
Activation : The mAb is treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to reduce interchain disulfide bonds, exposing free thiol groups for conjugation. The reaction is typically carried out at 37°C for 30 minutes.
-
Linker Conjugation : An excess of an activated this compound derivative (e.g., N3-PhAc-NHS ester) is added to the reduced mAb solution. The reaction is allowed to proceed at room temperature for 1-2 hours.
-
Purification : The resulting azido-functionalized mAb is purified from excess linker and reducing agent using a desalting column or tangential flow filtration.
Reversed-Phase HPLC (RP-HPLC) Analysis
This method is used to assess the extent of conjugation by separating the unconjugated mAb from the conjugated product.
-
Column : A C4 or C8 reversed-phase column is typically used for protein analysis.[6]
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in water.[7]
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[7]
-
Gradient : A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 280 nm.
-
Sample Preparation : The conjugated mAb sample is diluted in Mobile Phase A to a concentration of 1 mg/mL.
Hydrophobic Interaction Chromatography (HIC-HPLC) Analysis
This method is ideal for determining the distribution of different drug-to-antibody ratio (DAR) species.
-
Column : A HIC column (e.g., Butyl-NPR).
-
Mobile Phase A : 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B : 50 mM Sodium Phosphate, pH 7.0.
-
Gradient : A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Flow Rate : 0.8 mL/min.
-
Detection : UV absorbance at 280 nm.
-
Sample Preparation : The conjugated mAb sample is diluted in Mobile Phase A to a concentration of 1 mg/mL.
Alternative Analytical Methods
While HPLC is a cornerstone for bioconjugate analysis, other techniques can provide complementary information:
-
Mass Spectrometry (MS) : Provides accurate mass determination of the conjugate, confirming the number of attached linkers and payloads.[5]
-
Size-Exclusion Chromatography (SEC) : Used to assess the presence of aggregates or fragments in the bioconjugate sample.[3]
-
Capillary Zone Electrophoresis (CZE) : Offers high-resolution separation based on the charge-to-mass ratio and can be used for purity assessment.
Visualizing the Workflow and Logic
To further clarify the experimental and decision-making processes, the following diagrams have been generated.
References
A Comparative Guide to Bioconjugation Strategies: N3-PhAc-OH vs. Alkyne-Modified Compounds
For Researchers, Scientists, and Drug Development Professionals
The ability to covalently link biomolecules with probes, drugs, or other functional moieties is a cornerstone of modern life sciences research and therapeutic development. Among the most powerful tools for achieving this are "click chemistry" reactions, particularly the azide-alkyne cycloadditions. This guide provides an objective comparison of bioconjugation strategies utilizing the azide-functionalized compound 4-azidophenylacetic acid (N3-PhAc-OH) versus various alkyne-modified compounds. We will delve into the two primary azide-alkyne ligation methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This comparison is supported by experimental data to inform the selection of the optimal strategy for your specific research needs.
Introduction to Azide-Alkyne Bioconjugation
The foundation of these bioconjugation techniques is the highly efficient and specific reaction between an azide (B81097) (-N3) and an alkyne (a carbon-carbon triple bond) to form a stable triazole linkage. The bioorthogonality of this reaction is a key advantage, meaning the azide and alkyne groups are largely unreactive with native biological functional groups, ensuring that the conjugation occurs only between the desired partners.
This compound (4-azidophenylacetic acid) serves as a versatile building block for introducing an azide group onto a biomolecule. Its carboxylic acid handle can be readily activated, for example, as an N-hydroxysuccinimide (NHS) ester, to react with primary amines (e.g., lysine (B10760008) residues) on proteins. The aryl azide of this compound can participate in both CuAAC and SPAAC reactions.
Alkyne-modified compounds come in two main classes:
-
Terminal Alkynes: These are compounds with a terminal carbon-carbon triple bond. They are stable and relatively small but require a copper(I) catalyst to efficiently react with azides in the CuAAC reaction.
-
Strained Alkynes: These are cyclic alkynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), that possess significant ring strain. This inherent strain allows them to react spontaneously with azides in the catalyst-free SPAAC reaction, a crucial advantage for in vivo applications where copper toxicity is a concern.
Quantitative Performance Comparison
The choice between CuAAC and SPAAC, and consequently the type of alkyne used, often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data for these bioconjugation strategies. While specific kinetic data for this compound is not extensively available in the literature, the reactivity of aryl azides provides a reasonable proxy for its performance. Electron-withdrawing groups on the aryl ring, such as the one implicitly present in the phenylacetic acid structure, can influence the reaction rate.
Table 1: Comparison of CuAAC and SPAAC Bioconjugation Strategies
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide. |
| Catalyst Required | Yes, Copper(I) | No |
| Biocompatibility | Limited for live cells due to copper cytotoxicity. | High; widely used in living systems. |
| Reaction Kinetics | Generally very fast, with second-order rate constants typically in the range of 10^4 to 10^5 M⁻¹s⁻¹. | Reaction rates are highly dependent on the strained alkyne used. Generally slower than CuAAC. |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer. | Not regioselective, forming a mixture of regioisomers. |
| Typical Reactants | This compound (or other azides) + Terminal Alkyne | This compound (or other azides) + Strained Alkyne (DBCO, BCN, etc.) |
| Common Applications | In vitro labeling, proteomics, material science. | Live cell imaging, in vivo studies, surface functionalization. |
Table 2: Second-Order Rate Constants for SPAAC with Various Cyclooctynes
| Strained Alkyne | Second-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (M⁻¹s⁻¹) | Key Characteristics |
| DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0 | High reactivity, but can be hydrophobic. |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.01 - 0.1 | Less hydrophobic than DBCO, but generally slower reaction kinetics. |
| DIBO (Dibenzocyclooctynol) | Exceptionally fast | High reactivity and stability.[1][2] |
| ADIBO (Azadibenzocyclooctyne) | Very High | Increased steric demand can affect reactivity with bulky azides. |
Note: The reactivity of this compound (an aryl azide) with these cyclooctynes may differ slightly from that of benzyl azide. Generally, electron-withdrawing substituents on aryl azides can accelerate the reaction with some cyclooctynes.[3]
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. The following are representative protocols. Researchers should optimize concentrations, reaction times, and purification methods for their specific biomolecules and reagents.
Protocol 1: Two-Step Protein Labeling with this compound via NHS Ester Chemistry followed by CuAAC
This protocol describes the labeling of a protein with a terminal alkyne probe using this compound as the azide source.
Step 1: Preparation of N3-PhAc-NHS Ester and Protein Modification
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous DMF or DMSO.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) like EDC (1.1 equivalents).
-
Stir the reaction at room temperature for 4-6 hours. The formation of the NHS ester can be monitored by TLC or LC-MS.
-
-
Protein Labeling:
-
Prepare a solution of the target protein (e.g., 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Add a 10-20 fold molar excess of the N3-PhAc-NHS ester solution in DMSO to the protein solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer to a final concentration of 50 mM).
-
Remove the excess unreacted N3-PhAc-NHS ester and byproducts by size-exclusion chromatography or dialysis.
-
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation:
-
Prepare a stock solution of the alkyne-functionalized probe (e.g., a fluorescent dye or biotin (B1667282) with a terminal alkyne) in DMSO.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), a copper-chelating ligand like THPTA (e.g., 100 mM in water), and a reducing agent like sodium ascorbate (B8700270) (e.g., 1 M in water).
-
-
Conjugation Reaction:
-
To the azide-modified protein solution, add the alkyne-probe to the desired final concentration (typically a 2-5 fold molar excess over the protein).
-
Add the CuSO₄ and THPTA solutions. A common final concentration is 1 mM CuSO₄ and 2 mM THPTA.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The progress can be monitored by SDS-PAGE with in-gel fluorescence or by other analytical techniques.
-
Purify the final protein conjugate using size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.
-
Protocol 2: One-Step Protein Labeling using a Strained Alkyne-NHS Ester followed by SPAAC with an Azide-Modified Molecule
This protocol describes the labeling of a protein with an azide-functionalized molecule using a strained alkyne-NHS ester.
Step 1: Protein Modification with a Strained Alkyne
-
Protein Preparation:
-
Prepare a solution of the target protein (e.g., 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
-
Labeling with Strained Alkyne-NHS Ester:
-
Dissolve the strained alkyne-NHS ester (e.g., DBCO-NHS or BCN-NHS) in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Add a 10-20 fold molar excess of the strained alkyne-NHS ester solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer to a final concentration of 50 mM).
-
Remove the excess unreacted strained alkyne-NHS ester by size-exclusion chromatography or dialysis.
-
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reactant Preparation:
-
Prepare a solution of the azide-functionalized molecule of interest (which could be a small molecule, peptide, or another protein functionalized with this compound as described in Protocol 1, Step 1).
-
-
Conjugation Reaction:
-
Combine the strained alkyne-modified protein and the azide-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4). A 2-5 fold molar excess of the azide molecule is typically used.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the specific strained alkyne and the concentrations of the reactants.
-
The reaction progress can be monitored by SDS-PAGE, LC-MS, or other relevant analytical methods.
-
Once the reaction is complete, purify the protein conjugate using an appropriate method like size-exclusion chromatography to remove any unreacted azide molecule.
-
Visualizing Experimental Workflows and Reaction Pathways
Diagrams created using the DOT language provide clear visual representations of the experimental procedures and chemical reactions.
Caption: Workflow for bioconjugation using this compound and CuAAC.
Caption: Workflow for bioconjugation using a strained alkyne and SPAAC.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
Conclusion
The choice between using an azide-functionalized molecule like this compound in conjunction with a terminal alkyne (CuAAC) or a strained alkyne (SPAAC) is dictated by the specific requirements of the experiment.
-
CuAAC is the method of choice for in vitro applications where high reaction speed and strict regioselectivity are paramount, and the potential for copper-induced sample perturbation is not a concern.
-
SPAAC is the superior strategy for bioconjugation in living systems, including live cell imaging and in vivo studies, due to its catalyst-free nature and high biocompatibility. The selection of the specific strained alkyne will depend on the desired balance between reaction kinetics and the physicochemical properties (e.g., hydrophobicity) of the labeling reagent.
By understanding the quantitative performance and experimental considerations of each approach, researchers can select the most appropriate bioconjugation strategy to achieve their scientific goals.
References
- 1. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 2. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CuAAC and SPAAC for the Conjugation of N3-PhAc-OH
For researchers, scientists, and drug development professionals, the strategic selection of a bioconjugation method is critical for experimental success. The rise of "click chemistry" has provided a powerful toolkit for the simple and efficient formation of stable covalent bonds.[1] Among these techniques, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are two of the most prominent methods for conjugating molecules containing azide (B81097) functionalities, such as N3-PhAc-OH (2-azido-2-phenylacetic acid).[2]
This guide presents an objective, data-driven comparison of CuAAC and SPAAC for the conjugation of this compound. We will delve into the reaction mechanisms, kinetics, and biocompatibility of each method, supported by experimental protocols and quantitative data, to provide a comprehensive resource for selecting the optimal strategy for your research needs.
Executive Summary
Both CuAAC and SPAAC facilitate the formation of a stable triazole linkage between an azide and an alkyne.[3] However, they differ fundamentally in their reaction mechanisms, which has significant implications for their applications. CuAAC is a robust and typically faster reaction that relies on a copper(I) catalyst, which can be cytotoxic.[3] In contrast, SPAAC is a bioorthogonal reaction that proceeds without a catalyst, making it ideal for applications in living systems, though it is generally slower than CuAAC.[3][4] The choice between the two often represents a trade-off between reaction speed and biocompatibility.[5]
Quantitative Data Presentation
The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions. The data for this compound is extrapolated from published data for structurally similar aryl azides.
Table 1: Comparison of Reaction Parameters for CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity | High, suitable for in vivo and live-cell applications[6] |
| Reaction Kinetics | Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction)[7] | Generally slower than CuAAC, dependent on the cyclooctyne (B158145) used[3] |
| Alkyne Partner | Simple terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN)[6] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer | Not regioselective, yielding a mixture of regioisomers |
| Side Reactions | Potential for oxidative damage to biomolecules due to reactive oxygen species (ROS) generation | Some cyclooctynes can have off-target reactivity with thiols |
| Cost | Generally lower cost for terminal alkynes and catalysts | Strained cyclooctynes can be more expensive |
Table 2: Estimated Reaction Kinetics for this compound
| Reaction | Alkyne Partner | Estimated Second-Order Rate Constant (M⁻¹s⁻¹) | Estimated Reaction Time (for >90% conversion) |
| CuAAC | Terminal Alkyne (e.g., Phenylacetylene) | 1 - 100 | 0.5 - 4 hours[8] |
| SPAAC | DBCO (Dibenzocyclooctyne) | ~0.3 - 1.0[9][10] | 1 - 8 hours[10][11] |
| SPAAC | BCN (Bicyclo[6.1.0]nonyne) | ~0.1 - 0.5[10][12] | 4 - 24 hours[10] |
Note: Reaction times are highly dependent on reactant concentrations, solvent, temperature, and the specific ligand used in CuAAC.
Reaction Mechanisms and Experimental Workflows
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to activate a terminal alkyne for cycloaddition with the azide of this compound. In contrast, SPAAC utilizes the inherent ring strain of a cyclooctyne to achieve the reaction without a metal catalyst.
Detailed Experimental Protocols
The following are generalized protocols for the CuAAC and SPAAC reactions of this compound with an alkyne-modified molecule. Optimization may be required for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Alkyne-modified molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Degassed water
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of the alkyne-modified molecule in the reaction buffer.
-
Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in degassed water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and alkyne-modified molecule solutions to the desired final concentrations.
-
Add the THPTA solution to the CuSO₄ solution in a 5:1 molar ratio and mix.
-
Add the CuSO₄/THPTA mixture to the reaction vessel.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 0.5 to 4 hours.[8] The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Purify the conjugate using a suitable method such as reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and catalyst.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
This compound
-
Strained alkyne-modified molecule (e.g., DBCO- or BCN-functionalized)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (if needed for solubility)
Procedure:
-
Reactant Preparation:
-
Dissolve the strained alkyne-modified molecule and this compound in the reaction buffer to their desired final concentrations. Use DMSO as a co-solvent if necessary, keeping the final concentration low (<10%) to maintain the stability of biomolecules.
-
-
Reaction Mixture:
-
Combine the solutions of the azide and the strained alkyne in a reaction vessel.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration of reactants and the specific strained alkyne used.[10] Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, LC-MS, or UV-Vis by monitoring the disappearance of the DBCO absorbance at ~310 nm).[11]
-
-
Purification:
-
Purify the conjugate using a suitable method such as reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials.
-
Signaling Pathways and Logical Relationships
The decision to use CuAAC or SPAAC is often dictated by the experimental context, particularly the tolerance for copper and the required reaction speed.
Conclusion
Both CuAAC and SPAAC are highly effective "click chemistry" methods for the conjugation of this compound. The choice between them is a trade-off between reaction speed and biocompatibility. CuAAC is the preferred method for in vitro applications where rapid and high-yielding conjugation is paramount and the potential for copper-induced toxicity can be managed or is not a concern. Conversely, for in vivo or live-cell applications where biocompatibility is non-negotiable, the catalyst-free nature of SPAAC makes it the superior choice. The development of increasingly reactive strained cyclooctynes continues to narrow the kinetic gap, making SPAAC a robust and versatile tool for a wide range of applications in research and drug development. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate ligation strategy for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. glenresearch.com [glenresearch.com]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. broadpharm.com [broadpharm.com]
Decoding Protein Modifications: A Guide to Validating N3-PhAc-OH Incorporation
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins is a transformative tool for developing novel therapeutics and research agents. The precise validation of the incorporation site of UAAs, such as the photo-crosslinkable N3-PhAc-OH (3-azido-phenylalanine), is critical for ensuring the homogeneity and intended function of the modified protein. This guide provides an objective comparison of the leading methodologies for validating the site of this compound incorporation, complete with experimental data and detailed protocols to inform the selection of the most suitable technique for your research needs.
The ability to introduce UAAs at specific positions within a protein sequence opens up a vast landscape for protein engineering, enabling the introduction of novel functionalities like bioorthogonal handles for conjugation, photo-crosslinkers to map protein-protein interactions, and spectroscopic probes to study protein dynamics. However, the fidelity of UAA incorporation is not always perfect. Therefore, robust analytical techniques are required to confirm that the UAA has been incorporated at the desired location and with high efficiency.
This guide will delve into the strengths and limitations of the primary validation techniques: Mass Spectrometry and Click Chemistry-based methods. We will also explore alternative approaches such as Western Blotting and Site-Directed Mutagenesis, providing a comprehensive overview to guide your experimental design.
At a Glance: Comparison of Validation Methods
The selection of a validation method is contingent on several factors, including the required level of detail, available instrumentation, sample throughput needs, and the specific questions being addressed. The following table summarizes the key performance characteristics of each technique for validating this compound incorporation.
| Method | Principle | Throughput | Sensitivity | Specificity | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of peptides to identify the amino acid sequence and modifications. | Moderate (e.g., ~80 samples/day with LC-MS/MS)[1][2] | High (nanomolar to femtomole range)[3][4] | Very High | Provides definitive confirmation of the incorporation site and identity of the UAA.[5] | Requires specialized equipment and expertise. Can be lower throughput than other methods. |
| Click Chemistry | Bioorthogonal reaction between the azide (B81097) of this compound and an alkyne-containing reporter molecule. | High | High (low femtomole range)[6] | High | Highly specific for the azide group.[7] Enables various detection modalities (fluorescence, biotin). | Indirectly validates incorporation; does not pinpoint the exact location without MS. |
| Western Blotting | Immunodetection of the target protein, potentially combined with click chemistry for UAA detection. | High | Moderate to High | Moderate to High | Widely accessible technique.[8] Can confirm the presence of the UAA in the full-length protein. | Does not provide site-specific information. Semi-quantitative at best.[9] |
| Site-Directed Mutagenesis | Mutating the target codon to one encoding a natural amino acid to abolish UAA incorporation. | Low | N/A | High | Provides functional evidence of site-specific incorporation.[10] | Indirect validation method. Requires subsequent analysis to confirm the absence of the UAA. |
In-Depth Analysis of Key Validation Techniques
Mass Spectrometry: The Gold Standard for Site-Specific Validation
Mass spectrometry (MS) is the most powerful and definitive method for confirming the precise location of this compound incorporation.[5] By measuring the mass-to-charge ratio of peptides derived from the protein of interest, MS can unambiguously identify the mass shift corresponding to the incorporation of the unnatural amino acid.
The general workflow for validating UAA incorporation by mass spectrometry involves several key steps:
-
Protein Digestion:
-
Denature the protein sample containing this compound using a buffer containing urea (B33335) or guanidinium (B1211019) chloride.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 1 hour.
-
Alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 45 minutes.
-
Dilute the sample to reduce the denaturant concentration.
-
Digest the protein into smaller peptides using a sequence-specific protease, such as trypsin, overnight at 37°C.[11]
-
-
Peptide Cleanup:
-
Acidify the peptide digest with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column or tip.[11]
-
Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% TFA) and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution compatible with liquid chromatography (e.g., 2% acetonitrile, 0.1% formic acid).
-
Inject the peptide mixture onto a reverse-phase HPLC column coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a gradient of increasing organic solvent.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode. The mass spectrometer will perform a full MS1 scan to detect peptide precursor ions, followed by MS2 scans on the most abundant precursors to generate fragmentation spectra.[1]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database that includes the sequence of the target protein with a modification corresponding to the mass of this compound at the intended incorporation site.
-
Manually inspect the MS/MS spectrum of the identified this compound-containing peptide to confirm the presence of fragment ions (b- and y-ions) that support the assigned sequence and the location of the modification.
-
Click Chemistry: A Versatile Tool for Confirmation and Quantification
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for detecting the presence of the azide-functionalized this compound.[7][12] This bioorthogonal reaction allows for the covalent attachment of a reporter molecule, such as a fluorophore or biotin, to the modified protein.
The workflow for click chemistry-based validation is straightforward and adaptable to various downstream detection methods.
-
Prepare Click Chemistry Reagents:
-
Protein Sample: Purified protein containing this compound in a compatible buffer (e.g., PBS).
-
Alkyne-Fluorophore: A stock solution of an alkyne-modified fluorescent dye (e.g., DBCO-Cy5) in DMSO.
-
Copper(II) Sulfate (CuSO4): A 50 mM stock solution in water.
-
Reducing Agent (e.g., Sodium Ascorbate): A freshly prepared 300 mM stock solution in water.
-
Copper Ligand (e.g., THPTA): A 100 mM stock solution in water to stabilize the Cu(I) catalyst.
-
-
Perform the Click Reaction:
-
In a microcentrifuge tube, combine the protein sample, alkyne-fluorophore, THPTA, and CuSO4.
-
Initiate the reaction by adding the sodium ascorbate (B8700270) solution.[6]
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Remove Excess Reagents:
-
Purify the labeled protein from unreacted reagents using a desalting column or dialysis.
-
-
Analysis:
-
In-gel Fluorescence: Separate the labeled protein by SDS-PAGE and visualize the fluorescently labeled protein band using a gel imager.
-
Fluorometry: Measure the fluorescence of the purified labeled protein to quantify the incorporation efficiency by comparing the protein concentration (e.g., by BCA assay) and the fluorophore concentration (determined by absorbance).
-
Alternative and Complementary Validation Strategies
While Mass Spectrometry and Click Chemistry are the primary methods for validating UAA incorporation, other techniques can provide valuable supporting evidence.
Western Blotting
Western blotting is a widely accessible technique that can be used to confirm the presence of this compound in the full-length protein.[8] By combining Western blotting with click chemistry, the azide-modified protein can be specifically detected. After transferring the proteins to a membrane, the membrane is subjected to a click reaction with an alkyne-biotin probe, followed by detection with streptavidin-HRP. This approach confirms that the UAA is present in the protein of the correct molecular weight but does not provide site-specific information.
Site-Directed Mutagenesis
Site-directed mutagenesis serves as a functional validation method.[10] By mutating the codon for this compound to a codon for a natural amino acid (e.g., phenylalanine), a control protein is generated that should not incorporate the UAA. Comparing the results of downstream assays (e.g., click chemistry labeling or mass spectrometry) between the UAA-containing protein and the mutant can provide strong evidence that the observed modification is specific to the intended site.
Conclusion
The robust validation of this compound incorporation is a critical step in ensuring the quality and reliability of engineered proteins. Mass spectrometry stands out as the most definitive method, providing unambiguous identification of the UAA and its precise location within the protein sequence.[5] Click chemistry offers a highly specific and versatile complementary approach for confirming the presence of the azide group and for quantifying incorporation efficiency. For a comprehensive validation strategy, a combination of mass spectrometry and a click chemistry-based method is highly recommended. The choice of the optimal validation workflow will ultimately depend on the specific research question, available resources, and the desired level of analytical detail.
References
- 1. Simple and robust high-throughput serum proteomics workflow with low-microflow LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Real-time detection of 20 amino acids and discrimination of pathologically relevant peptides with functionalized nanopore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LCâMS/MS Quantitative Analysis - MetwareBio [metwarebio.com]
- 12. interchim.fr [interchim.fr]
A Comparative Guide to N3-PhAc-OH and Other Bioorthogonal Reagents
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of bioconjugation, the choice of reagents is critical for the success of labeling and tracking biomolecules in living systems. This guide provides a comparative overview of N-(azidoacetyl)-L-phenylalanine (N3-PhAc-OH) against other commonly used bioorthogonal reagents. Due to the limited availability of direct comparative data for this compound, this guide also draws upon general principles of bioorthogonal chemistry and data from structurally similar molecules to provide a comprehensive perspective.
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] These reactions are characterized by high selectivity, biocompatibility, and favorable kinetics at physiological conditions. The most prominent of these are the strain-promoted alkyne-azide cycloaddition (SPAAC), copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and tetrazine ligations.[3] This guide focuses on azide-containing reagents, with a special interest in this compound.
Data Presentation: A Comparative Analysis
Table 1: Reaction Kinetics of Azide-Containing Reagents with Cyclooctynes (SPAAC)
| Azide (B81097) Reagent | Cyclooctyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference Compound |
| This compound | DBCO | N/A | - |
| This compound | BCN | N/A | - |
| This compound | ADIBO | N/A | - |
| Azido-Lysine Analog | DBCO | 0.34 | Peptide |
DBCO: Dibenzocyclooctyne; BCN: Bicyclononyne; ADIBO: Azadibenzocyclooctyne.
Table 2: Stability of Azide-Containing Reagents
| Reagent | Condition | Half-life (t₁₂) | Key Considerations |
| This compound | Physiological (pH 7.4, 37°C) | N/A | Potential for reduction of the azide to an amine. |
| p-azido-L-phenylalanine (pAzF) | Intracellular | Variable | Prone to reduction to p-amino-L-phenylalanine. |
Table 3: Cytotoxicity of Bioorthogonal Reagents
| Reagent | Cell Line | IC₅₀ Value | Notes |
| This compound | Various | N/A | Expected to have low cytotoxicity as an amino acid derivative. |
| Phenylalanine Derivatives | Various | Varied | Cytotoxicity is dependent on the specific derivative and cell line. |
| Copper (Cu(I)) Catalyst (for CuAAC) | Various | High | Known to be cytotoxic, limiting its use in live-cell imaging.[4] |
Experimental Protocols
To facilitate the direct comparison of this compound with other reagents, the following are detailed protocols for key experiments.
Determination of Second-Order Rate Constants for SPAAC Reactions
Objective: To quantify the reaction kinetics of this compound with various cyclooctynes (e.g., DBCO, BCN, ADIBO).
Materials:
-
This compound
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5, BCN-FITC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer or UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of this compound and the cyclooctyne-fluorophore conjugate in a suitable solvent (e.g., DMSO).
-
In a temperature-controlled cuvette at 25°C, add PBS.
-
Add a known concentration of the cyclooctyne-fluorophore conjugate to the cuvette.
-
Initiate the reaction by adding a pseudo-first-order excess of this compound.
-
Monitor the change in fluorescence or absorbance over time.
-
The observed rate constant (k_obs) is determined by fitting the data to a single-exponential decay curve.
-
Repeat the experiment with varying concentrations of this compound.
-
The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of this compound.
Stability Assay in Physiological Buffer and Cell Media
Objective: To assess the stability of the azide group of this compound over time under physiological conditions.
Materials:
-
This compound
-
PBS, pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a solution of this compound in both PBS and complete cell culture medium at a known concentration.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot of each solution.
-
Analyze the aliquots by HPLC to quantify the remaining concentration of this compound and detect the formation of the corresponding amine reduction product.
-
The half-life (t₁₂) is calculated from the rate of degradation.
In Vitro Cytotoxicity Assay
Objective: To determine the effect of this compound on cell viability.
Materials:
-
This compound
-
A relevant cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the cells for 24-72 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Mandatory Visualization
Caption: Workflow for benchmarking this compound.
Caption: SPAAC reaction for biomolecule labeling.
Conclusion
This compound holds promise as a bioorthogonal reagent due to its structural similarity to the natural amino acid phenylalanine, which may facilitate its incorporation into proteins with high fidelity. However, a comprehensive evaluation of its performance in comparison to established reagents is currently hampered by a lack of publicly available data. The experimental protocols provided in this guide offer a framework for researchers to conduct their own benchmarking studies. Such studies are crucial for determining the optimal applications for this compound and for expanding the toolbox of bioorthogonal chemistry. Further research into the reaction kinetics, stability, and cytotoxicity of this compound will be invaluable to the scientific community.
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of Protein Labeling Using Fluorescence: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantitative analysis of proteins is fundamental. Fluorescent labeling is a powerful tool for this purpose, enabling the visualization and quantification of proteins in their native cellular environment. While the specific labeling agent "N3-PhAc-OH" did not yield specific methodologies in a comprehensive search, this guide provides a detailed comparison of three prevalent and effective methods for quantitative fluorescent protein labeling: SNAP-tag , HaloTag , and Click Chemistry utilizing the non-canonical amino acid p-azido-L-phenylalanine (pAzF).
This guide offers an objective comparison of these technologies, supported by experimental data, to assist in selecting the most suitable method for your research needs.
Comparison of Protein Labeling Technologies
The choice of a fluorescent labeling strategy depends on various factors, including the protein of interest, the experimental system, and the desired quantitative output. The following table provides a comparative overview of the SNAP-tag, HaloTag, and Click Chemistry (pAzF) systems.
| Feature | SNAP-tag | HaloTag | Click Chemistry (pAzF) |
| Tag Size | ~19.4 kDa[1] | ~33 kDa[1] | Not applicable (single amino acid)[2] |
| Labeling Chemistry | Covalent bond formation between the SNAP-tag and an O⁶-benzylguanine (BG) substrate.[1][3] | Covalent bond formation between the HaloTag and a chloroalkane (CA) linker.[1] | Strain-promoted azide-alkyne cycloaddition (SPAAC) between an azide (B81097) group on pAzF and a strained alkyne-conjugated fluorophore.[2][4] |
| Reaction Specificity | Highly specific reaction between the tag and its substrate.[3] | Highly specific reaction between the tag and its ligand.[5][6] | Bio-orthogonal reaction, highly specific with minimal off-target labeling.[7][8] |
| Labeling Speed | Fast, with the newer SNAPf variant offering even faster kinetics.[9] | Very fast, with some variants approaching diffusion-limited rates.[1][10] | Rapid, particularly with strained alkynes like DBCO.[4] |
| Versatility | A wide range of BG-derivatized fluorescent dyes and other probes are commercially available.[3] | A broad selection of cell-permeable and impermeable chloroalkane-linked dyes are available.[5][11] | Flexible, as a variety of azide- or alkyne-modified fluorophores can be used.[8] |
| Dual Labeling | Can be used with the orthogonal CLIP-tag for dual-color labeling of two different proteins.[12] | Can be used in conjunction with other labeling methods for multi-target imaging. | Can be combined with other bio-orthogonal reactions for dual labeling.[4] |
Quantitative Performance Data
The quantitative performance of a labeling method is critical for accurate analysis. The table below summarizes key performance metrics for the compared technologies, based on published data.
| Parameter | SNAP-tag | HaloTag | Click Chemistry (pAzF) |
| Labeling Efficiency | Generally high and quantitative.[3] | Reported to be highly efficient, with some studies showing ≥80% labeling.[13][14] | High efficiency, particularly for cell-surface proteins.[15] |
| Brightness | Dependent on the conjugated fluorophore. For some far-red dyes like SiR, it can be lower than HaloTag.[16] | Often exhibits higher brightness, especially with SiR dyes (up to 9-fold brighter than SNAP-tag).[1][16] | Dependent on the chosen fluorophore. |
| Photostability | Good, but can be lower than HaloTag for certain dyes.[16][17] | Generally excellent, showing higher photostability than SNAP-tag with some dyes.[1][16][17] | Dependent on the photostability of the chosen organic dye, which is often superior to fluorescent proteins.[18] |
| Signal-to-Background | Good, with appropriate washing steps.[19] | Can be very high, with some ligands designed for no-wash protocols.[20] | Generally high due to the specificity of the reaction.[7] |
Experimental Workflows and Protocols
Detailed methodologies are crucial for reproducible quantitative experiments. Below are representative diagrams and protocols for each labeling technology.
SNAP-tag Labeling Workflow
Caption: Workflow for fluorescent labeling of SNAP-tag fusion proteins in living cells.
HaloTag Labeling Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HaloTag® Technology: Focus on Fluorescent Imaging with DMSO-Soluble Ligands Protocol [promega.sg]
- 6. Labelling HaloTag Fusion Proteins with HaloTag Ligand in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Analysis of protein turnover by quantitative SNAP-based pulse-chase imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HaloTag labeling protocol [abberior.rocks]
- 12. SNAP-tag and CLIP-tag overview | Proteintech Group [ptglab.com]
- 13. Quantification of very low-abundant proteins in bacteria using the HaloTag and epi-fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neb.com [neb.com]
- 20. benchchem.com [benchchem.com]
Comparative Stability of N3-PhAc-OH Linker in Biological Media: A Guide for Researchers
The stability of the linker in antibody-drug conjugates (ADCs) and other targeted drug delivery systems is a critical determinant of their therapeutic index, directly impacting both efficacy and safety.[1] A stable linker is essential to prevent the premature release of the payload in systemic circulation, which can lead to off-target toxicity and a reduced therapeutic window.[2][3] Conversely, a linker that is too stable may not efficiently release its cytotoxic payload at the target site.[3] This guide provides a comparative analysis of the stability of a hypothetical N3-PhAc-OH (azido-phenylacetic acid-hydroxyl) linker in biological media against other commonly used linkers. The insights presented are based on established principles of linker chemistry and supported by experimental data for analogous structures.
Understanding Linker Stability
Linkers in bioconjugates are broadly classified as cleavable and non-cleavable.[1] Non-cleavable linkers, such as the thioether linker formed with SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), generally exhibit high plasma stability and release the payload upon lysosomal degradation of the antibody.[3] Cleavable linkers are designed to be selectively cleaved by specific triggers in the tumor microenvironment or within the cell, such as enzymes, acidic pH, or a reducing environment.[1][4]
The hypothetical this compound linker suggests a structure that incorporates an azide (B81097) (N3) group for conjugation via click chemistry, a phenylacetic acid (PhAc) moiety that could be susceptible to enzymatic cleavage, and a hydroxyl (OH) group for attachment to a payload. The stability of such a linker would likely be influenced by the enzymatic milieu of the biological medium.
Comparative Data on Linker Stability
The following table summarizes the stability of various linker types in plasma, including a projected stability for the this compound linker based on its potential susceptibility to enzymatic cleavage.
| Linker Type | Cleavage Mechanism | Stability in Human Plasma | Stability in Mouse Plasma | Key Considerations |
| This compound (Hypothetical) | Enzymatic (e.g., by carboxylesterases) | Moderate to Low | Low | Stability may vary significantly between species due to differences in enzyme expression.[5] |
| Valine-Citrulline (Val-Cit) | Enzymatic (Cathepsin B) | High | Low to Moderate | A widely used dipeptide linker, but its stability can be compromised in mouse plasma by carboxylesterase 1c (Ces1c).[5][6] |
| Glutamic acid-Valine-Citrulline (EVCit) | Enzymatic | High (No significant degradation in 28 days)[3] | High (Almost no linker cleavage in 14 days)[3] | Demonstrates high stability in both human and mouse plasma, offering a more stable alternative to Val-Cit.[3] |
| Disulfide | Reduction (e.g., by glutathione) | Low to Moderate | Low to Moderate | Generally less stable due to the presence of reducing agents in plasma.[3] |
| Thioether (e.g., SMCC) | Non-cleavable | High | High | Relies on antibody degradation for payload release, offering high stability in circulation.[3][7] |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | Enzymatic | High | High | A novel linker that has shown high stability in both mouse and human plasma.[5] |
Experimental Protocols
Accurate assessment of linker stability is crucial for the preclinical development of ADCs.[1] The following is a detailed methodology for a key in vitro experiment.
In Vitro Plasma Stability Assay
Objective: To quantify the amount of intact ADC and released payload over time when incubated in plasma.[3]
Materials:
-
Antibody-Drug Conjugate (ADC) of interest
-
Human, mouse, and rat plasma (or other species as required)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Affinity capture beads (e.g., Protein A or Protein G)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma from the desired species.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, and 72 hours), collect aliquots of the plasma samples.
-
Immediately stop the reaction by freezing the samples at -80°C.
-
Thaw the samples and capture the intact ADC using affinity capture beads.
-
Wash the beads to remove unbound plasma proteins and free payload.
-
Elute the ADC from the beads.
-
Analyze the captured ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload deconjugation.[3]
-
Separately, analyze the supernatant (containing the unbound components) to quantify the amount of released payload.
Visualizing Experimental Workflows and Linker Cleavage
To better understand the processes involved in assessing linker stability and the potential mechanism of action for the this compound linker, the following diagrams are provided.
Workflow for an in vitro plasma stability assay.
Potential enzymatic cleavage of the this compound linker.
Conclusion
The choice of linker is a critical aspect of ADC design, with a profound impact on the therapeutic window.[2][3] While the this compound linker is a hypothetical construct for this guide, its potential susceptibility to enzymatic cleavage highlights the importance of rigorous stability testing in biological media from various species. The provided experimental protocol for an in vitro plasma stability assay offers a robust framework for evaluating novel and established linkers. Researchers and drug developers should carefully consider the interplay between linker chemistry, the biological environment, and the desired therapeutic outcome to design safe and effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N3-PhAc-OH: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of N3-PhAc-OH, a compound featuring both a phenylacetic acid moiety and a potentially energetic azide (B81097) group. The presence of the azide functional group necessitates specific precautions due to its potential for explosive decomposition.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to the following safety protocols. Organic azides are a class of potentially explosive substances that can be sensitive to heat, light, pressure, and shock.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[2]
-
Work Area: Conduct all operations within a certified chemical fume hood to mitigate inhalation risks and contain any potential incidents.[1]
-
Avoid Incompatibilities:
-
Acids: Never mix azide-containing waste with acidic materials. This can generate hydrazoic acid, which is highly toxic and explosive.[3]
-
Heavy Metals: Avoid all contact with heavy metals, including lead and copper, as this can form highly unstable and shock-sensitive metal azides. This is particularly relevant for plumbing; never dispose of untreated azide solutions down the drain.[4][5]
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[2][3]
-
Metal Utensils: Use only plastic, glass, or ceramic spatulas and equipment to handle azide compounds to prevent the formation of dangerous metal azides.[2][3]
-
Step-by-Step Disposal Protocol for this compound
The primary strategy for the safe disposal of this compound involves the chemical quenching of the reactive azide group to a more stable species, followed by disposal as hazardous chemical waste.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: All waste containing this compound, including reaction mixtures, contaminated consumables (e.g., gloves, weighing papers), and solvent rinses, must be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
Labeling: The container must be labeled as "Azide Contaminated Waste" and should detail all chemical constituents.[3] This waste stream must be kept separate from all other laboratory waste.[1]
Step 2: Chemical Inactivation (Quenching) of Residual Azide
For dilute aqueous waste streams containing residual azide, a quenching procedure should be performed to reduce the azide to a less hazardous form. This procedure should be carried out as part of the experimental protocol before the waste is collected for final disposal.[6] The following is a widely accepted method for quenching azides using nitrous acid.[7][8]
Caution: This procedure generates nitrogen oxides, which are toxic. It must be performed in a well-ventilated chemical fume hood.[7]
-
Dilution: Ensure the concentration of the azide in the aqueous solution does not exceed 5%.[7][9] Dilute with water if necessary.
-
Setup: Place the azide solution in a three-necked flask equipped with a stirrer, an addition funnel, and a gas outlet vented into the fume hood's flue.[7]
-
Addition of Sodium Nitrite (B80452): While stirring, add a 20% aqueous solution of sodium nitrite. The amount of sodium nitrite should be in excess.[8][10]
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid dropwise via the addition funnel.[10] The order of addition is critical.[5] Continue adding acid until the solution is acidic to pH paper and gas evolution ceases.[7]
-
Verification of Completion: Test for the presence of excess nitrite using potassium iodide-starch paper. A blue color indicates that the decomposition of the azide is complete.[7][10]
-
Neutralization: After quenching is complete, neutralize the solution to a pH between 6 and 9 with a dilute sodium hydroxide (B78521) solution before final disposal.[5]
Quantitative Parameters for Azide Quenching
| Parameter | Value/Instruction | Citation |
| Maximum Azide Concentration | ≤ 5% in aqueous solution | [7][9] |
| Sodium Nitrite Solution | 20% aqueous solution | [8][10] |
| Sodium Nitrite Amount | 1.5 g of sodium nitrite per gram of azide (approx. 40% excess) | [10] |
| Sulfuric Acid Solution | 20% aqueous solution or 2-3M | [7][10] |
| Endpoint pH | Acidic (verified by pH paper) | [7] |
| Final pH for Disposal | 6 - 9 (after neutralization) | [5] |
Step 3: Final Disposal
-
Quenched Solutions: Once the azide has been successfully quenched and the solution neutralized, it should be transferred to a hazardous waste container. Do not pour it down the drain.[5]
-
Unquenched Material and Empty Containers: Any unwanted or expired this compound in its original container, as well as empty but unrinsed containers, should not be quenched by laboratory personnel. These should be treated as highly reactive hazardous waste.[6]
-
Contact EHS: Arrange for pickup of all azide-containing hazardous waste through your institution's Environmental Health and Safety (EHS) office.[4][6] Clearly communicate the nature of the waste, including its identity as a reactive chemical.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. uvic.ca [uvic.ca]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
Essential Safety and Operational Protocols for Handling N3-PhAc-OH
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N3-PhAc-OH. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on the established hazards of organic azides and phenolic compounds. Organic azides are energetic materials that can be sensitive to shock, friction, heat, and light, posing a risk of explosion.[1][2] They are also highly reactive and can form dangerously explosive metal azides upon contact with certain metals.[1] The azide (B81097) functional group also imparts toxicity comparable to cyanide.[3]
Hazard Summary
This compound is an organic azide and should be handled with extreme caution. The primary hazards include:
-
Explosion Risk: Organic azides can decompose explosively when subjected to heat, shock, friction, or light.[2] The stability of an organic azide is influenced by its carbon-to-nitrogen ratio; a higher nitrogen content can indicate greater instability.[4][5]
-
Toxicity: Azides are toxic and can be rapidly absorbed through the skin.[6] The azide ion is chemically similar to cyanide in its toxic effects.[2]
-
Reactivity: Azides can react with metals (e.g., copper, lead, brass, silver, gold) to form highly explosive metal azides.[6][7] They can also react with acids to produce hydrazoic acid, which is both highly toxic and explosive.[4] Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should be avoided as they can form extremely unstable di- and tri-azidomethane.[2][4]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Task | Required PPE | Additional Recommendations |
| Receiving and Unpacking | - Safety glasses- Nitrile gloves- Lab coat | - Inspect the container for any signs of damage or leakage in a well-ventilated area. |
| Weighing and Aliquoting (Solid) | - Safety glasses or goggles- Face shield- Nitrile gloves (double-gloving recommended)- Lab coat | - Use of a chemical fume hood is mandatory.- Use anti-static weighing boats and non-metal (plastic or ceramic) spatulas.[1][3]- A blast shield is highly recommended, especially when handling larger quantities.[1][6] |
| Solution Preparation and Handling | - Safety goggles- Nitrile gloves (double-gloving recommended)- Lab coat | - Work within a chemical fume hood.- Avoid using halogenated solvents.[2][4]- Do not use glassware with ground glass joints, which can create friction and lead to detonation.[5] |
| Waste Disposal | - Safety goggles- Chemical-resistant gloves (e.g., nitrile)- Lab coat | - Handle all waste in a designated and well-ventilated area, preferably within a fume hood. |
| Spill Cleanup | - Safety goggles- Face shield- Chemical-resistant gloves- Lab coat or chemical-resistant apron- Respiratory protection may be necessary depending on the spill size and ventilation. | - Have a spill kit readily available that is appropriate for azide-containing compounds. |
For handling azides of high toxicity, Silver Shield™ gloves worn under nitrile gloves are recommended.[1]
Operational Plan: Step-by-Step Handling Protocol
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated and properly functioning chemical fume hood.[1]
-
Blast Shield: A blast shield must be placed between the user and the experimental setup.[1]
-
Minimize Quantities: Always work with the smallest feasible quantities of the material.[1]
-
Avoid Metal Contact: Do not use metal spatulas or other metal utensils to handle the compound to prevent the formation of explosive metal azides.[1] Use plastic or ceramic spatulas instead.[1]
-
No Ignition Sources: Ensure there are no sources of ignition in the vicinity.[1]
Experimental Procedure
-
Don PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound using a non-metal spatula and an anti-static weighing boat.
-
Dissolving: Slowly add the solid this compound to the solvent in the reaction vessel. Avoid incompatible solvents, especially halogenated ones.[4]
-
Reaction: If heating is necessary, use a controlled heating mantle with a blast shield in place. Avoid concentrating the azide if possible.[5]
-
Work-up: Quench the reaction mixture to convert any remaining azide into a more stable derivative, such as an amine, before disposal.[4]
Storage
-
Store this compound in a cool, well-ventilated area, away from light, heat, and incompatible materials such as acids and metals.[8]
-
Containers should be tightly closed and clearly labeled with the chemical name and hazard symbols.[8]
-
Store synthesized organic azides below room temperature in amber bottles.[8]
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.[3]
-
Aqueous Waste:
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., pipette tips, weighing paper, gloves) in a separate, sealed, and labeled plastic bag or container.[3]
-
-
Waste Segregation:
-
Decontamination of Glassware:
-
Glassware that has been in contact with this compound should be decontaminated. A common method involves rinsing with a freshly prepared 10% sodium nitrite (B80452) solution followed by a 10% solution of dilute acid (e.g., acetic acid), and then copious amounts of water. This process must be carried out in a fume hood.[1]
-
Emergency Procedures
-
Spills:
-
Small Spills (inside a fume hood): If you are trained and it is safe to do so, cover the spill with an inert absorbent material.[1] Collect the absorbed material using non-sparking tools and place it into a designated, labeled waste container.[1] Clean the spill area with a soap and water solution.
-
Large Spills (or any spill outside a fume hood): Evacuate the laboratory immediately.[3] Alert your supervisor and the institutional safety office. Prevent entry to the contaminated area.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention for any exposure.
-
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
